molecular formula C18H34O9S B3325118 m-PEG3-Sulfone-PEG4-propargyl CAS No. 2055041-02-4

m-PEG3-Sulfone-PEG4-propargyl

Cat. No.: B3325118
CAS No.: 2055041-02-4
M. Wt: 426.5 g/mol
InChI Key: RZOCFVBQMWCPJD-UHFFFAOYSA-N
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Description

M-PEG3-Sulfone-PEG4-propargyl is a useful research compound. Its molecular formula is C18H34O9S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.19235383 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O9S/c1-3-4-22-7-8-24-9-10-25-12-14-27-16-18-28(19,20)17-15-26-13-11-23-6-5-21-2/h1H,4-18H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOCFVBQMWCPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175653
Record name 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055041-02-4
Record name 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG3-Sulfone-PEG4-propargyl: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-Sulfone-PEG4-propargyl is a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful therapeutic modality for a wide range of diseases.[1][2] This linker is characterized by its precise length, the inclusion of a sulfone group to enhance polarity and solubility, and a terminal propargyl group for efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] The hydrophilic PEG spacer improves the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][4]

Core Compound Data: this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 2055041-02-4[5]
Molecular Formula C18H34O9S[5][6]
Molecular Weight 426.5 g/mol [6]
Purity ≥98%[6]
Appearance To be determined (likely a solid or oil)
Storage Conditions Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment.

Experimental Protocols

The terminal propargyl group of this compound allows for its conjugation to an azide-containing molecule, such as a warhead for a target protein or an E3 ligase ligand, through a CuAAC reaction. Below is a representative protocol for such a conjugation.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-functionalized molecule (e.g., an azide-modified E3 ligase ligand).

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 10-100 mM stock solution of the TBTA ligand in a compatible organic solvent like DMSO.

    • Dissolve this compound and the azide-functionalized molecule in the chosen reaction solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound solution (1 equivalent) and the azide-functionalized molecule solution (1.1-1.5 equivalents).

    • Add the reaction solvent to achieve the desired final concentration.

    • If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[7]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents).

    • Immediately add the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[7]

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purification:

    • Upon completion, the reaction mixture can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired PROTAC conjugate.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically involves a modular approach where the linker is conjugated to the target protein ligand and the E3 ligase ligand in a stepwise fashion. The use of click chemistry provides a highly efficient and reliable method for the final ligation step.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand (with Azide) Click_Reaction CuAAC Click Chemistry POI_Ligand->Click_Reaction Linker This compound (Alkyne) Linker->Click_Reaction E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) E3_Ligand->Linker Previous Conjugation Step PROTAC Final PROTAC Molecule Click_Reaction->PROTAC

A representative workflow for the synthesis of a PROTAC molecule.

Once synthesized, the PROTAC molecule acts as a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targets POI for Degradation Degraded Protein Fragments Proteasome->Degradation Ub Ubiquitin Ub->E3_Ligase E1_E2 E1/E2 Enzymes E1_E2->Ub activates

The mechanism of action for a PROTAC-mediated protein degradation.

Representative Application: Targeting BRD4 for Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. A PROTAC designed to degrade BRD4 could be synthesized using this compound to link a BRD4 inhibitor (e.g., a derivative of JQ1) with a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL).

BRD4_PROTAC_Components BRD4_Ligand BRD4 Ligand (e.g., JQ1 derivative) with Azide Triazole_Linkage 1,2,3-Triazole (from Click Chemistry) BRD4_Ligand->Triazole_Linkage Linker This compound VHL_Ligand VHL E3 Ligase Ligand (e.g., VH032 derivative) Linker->VHL_Ligand conjugated to Linker->Triazole_Linkage

Components of a representative BRD4-targeting PROTAC.

Conclusion

This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined structure, hydrophilicity, and terminal alkyne group for click chemistry make it an excellent choice for researchers aiming to synthesize novel protein degraders. The modular nature of PROTAC synthesis, facilitated by linkers such as this, allows for the rapid generation and optimization of candidates for targeted protein degradation, a promising strategy in modern drug discovery.

References

An In-depth Technical Guide to m-PEG3-Sulfone-PEG4-propargyl: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, m-PEG3-Sulfone-PEG4-propargyl. This molecule is of significant interest in the field of targeted protein degradation and bioconjugation, primarily for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will cover its chemical structure, physicochemical properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Core Concepts: Structure and Function

This compound is a heterobifunctional linker composed of three key components: a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of three units (m-PEG3), a sulfone group, and a PEG chain of four units functionalized with a terminal propargyl group (PEG4-propargyl).

The hydrophilic PEG chains enhance the aqueous solubility and bioavailability of the resulting conjugate molecules.[1][2] The sulfone moiety can act as a flexible yet stable spacer. The terminal propargyl group is a key reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and specific conjugation to molecules bearing an azide (B81097) group.[1][3]

This unique combination of features makes this compound a valuable tool for linking a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand to create a PROTAC.[1][4]

Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₁₈H₃₄O₉S[1][3][5]
Molecular Weight 426.5 g/mol [1][5]
CAS Number 2055041-02-4[1][3]
Appearance White to off-white solid or oilSupplier Data
Purity ≥98%[3][5]
Solubility Soluble in water and most organic solvents[1][2]
Storage Store at -20°C for long-term stability[3][6]

Key Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7][8]

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves a multi-step process that culminates in the "clicking" of the target protein ligand and the E3 ligase ligand to the linker.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_ligands Ligand Preparation cluster_linker Linker cluster_conjugation Conjugation Steps cluster_final Final Product POI_ligand Protein of Interest (POI) Ligand with Azide click_reaction Click Chemistry (CuAAC) POI-azide + Linker-alkyne POI_ligand->click_reaction E3_ligand E3 Ligase Ligand (e.g., with a reactive group) conjugate_E3 Conjugate E3 Ligand to Linker (if necessary) E3_ligand->conjugate_E3 linker This compound linker->click_reaction conjugate_E3->click_reaction Or conjugate after click PROTAC Final PROTAC Molecule click_reaction->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Targeted Protein Degradation via the KRAS Signaling Pathway

PROTACs are being actively investigated for their potential to target oncogenic proteins that are difficult to inhibit with traditional small-molecule inhibitors. One such target is the KRAS protein, a key component of the RAS/MAPK signaling pathway, which is frequently mutated in various cancers.[9][10] A PROTAC incorporating this compound could be designed to bind to a mutated KRAS protein and an E3 ligase, leading to the degradation of KRAS and the subsequent downregulation of oncogenic signaling.

KRAS_Signaling_Pathway PROTAC-mediated Degradation of KRAS cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_protac PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GDP RAF RAF KRAS_GTP->RAF proteasome Proteasome KRAS_GTP->proteasome degradation MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation & Survival ERK->proliferation PROTAC KRAS-targeting PROTAC PROTAC->KRAS_GTP binds E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase recruits E3_ligase->KRAS_GTP

Caption: PROTAC action on the KRAS signaling pathway.

Experimental Protocols

The following are generalized protocols for the key chemical reactions involving this compound. These should be optimized for specific substrates and reaction conditions.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (e.g., a protein of interest ligand) to this compound.

Materials:

  • Azide-functionalized molecule (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the azide-functionalized molecule and this compound in the chosen degassed solvent in a reaction vessel.

  • In a separate vial, prepare a stock solution of CuSO₄ and THPTA in water.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • Add the CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Upon completion, the product can be purified by a suitable method, such as size-exclusion chromatography or reversed-phase HPLC.

CuAAC_Mechanism Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne R1-C≡CH (this compound) Cu_acetylide Cu(I)-acetylide alkyne->Cu_acetylide + Cu(I) azide R2-N3 (POI or E3 Ligand) Cu_triazolide Copper triazolide azide->Cu_triazolide + Cu_I Cu(I) Cu_acetylide->Cu_triazolide Cu_triazolide->Cu_I Releases triazole 1,4-disubstituted 1,2,3-triazole Cu_triazolide->triazole Protonolysis

Caption: Simplified mechanism of the CuAAC reaction.

General Protocol for PROTAC Synthesis

This protocol outlines the final steps in synthesizing a PROTAC, assuming one ligand is functionalized with an azide and the other is already attached to a linker or will be attached in a subsequent step.

Materials:

  • Azide-functionalized protein of interest (POI) ligand (1.0 equivalent)

  • This compound (or a pre-formed E3-ligand-linker conjugate) (1.1 equivalents)

  • E3 ligase ligand with a suitable reactive group (if not pre-conjugated)

  • Reagents for the chosen conjugation chemistry (e.g., peptide coupling reagents for amide bond formation)

  • Reagents for CuAAC (as described in Protocol 4.1)

  • Appropriate solvents and purification materials

Procedure:

  • If the E3 ligase is not pre-conjugated: Conjugate the E3 ligase ligand to a suitable functional group on the linker using standard chemical methods (e.g., amide bond formation between a carboxylic acid and an amine). Purify the E3-ligand-linker intermediate.

  • Click Reaction: Perform the CuAAC reaction as described in Protocol 4.1 to conjugate the azide-functionalized POI ligand to the propargyl group of the linker (or the E3-ligand-linker conjugate).

  • Purification: Purify the final PROTAC molecule using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating hydrophilic PEG chains and a reactive propargyl group, makes it an ideal linker for the construction of PROTACs and other bioconjugates. The experimental protocols and diagrams provided in this guide are intended to serve as a starting point for the successful application of this linker in the development of novel therapeutics for targeted protein degradation. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

The Role of the Sulfone Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical aspect of modern bioconjugation and drug delivery, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs). Among the various chemical moieties employed in linker technology, the sulfone group has emerged as a pivotal component, offering distinct advantages over traditional conjugation chemistries. This technical guide provides a comprehensive overview of the function of the sulfone group in polyethylene (B3416737) glycol (PEG) linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field.

Core Function of the Sulfone Group in PEG Linkers

The primary function of the sulfone group in PEG linkers is to serve as a stable and selective reactive handle for bioconjugation, primarily targeting thiol groups of cysteine residues in proteins and peptides. This reactivity is central to the formation of stable covalent bonds, a crucial attribute for maintaining the integrity of bioconjugates, particularly in the demanding in vivo environment.

Several types of sulfone-based linkers have been developed, each with unique reactivity and stability profiles:

  • Vinyl Sulfones: These are α,β-unsaturated sulfones that react with nucleophiles, such as thiols, via a Michael addition reaction. This forms a stable thioether bond. Vinyl sulfone PEG derivatives are valuable tools for bioconjugation due to their high selectivity for sulfhydryl groups over amino groups, especially under controlled pH conditions.[1][2]

  • Phenyloxadiazole Sulfones: This class of heteroaryl methylsulfones has demonstrated exceptional performance in creating highly stable antibody conjugates.[3][4][5] They react with cysteine residues to form a thioether bond that is significantly more resistant to thioether exchange in human plasma compared to conventional maleimide-based linkages.[3][6] This enhanced stability is attributed to the electronic properties of the heteroaromatic ring system and the nature of the methyl sulfone as a leaving group.[3]

  • Bis-sulfones: These linkers contain two sulfone groups and are highly reactive bis-alkylation reagents.[7] They can react with two cysteine thiols, often derived from the reduction of a disulfide bridge in an antibody, to form a stable three-carbon bridge.[7][8] This "disulfide rebridging" strategy allows for site-specific conjugation and the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[7]

The overarching advantage of sulfone-based linkers, particularly phenyloxadiazole sulfones, is the significant improvement in the serum stability of the resulting bioconjugates.[3][4][5] Traditional maleimide-based linkers, while widely used, can suffer from instability due to a retro-Michael reaction, leading to thioether exchange with abundant serum proteins like albumin.[3][6] This premature drug release can lead to off-target toxicity and reduced therapeutic efficacy. Sulfone linkers, by forming a more stable bond, mitigate this issue, ensuring that the therapeutic payload remains attached to the antibody until it reaches the target site.[3]

Quantitative Data on Linker Stability

The enhanced stability of sulfone-based linkers over their maleimide (B117702) counterparts has been quantitatively demonstrated in several studies. The following tables summarize key data extracted from the literature, providing a clear comparison of their performance in human plasma.

Table 1: Comparative Stability of Phenyloxadiazole Sulfone vs. Maleimide Conjugates in Human Plasma

Conjugation SiteLinker Type% Intact Conjugate (24h)% Intact Conjugate (48h)% Intact Conjugate (72h)Reference
LC-V205CMaleimide~85%~80%~80%[3]
LC-V205CSulfone>95%>95%>95%[3]
Fc-S396CMaleimide~40%~30%~20%[3]
Fc-S396CSulfone~90%~85%~80%[3]

Data extracted and estimated from figures in Patterson et al., Bioconjugate Chem. 2014, 25, 8, 1402–1407.[3]

Table 2: Long-Term Stability of HC-A114C Conjugates in Human Plasma at 37°C

Linker Type% Intact Conjugate (1 month)Reference
Maleimide~50%[3]
Sulfone~90%[3]

Data extracted and estimated from figures in Patterson et al., Bioconjugate Chem. 2014, 25, 8, 1402–1407.[3]

These data clearly illustrate the superior stability of the phenyloxadiazole sulfone linker, particularly at conjugation sites known to be labile with maleimide chemistry. The half-life of the phenyloxadiazole sulfone conjugate was reported to be double that of the corresponding maleimide conjugate in human plasma.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving sulfone-PEG linkers.

Protocol for Site-Specific Antibody Conjugation with Phenyloxadiazole Sulfone-PEG Linker

Materials:

  • Engineered monoclonal antibody (mAb) with an accessible cysteine residue (e.g., THIOMAB™).

  • Phenyloxadiazole sulfone-PEG-drug linker.

  • Reduction Buffer: Phosphate-buffered saline (PBS) containing 5 mM EDTA, pH 7.2.

  • Conjugation Buffer: PBS, pH 7.4.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Quenching Reagent: N-acetylcysteine.

  • Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Organic Co-solvent: Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution in the reduction buffer at a concentration of 5-10 mg/mL.

    • Add a calculated amount of TCEP solution to the antibody solution to achieve the desired level of disulfide bond reduction. A molar excess of 2-5 fold TCEP per disulfide bond is a common starting point.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column or TFF, exchanging the buffer to the conjugation buffer.

  • Conjugation Reaction:

    • To the solution of the reduced antibody, add the phenyloxadiazole sulfone-activated drug-linker dissolved in an organic co-solvent (e.g., DMSO). A molar excess of 5-10 fold of the linker per free thiol is typically used.

    • Incubate the reaction mixture at 37°C for 1-2 hours. The reaction can also be performed at room temperature overnight.[3]

    • Quench any unreacted linker by adding an excess of N-acetylcysteine.

  • Purification:

    • Purify the resulting ADC from unreacted linker, drug, and aggregated protein using SEC or TFF.

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol for Assessing ADC Stability in Human Plasma

Materials:

  • Purified ADC.

  • Human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Analytical system: High-performance liquid chromatography (HPLC) with a suitable column (e.g., size exclusion or hydrophobic interaction) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

  • Sample Preparation:

    • Incubate the purified ADC in human plasma at a final concentration of approximately 1 mg/mL.

    • As a control, incubate the ADC in PBS under the same conditions.

  • Time-Course Incubation:

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 24, 48, 72 hours, and longer for extended studies), withdraw aliquots of the reaction mixture.

  • Analysis:

    • Analyze the aliquots by SEC-HPLC to monitor for aggregation and fragmentation.

    • Analyze the aliquots by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining and to detect the presence of any deconjugated species or drug-linker adducts with plasma proteins (e.g., albumin).[3]

    • The percentage of intact conjugate at each time point is determined by integrating the area of the corresponding peak in the chromatogram. The rate of deconjugation can be calculated from the decrease in the intact conjugate peak over time.[2]

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes involving sulfone-PEG linkers.

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Engineered mAb (with Cys mutation) TCEP Add TCEP mAb->TCEP reduced_mAb Reduced mAb (free thiols) TCEP->reduced_mAb conjugation Incubate at 37°C reduced_mAb->conjugation linker Sulfone-PEG-Drug Linker linker->conjugation crude_ADC Crude ADC Mixture conjugation->crude_ADC purification SEC / TFF crude_ADC->purification purified_ADC Purified ADC purification->purified_ADC analysis HIC / LC-MS (DAR, Purity) purified_ADC->analysis

Caption: Experimental workflow for site-specific antibody-drug conjugation.

stability_mechanism cluster_sulfone Sulfone Linker cluster_maleimide Maleimide Linker sulfone_conjugate Antibody-S-Linker(Sulfone)-Drug stable_bond Stable Thioether Bond (Resistant to Exchange) sulfone_conjugate->stable_bond maleimide_conjugate Antibody-S-Linker(Maleimide)-Drug retro_michael Retro-Michael Reaction maleimide_conjugate->retro_michael thiol_exchange Thioether Exchange (e.g., with Albumin) retro_michael->thiol_exchange drug_release Premature Drug Release thiol_exchange->drug_release

Caption: Mechanism of improved stability of sulfone vs. maleimide linkers.

Conclusion

The integration of sulfone groups into PEG linkers represents a significant advancement in bioconjugation chemistry, particularly for the development of next-generation antibody-drug conjugates. The enhanced stability of the resulting thioether bond, especially with phenyloxadiazole sulfone linkers, directly addresses the limitations of traditional maleimide-based approaches by minimizing premature drug release and the potential for off-target toxicity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to leverage the benefits of sulfone-PEG linkers in their drug development programs. The continued exploration of novel sulfone-based chemistries promises to further refine the design of bioconjugates with improved therapeutic indices.

References

The Propargyl Group: A Cornerstone of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propargyl group, a simple yet powerful functional moiety containing a terminal alkyne, has emerged as an indispensable tool in the field of bioconjugation. Its unique reactivity, particularly in the realm of "click chemistry," allows for the precise and efficient covalent labeling and linking of biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of the propargyl group in bioconjugation, with a focus on its role in drug development and proteomics.

Core Principles: The Power of the Alkyne

The utility of the propargyl group in bioconjugation is fundamentally linked to the reactivity of its terminal alkyne. This functional group serves as a versatile "handle" that can be readily introduced into biomolecules such as proteins, nucleic acids, and carbohydrates.[1][2] The subsequent reaction of the alkyne with a complementary azide-functionalized molecule forms a stable triazole linkage, a reaction famously known as the azide-alkyne cycloaddition.[3] This reaction is highly specific, efficient, and bioorthogonal, meaning it proceeds with minimal interference from other functional groups present in biological systems.[4][5]

Two primary variants of the azide-alkyne cycloaddition are widely employed in bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the rate of cycloaddition, allowing it to proceed at room temperature and in aqueous environments.[6][7][] CuAAC is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[7] The reaction is robust, tolerating a wide pH range (4 to 12) and a broad array of functional groups.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent concerns about the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a metal-free alternative.[4][][10] This reaction utilizes a strained cyclooctyne, which possesses significant ring strain. The release of this strain provides the driving force for the reaction with an azide, forming a stable triazole without the need for a catalyst.[][11]

Key Applications in Drug Development and Research

The versatility of propargyl-based bioconjugation has led to its widespread adoption in various areas of scientific research and therapeutic development.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells.[12][13] The propargyl group is often incorporated into linkers that connect the antibody and the drug.[12][13] This allows for the precise attachment of the drug payload to the antibody via click chemistry, ensuring a controlled drug-to-antibody ratio (DAR) and enhancing the therapeutic window of the ADC.[13]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[14] Propargyl-containing linkers are instrumental in synthesizing these complex molecules, providing a reliable method for connecting the target-binding and E3 ligase-binding moieties.[12][14]

Proteomics and Biomolecule Labeling

The propargyl group is a key tool for activity-based protein profiling (ABPP), where it is incorporated into probes that covalently bind to active enzymes.[3] Subsequent "clicking" of a reporter tag, such as a fluorophore or biotin, allows for the detection and identification of active enzymes in complex biological samples.[3] This approach has also been extended to the labeling of nascent peptides, glycans, and DNA.[3]

Quantitative Data on Propargyl Bioconjugation

The efficiency and kinetics of azide-alkyne cycloaddition reactions are critical for their successful application. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions.

Reaction TypeCatalyst/PromoterSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeTypical Yield (%)Ref
CuAAC Copper(I)10² - 10³Minutes to Hours>90[6]
SPAAC Strained Cyclooctyne (e.g., DBCO)10⁻¹ - 1Hours>80[11]
E-CuAAC Anodic OxidationN/A30-50 minutes95-99[15]

Note: Reaction rates and yields can vary significantly depending on the specific reactants, solvent, temperature, and ligand used (for CuAAC).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of propargyl-based bioconjugation. Below are generalized protocols for key experiments.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

Objective: To label an azide-modified protein with a propargyl-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (e.g., 100 µM in PBS)

  • Propargyl-functionalized dye (e.g., 1 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 250 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (e.g., 50 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the propargyl-functionalized dye.

  • Add the TBTA ligand to the reaction mixture. TBTA helps to stabilize the Cu(I) oxidation state and accelerate the reaction.[7]

  • Add the copper(II) sulfate solution to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[6][16]

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • The reaction can be monitored by techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.

  • Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

Objective: To label cell surface glycoproteins containing metabolically incorporated azido (B1232118) sugars with a cyclooctyne-functionalized fluorophore.

Materials:

  • Cells with metabolically incorporated azido sugars

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in the presence of an azido sugar (e.g., Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.

  • Wash the cells with PBS to remove unincorporated azido sugars.

  • Add the cyclooctyne-fluorophore conjugate, dissolved in cell culture medium, to the cells.

  • Incubate the cells for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove the unreacted cyclooctyne-fluorophore.

  • The labeled cells can then be visualized by fluorescence microscopy or analyzed by flow cytometry.

Visualizing the Chemistry: Diagrams of Key Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Coordination Azide Azide Six-membered\nCopper Metallacycle Six-membered Copper Metallacycle Azide->Six-membered\nCopper Metallacycle Cu(I) Cu(I) Cu(I)->Copper Acetylide Copper Acetylide->Six-membered\nCopper Metallacycle + Azide Triazolyl-Copper\nIntermediate Triazolyl-Copper Intermediate Six-membered\nCopper Metallacycle->Triazolyl-Copper\nIntermediate Ring Contraction Triazolyl-Copper\nIntermediate->Cu(I) Catalyst Regeneration 1,4-disubstituted\nTriazole 1,4-disubstituted Triazole Triazolyl-Copper\nIntermediate->1,4-disubstituted\nTriazole Protonolysis SPAAC_Mechanism cluster_reactants Reactants Strained Cyclooctyne\n(e.g., DBCO) Strained Cyclooctyne (e.g., DBCO) Transition State Transition State Strained Cyclooctyne\n(e.g., DBCO)->Transition State + Azide Azide Azide Azide->Transition State Stable Triazole Stable Triazole Transition State->Stable Triazole Cycloaddition & Strain Release ADC_Workflow Antibody Antibody Antibody-Linker Antibody-Linker Antibody->Antibody-Linker Linker Conjugation Propargyl-Linker Propargyl-Linker Propargyl-Linker->Antibody-Linker Azide-Payload Azide-Payload Antibody-Drug Conjugate (ADC) Antibody-Drug Conjugate (ADC) Azide-Payload->Antibody-Drug Conjugate (ADC) Antibody-Linker->Antibody-Drug Conjugate (ADC) Click Chemistry (CuAAC or SPAAC)

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the mechanism of action and utility of m-PEG3-Sulfone-PEG4-propargyl, a heterobifunctional linker designed for PROTAC synthesis. We will delve into the individual contributions of its polyethylene (B3416737) glycol (PEG), sulfone, and propargyl functional groups, and provide representative experimental protocols and data to illustrate its application in the development of novel protein degraders.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule. This catalytic mode of action distinguishes PROTACs from traditional small-molecule inhibitors and offers the potential for sustained target knockdown at lower concentrations.

The linker in a PROTAC is not merely a spacer but plays a crucial role in modulating the molecule's physicochemical properties, such as solubility and cell permeability, as well as influencing the stability and geometry of the ternary complex. The choice of linker can therefore significantly impact the potency and selectivity of the PROTAC.

The Role and Mechanism of the this compound Linker

The this compound linker is a sophisticated chemical tool designed to optimize the properties of a PROTAC. Its structure incorporates three key functional components: a polyethylene glycol (PEG) chain, a sulfone group, and a terminal propargyl group.

Polyethylene Glycol (PEG) Moieties: Enhancing Hydrophilicity and Pharmacokinetics

The linker contains a total of seven ethylene (B1197577) glycol units (PEG3 and PEG4). The primary role of the PEG chains is to enhance the aqueous solubility of the PROTAC molecule.[1] Many potent ligands for target proteins and E3 ligases are hydrophobic, and their combination in a PROTAC can lead to poor solubility and bioavailability. The hydrophilic nature of the PEG linker can mitigate this issue, improving the overall pharmacokinetic profile of the PROTAC.[2] Furthermore, the flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.[2]

The Sulfone Group: A Hydrophilic and Rigidifying Element

The centrally located sulfone (SO2) group further contributes to the hydrophilicity of the linker. The polar nature of the sulfone moiety can improve the solubility of the PROTAC in aqueous environments. Additionally, the sulfone group can introduce a degree of rigidity into the linker, which can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

The Propargyl Group: A Handle for Click Chemistry

The terminal propargyl group is a key functional handle for the facile synthesis of PROTACs. The alkyne functionality of the propargyl group allows for its efficient and specific reaction with an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This highly reliable and versatile "click chemistry" reaction is widely used in drug discovery and bioconjugation to form a stable triazole linkage.[] This enables a modular approach to PROTAC synthesis, where the target-binding ligand and the E3 ligase-recruiting ligand can be synthesized separately and then conjugated to the linker in a final step.

Mechanism of Action of a PROTAC Utilizing the this compound Linker

A PROTAC synthesized using the this compound linker will have one of its ligands attached via the functionalization of the methoxy-PEG end (or a precursor to it) and the other ligand attached via the propargyl group. Once assembled, the PROTAC's mechanism of action follows the canonical pathway for protein degradation:

  • Cellular Entry and Target Engagement: The PROTAC enters the cell and its two ligands simultaneously bind to the target protein of interest and an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • Ternary Complex Formation: The linker, with its optimized length, flexibility, and hydrophilicity, facilitates the formation of a stable ternary complex between the POI and the E3 ligase.

  • Ubiquitination: The E3 ligase, now in close proximity to the POI, catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling of the PROTAC: The PROTAC is released from the complex and can bind to another POI and E3 ligase, thus acting catalytically.

Below is a diagram illustrating the general signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (10⁻⁶ cm/s)
A Alkyl Chain>1000<200.5
B PEG4150851.2
C PEG4-Sulfone120901.5
D This compound (analogous) 80 95 1.8

Disclaimer: The data in this table is illustrative and intended to represent typical trends observed in PROTAC development. Actual values would need to be determined experimentally for any specific PROTAC.

The trend suggests that increasing the hydrophilicity of the linker by incorporating PEG and sulfone moieties can lead to improved degradation potency (lower DC50), higher maximal degradation (Dmax), and enhanced cell permeability.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis and evaluation of a PROTAC using a linker analogous to this compound.

Representative Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final conjugation step to form the PROTAC from an azide-functionalized E3 ligase ligand and an alkyne-functionalized target protein ligand (or vice versa, with the linker attached to either piece).

Materials:

  • Azide-functionalized ligand (1.0 eq)

  • This compound (or similar alkyne-linker attached to the other ligand) (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)

  • Solvent: 1:1 mixture of t-butanol and water

  • Nitrogen or Argon source

Procedure:

  • Dissolve the azide-functionalized ligand and the alkyne-functionalized linker-ligand in the t-butanol/water solvent mixture in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O and THPTA in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO4·5H2O/THPTA solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

The following diagram illustrates a typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Workflow Experimental Workflow for PROTAC Synthesis and Evaluation cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Ligand_Synthesis Ligand Synthesis/ Functionalization Linker_Conjugation Linker Conjugation (e.g., CuAAC) Ligand_Synthesis->Linker_Conjugation Purification Purification (HPLC) Linker_Conjugation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Proceed to Biological Evaluation PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Protein Degradation PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay PROTAC_Treatment->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: A representative experimental workflow for the synthesis and biological evaluation of a PROTAC.

Evaluation of Protein Degradation by Western Blotting

Materials:

  • Cultured cells expressing the target protein

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Structure-Activity Relationships and Logical Design

The design of an effective PROTAC is a multiparameter optimization problem. The this compound linker offers several levers for tuning the properties of the final molecule. The logical relationships between the linker's components and the PROTAC's performance are illustrated in the diagram below.

Linker_SAR Structure-Activity Relationships of the PROTAC Linker cluster_linker Linker Components cluster_properties Physicochemical Properties cluster_performance PROTAC Performance PEG PEG Chains Solubility Aqueous Solubility PEG->Solubility Increases Flexibility Conformational Flexibility PEG->Flexibility Increases Sulfone Sulfone Group Sulfone->Solubility Increases Propargyl Propargyl Group Synthetic_Accessibility Synthetic Accessibility Propargyl->Synthetic_Accessibility Enables Click Chemistry Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Improves Permeability Cell Permeability Degradation_Efficiency Degradation Efficiency (DC50, Dmax) Permeability->Degradation_Efficiency Impacts Ternary_Complex Ternary Complex Stability Flexibility->Ternary_Complex Modulates Synthetic_Accessibility->Degradation_Efficiency Facilitates Optimization Ternary_Complex->Degradation_Efficiency Determines

References

An In-depth Technical Guide to the Synthesis of m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for m-PEG3-Sulfone-PEG4-propargyl, a heterobifunctional linker molecule of significant interest in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). The described methodology is based on established, high-yielding chemical transformations commonly employed in polyethylene (B3416737) glycol (PEG) chemistry. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the synthesis and understanding of this versatile linker.

Overview of the Synthetic Strategy

The synthesis of this compound is best approached through a convergent strategy, which involves the separate synthesis of two key PEGylated intermediates followed by their final coupling. This modular approach allows for greater control over the purity of the intermediates and flexibility in adapting the synthesis for related structures.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part A: Synthesis of Intermediate 1 cluster_1 Part B: Synthesis of Intermediate 2 cluster_2 Part C: Final Coupling A1 m-PEG3-OH A2 m-PEG3-OTs A1->A2 Tosylation A3 m-PEG3-S-CH2CH2-OH A2->A3 Thiolation A4 m-PEG3-SO2-CH2CH2-OH (Intermediate 1) A3->A4 Oxidation C1 This compound (Final Product) A4->C1 Williamson Ether Synthesis B1 Propargyl-PEG4-OH B2 Propargyl-PEG4-OTs (Intermediate 2) B1->B2 Tosylation B2->C1

Caption: Convergent synthesis workflow for this compound.

This strategy is divided into three main parts:

  • Part A: Synthesis of the methoxy-terminated PEG3-ethylsulfone alcohol intermediate.

  • Part B: Synthesis of the activated propargyl-terminated PEG4 intermediate.

  • Part C: Coupling of the two intermediates to yield the final product.

Experimental Protocols and Data

The following sections provide detailed, step-by-step protocols for each stage of the synthesis. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Part A: Synthesis of m-PEG3-ethylsulfone-OH (Intermediate 1)

This part of the synthesis involves a three-step process starting from the commercially available m-PEG3-OH.

Step A1: Tosylation of m-PEG3-OH

The hydroxyl group of m-PEG3-OH is activated by conversion to a p-toluenesulfonate (tosylate), which is an excellent leaving group for subsequent nucleophilic substitution.

G m-PEG3-OH m-PEG3-OH m-PEG3-OTs m-PEG3-OTs m-PEG3-OH->m-PEG3-OTs DCM, 0 °C to RT TsCl p-Toluenesulfonyl chloride TsCl->m-PEG3-OTs Pyridine (B92270) Pyridine Pyridine->m-PEG3-OTs

Caption: Reaction scheme for the tosylation of m-PEG3-OH.

Experimental Protocol:

  • Dissolve m-PEG3-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2-3 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield m-PEG3-OTs.

Step A2: Thiolation of m-PEG3-OTs

The tosylated intermediate is then reacted with 2-mercaptoethanol (B42355) in the presence of a base to form the thioether.

Experimental Protocol:

  • In a separate flask, dissolve 2-mercaptoethanol (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes to form the sodium thiolate.

  • Add a solution of m-PEG3-OTs (1 equivalent) in anhydrous THF to the thiolate solution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain m-PEG3-S-CH2CH2-OH.

Step A3: Oxidation of Thioether to Sulfone

The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

  • Dissolve the thioether intermediate, m-PEG3-S-CH2CH2-OH (1 equivalent), in DCM.

  • Cool the solution to 0 °C.

  • Add a solution of m-CPBA (2.2 equivalents) in DCM dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield m-PEG3-SO2-CH2CH2-OH (Intermediate 1).

Table 1: Summary of Quantitative Data for Part A

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)Purification
A1m-PEG3-OTsTsCl, PyridineDCM12-160 to RT>90Aqueous Workup
A2m-PEG3-S-CH2CH2-OH2-mercaptoethanol, NaHTHF12RT70-85Column Chromatography
A3m-PEG3-SO2-CH2CH2-OHm-CPBADCM4-60 to RT>95Aqueous Workup
Part B: Synthesis of Propargyl-PEG4-OTs (Intermediate 2)

This intermediate is synthesized from commercially available Propargyl-PEG4-OH via a one-step tosylation reaction.

Experimental Protocol:

  • Follow the same tosylation procedure as described in Step A1, using Propargyl-PEG4-OH as the starting material.

Table 2: Summary of Quantitative Data for Part B

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)Purification
B1Propargyl-PEG4-OTsTsCl, PyridineDCM12-160 to RT>90Aqueous Workup
Part C: Final Coupling via Williamson Ether Synthesis

The two intermediates are coupled together using a Williamson ether synthesis to form the final product.

G Int_1 m-PEG3-SO2-CH2CH2-OH (Intermediate 1) Final_Product This compound Int_1->Final_Product THF, 0 °C to RT Int_2 Propargyl-PEG4-OTs (Intermediate 2) Int_2->Final_Product NaH NaH NaH->Final_Product

Caption: Final coupling step via Williamson ether synthesis.

Experimental Protocol:

  • Dissolve Intermediate 1 (m-PEG3-SO2-CH2CH2-OH, 1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

  • Add a solution of Intermediate 2 (Propargyl-PEG4-OTs, 1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Table 3: Summary of Quantitative Data for Part C

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)Purification
C1This compoundNaHTHF120 to RT70-85Column Chromatography

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each compound. The characteristic peaks for the methoxy (B1213986) group, the PEG backbone, the ethyl sulfone bridge, and the terminal propargyl group should be identified and integrated.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by HPLC, typically using a C18 column with a water/acetonitrile gradient and a detector such as an evaporative light scattering detector (ELSD) or a mass spectrometer.

Conclusion

The convergent synthetic route outlined in this guide provides a robust and reliable method for the preparation of this compound. By following the detailed experimental protocols and leveraging the provided quantitative data, researchers can efficiently synthesize this important heterobifunctional linker for a wide range of applications in drug development and bioconjugation. Careful purification and characterization at each step are crucial to ensure the high quality of the final product required for these sensitive applications.

An In-depth Technical Guide to m-PEG3-Sulfone-PEG4-propargyl for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the bifunctional linker, m-PEG3-Sulfone-PEG4-propargyl, for its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex that precedes protein degradation.

The this compound linker offers a unique combination of features to address common challenges in PROTAC design. Its structure incorporates polyethylene (B3416737) glycol (PEG) chains to enhance solubility and provide conformational flexibility, a sulfone group which can improve metabolic stability and solubility, and a terminal propargyl group for efficient and modular synthesis via "click chemistry."

The PROTAC Mechanism of Action

Proteolysis-targeting chimeras are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a POI-PROTAC-E3 ligase ternary complex, leading to the ubiquitination of the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for subsequent rounds of degradation.[2]

PROTAC_Mechanism cluster_complex Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex TernaryComplex->PROTAC Release & Recycling PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ub Ubiquitin Ub->TernaryComplex Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1. The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Physicochemical and Degradation Properties

While specific quantitative data for a PROTAC utilizing the this compound linker is not yet available in published literature, the following table provides a representative example of the kind of data generated during the characterization of a novel PROTAC. These values are critical for comparing the efficacy of different linker designs.

ParameterRepresentative ValueDescription
DC50 15 nMThe concentration of the PROTAC required to degrade 50% of the target protein.
Dmax >95%The maximum percentage of protein degradation achieved at high PROTAC concentrations.
Ternary Complex KD 5.4 nMThe dissociation constant for the ternary complex, indicating its stability.[3]
Cooperativity (α) >1A measure of the synergistic binding of the PROTAC to the POI and E3 ligase. An α > 1 indicates positive cooperativity.
Cell Permeability (Papp) Moderate to HighThe ability of the PROTAC to cross the cell membrane and reach its intracellular target.
Aqueous Solubility >100 µMThe solubility of the compound in aqueous buffer, important for bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel PROTACs. The following sections provide step-by-step protocols for key experiments in PROTAC development.

Protocol 1: PROTAC Synthesis via CuAAC ("Click Chemistry")

The propargyl group on the this compound linker allows for a modular and efficient synthesis strategy using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This protocol outlines a general two-step synthesis.

Synthesis_Workflow Ligand1 Ligand 1 (Amine-functionalized) (e.g., POI binder) Step1 Amide Coupling (HATU, DIPEA, DMF) Ligand1->Step1 Linker This compound Linker->Step1 Intermediate Alkyne-Functionalized Intermediate Step1->Intermediate Step2 CuAAC Click Reaction (CuSO4, NaAsc, tBuOH/H2O) Intermediate->Step2 Ligand2 Ligand 2 (Azide-modified) (e.g., E3 ligase binder) Ligand2->Step2 FinalPROTAC Final PROTAC Step2->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification

Figure 2. A representative workflow for the two-step synthesis of a PROTAC using click chemistry.

Step 1: Amide Coupling

  • Dissolve the amine-functionalized POI-binding ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF.

  • Add coupling reagents, for example, HATU (1.2 eq) and DIPEA (2.0 eq).[4]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.[4]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude alkyne-functionalized intermediate by flash column chromatography or preparative HPLC.[4]

Step 2: CuAAC "Click" Reaction

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified E3 ligase ligand (1.1 eq) in a solvent mixture such as t-BuOH/water.[4]

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.5 eq) in water.[4]

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC to ensure high purity for biological assays.

Protocol 2: Western Blot for Determining DC50 and Dmax

Western blotting is a standard technique to quantify the degradation of the target protein in cells treated with a PROTAC.[5] This allows for the determination of key efficacy parameters like DC50 and Dmax.[5]

Western_Blot_Workflow CellCulture 1. Cell Culture (Seed cells in 6-well plates) Treatment 2. PROTAC Treatment (Serial dilutions, 24h incubation) CellCulture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE (Separate proteins by size) Quantification->SDSPAGE Transfer 6. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 8. Detection (ECL substrate, Imaging) Immunoblot->Detection Analysis 9. Data Analysis (Densitometry, Normalize to loading control) Detection->Analysis

Figure 3. The experimental workflow for quantifying PROTAC-induced protein degradation via Western Blot.

Materials:

  • Appropriate cell line expressing the protein of interest.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[5] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).[5] Incubate for a predetermined time, typically 16-24 hours.[5]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[5] Add lysis buffer to each well, scrape the cells, and collect the lysate.[5] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]

  • SDS-PAGE and Transfer: Normalize protein concentrations with lysis buffer, add Laemmli sample buffer, and boil the samples to denature the proteins.[5] Load equal amounts of protein onto an SDS-PAGE gel for separation.[5] Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane for 1 hour at room temperature.[5] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[6] Quantify the band intensities using densitometry software.[5] Normalize the target protein band intensity to the corresponding loading control.[5]

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[5]

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Biophysical assays like SPR are essential for confirming that the PROTAC can induce the formation of a stable ternary complex.[7] This protocol provides a general outline for an SPR-based assay.

Methodology:

  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto the surface of an SPR sensor chip.[3]

  • Binary Interaction (Control): To determine the binding affinity of the PROTAC to the E3 ligase alone, flow increasing concentrations of the PROTAC over the immobilized ligase and measure the binding response.[3]

  • Ternary Complex Formation: Pre-incubate the PROTAC at various concentrations with a constant, near-saturating concentration of the purified target protein.

  • Flow the PROTAC-POI complex solutions over the immobilized E3 ligase.[3] An enhanced binding response compared to the PROTAC alone indicates the formation of the ternary complex.[3]

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both the binary and ternary interactions. The cooperativity factor (α) can be calculated by dividing the binary KD by the ternary KD.

Conclusion

The this compound linker is a promising tool for the development of next-generation PROTACs. Its design incorporates features that aim to enhance solubility, metabolic stability, and synthetic accessibility. While specific biological data for this linker is still emerging, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively incorporate this and similar linkers into their targeted protein degradation programs. The successful development of a PROTAC relies on the careful optimization of all three components—the warhead, the E3 ligase ligand, and the linker—to achieve potent, selective, and bioavailable protein degraders.

References

An In-Depth Technical Guide to PEGylated PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two ligands.[1][2][3]

The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2] This catalytic mode of action is a key advantage over traditional inhibitors.

The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][5] Its length, composition, flexibility, and attachment points dictate the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.[6]

Diagram: General Mechanism of PROTAC Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PEGylated PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Recycled Poly_Ub_POI Poly-Ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

The Role of PEGylated Linkers in PROTAC Design

Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design.[2] These linkers consist of repeating ethylene (B1197577) glycol units and offer a unique combination of properties that address common challenges in developing drug-like protein degraders.[1][2]

Core Advantages of PEGylation:

  • Enhanced Solubility: PROTACs are often large (MW > 800 Da) and lipophilic, leading to poor aqueous solubility. The hydrophilic ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and significantly enhancing the solubility of the entire molecule.[2][4][7]

  • Improved Physicochemical Properties: The inclusion of PEG motifs allows for the fine-tuning of key drug-like properties, such as the topological polar surface area (TPSA) and lipophilicity (cLogP).[8][9]

  • Modulation of Cell Permeability: The relationship between PEGylation and permeability is complex. While increased hydrophilicity can reduce passive diffusion, the flexible nature of PEG linkers allows the PROTAC to adopt folded conformations.[2] This "hydrophobic collapse" can shield polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[2][10] However, an optimal number of PEG units must be determined, as excessive PEGylation can decrease uptake.[2]

  • Optimized Ternary Complex Formation: The flexibility and tunable length of PEG linkers are critical for achieving the optimal distance and orientation between the POI and E3 ligase.[5][6] This entropic flexibility increases the probability of forming a stable and productive ternary complex, which is essential for efficient degradation.[7]

  • Good Biocompatibility and Metabolic Stability: PEG is a well-known biocompatible polymer. The ether backbone is generally resistant to oxidative cleavage by cytosolic enzymes, providing a degree of metabolic stability.[1][7]

Disadvantages:

  • Potential for Reduced Metabolic Stability: While the core PEG structure is relatively stable, it can be susceptible to in vivo metabolism compared to more rigid alkyl linkers in some contexts.[1]

  • Synthetic Complexity: The synthesis of monodisperse, high-purity PEG linkers can be more challenging and costly than that of simple alkyl chains.[1]

Data Presentation: Quantitative Impact of PEG Linkers

Systematic variation of linker composition provides critical insights into PROTAC performance. The following tables summarize representative data, illustrating the impact of PEGylation compared to traditional alkyl linkers on physicochemical properties and biological activity.

Table 1: Impact of Linker Composition on Physicochemical Properties Data is illustrative and compiled from publicly available research to show general trends.[9]

PROTAC SeriesLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
PROTAC 1 Alkyl Chain785.94.2165.2411
PROTAC 2 PEG2831.93.5174.5412
PROTAC 3 PEG4919.02.8193.0414

Analysis: As the number of PEG units increases, the calculated LogP (cLogP) decreases and the Topological Polar Surface Area (TPSA) increases, reflecting a significant enhancement in the molecule's hydrophilicity.

Table 2: Influence of Linker Composition on Degradation and Permeability Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly cell-line dependent.[9]

PROTAC SeriesLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl Chain>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Analysis: In this representative series, increasing the PEG linker length correlates with improved degradation potency (lower DC50) and efficacy (higher Dmax). This is often attributed to enhanced solubility and optimized ternary complex geometry. The trade-off is a decrease in passive permeability, highlighting the need for empirical optimization for each PROTAC system.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PEGylated PROTACs.

Protocol for Synthesis of an Amide-Linked PEGylated PROTAC

This protocol outlines a standard modular approach for coupling a POI ligand and an E3 ligase ligand via a bifunctional PEG linker using amide bond formation.

Materials:

  • Component A-COOH (POI or E3 ligand with a carboxylic acid, 1.0 eq)

  • Amine-PEGn-Boc (Boc-protected amine-PEG linker, 1.1 eq)

  • Component B-NH2 (E3 or POI ligand with an amine, 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)

  • Standard glassware for organic synthesis, nitrogen atmosphere

Procedure:

  • Step 1: Coupling of Component A with Amine-PEGn-Boc

    • Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc .[1]

  • Step 2: Boc Deprotection

    • Dissolve Component A-PEGn-Boc in DCM (approx. 0.1 M).

    • Add TFA (20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt, Component A-PEGn-NH2·TFA , is often used directly in the next step.[1]

  • Step 3: Final Amide Coupling to Yield PROTAC

    • In a separate flask, dissolve Component B-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of Component A-PEGn-NH2·TFA (1.2 eq) and additional DIPEA (2.0 eq) in DMF.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by LC-MS. Upon completion, perform an aqueous workup as described in Step 1.

    • Purify the final PROTAC by preparative HPLC to yield the pure product.[1]

Protocol for Western Blot Analysis of Protein Degradation

This protocol is used to quantify target protein levels in cells after PROTAC treatment to determine DC50 and Dmax values.[2][11]

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE equipment, PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody for POI; Primary antibody for loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. Typical final concentrations range from 0.1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old medium and add the medium containing the PROTAC or vehicle.

    • Incubate for a specified time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]

  • Cell Lysis and Protein Quantification:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[2]

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[2][11]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[2]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane again three times with TBST.

    • Repeat immunoblotting for the loading control protein.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation versus log[PROTAC] and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]

Protocol for Caco-2 Permeability Assay

This assay assesses a compound's ability to cross an intestinal epithelial cell barrier, providing an in vitro measure of intestinal permeability.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • PROTAC compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ inserts at a high density.

    • Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[13]

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².[14][15]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Equilibrate the monolayers by washing both the apical (upper) and basolateral (lower) chambers with pre-warmed transport buffer.[14]

    • Remove the buffer and add the dosing solution containing the PROTAC (e.g., at 10 µM) to the apical chamber.[6]

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate the plate at 37°C with gentle shaking for a set time (e.g., 90-120 minutes).[6]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the PROTAC dosing solution to the basolateral chamber and sampling from the apical chamber.[13]

  • Data Analysis:

    • Quantify the concentration of the PROTAC in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B) . An ER > 2 suggests the compound is a substrate for active efflux transporters.[13]

Visualization of Workflows and Relationships

Diagram: Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Evaluation Design 1. Rational Design (POI/E3 Ligands, Linker) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Binding 3. Binary Binding Assays (SPR/ITC) Synthesis->Binding Ternary 4. Ternary Complex Formation (SPR/ITC) Binding->Ternary Degradation 5. Degradation Assay (Western Blot) Ternary->Degradation Permeability 6. Permeability (Caco-2) Degradation->Permeability Toxicity 7. Cytotoxicity (MTS Assay) Permeability->Toxicity PK 8. Pharmacokinetics (PK) Toxicity->PK PD 9. Pharmacodynamics (PD/Efficacy) PK->PD

Caption: A typical workflow for the design and evaluation of PROTACs.
Diagram: Logical Relationships of PEG Linker Properties

Linker_Properties cluster_inputs Tunable Properties cluster_outputs Resulting PROTAC Performance Linker PEG Linker Properties Length Linker Length (Number of PEG units) Flexibility Flexibility Hydrophilicity Hydrophilicity Solubility Aqueous Solubility Length->Solubility + Permeability Cell Permeability Length->Permeability -/+ Ternary Ternary Complex Stability Length->Ternary Optimal Length Required Flexibility->Ternary + Hydrophilicity->Solubility + Hydrophilicity->Permeability - Degradation Degradation (DC50 / Dmax) Solubility->Degradation PK Pharmacokinetics Solubility->PK Permeability->Degradation Permeability->PK Ternary->Degradation Degradation->PK

References

An In-depth Technical Guide to Understanding the Hydrophilicity of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, primarily owing to their profound hydrophilicity. This technical guide delves into the core principles governing the hydrophilic nature of PEG linkers, their impact on the physicochemical and pharmacokinetic properties of therapeutic molecules, and the methodologies used for their characterization.

The Chemical Basis of PEG's Hydrophilicity

Polyethylene glycol is a synthetic polymer composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−)[1][2][3]. The hydrophilicity of PEG is attributed to the ether oxygen atoms in its backbone. These oxygen atoms can form hydrogen bonds with water molecules, leading to high aqueous solubility[1][4]. This property allows PEG linkers to create a protective hydration shell around conjugated molecules, effectively shielding them from the surrounding environment[4][5]. This "shielding" effect is crucial for improving the performance of bioconjugates.

Impact of PEG Linker Hydrophilicity in Drug Development

The incorporation of hydrophilic PEG linkers into therapeutic molecules, a process known as PEGylation, offers a multitude of advantages that can significantly enhance a drug's therapeutic index.[4][6]

Key Advantages:

  • Enhanced Solubility: A primary application of PEG linkers is to improve the water solubility of hydrophobic drug payloads, which is often a major hurdle in the formulation of intravenous drugs.[4][6][7][][9][10]

  • Improved Pharmacokinetics: The hydration shell formed by the PEG chain increases the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[4][5][7]

  • Reduced Immunogenicity: By masking the surface of proteins or other biomolecules, PEG linkers can reduce the likelihood of recognition by the immune system, thereby lowering the risk of an immune response.[4][5][6][7][9]

  • Increased Stability: The protective hydration layer can shield the conjugated molecule from enzymatic degradation and aggregation, thus enhancing its stability both in storage and in vivo.[4][5][6][9]

  • Higher Drug-to-Antibody Ratios (DARs): In the context of antibody-drug conjugates (ADCs), hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic drugs, allowing for a higher number of drug molecules to be attached to a single antibody without compromising its properties.[3][5][7][11]

The structure of the PEG linker, including its length and whether it is linear or branched, can be fine-tuned to optimize these properties for a specific application.[][12][13] Longer PEG chains generally lead to increased solubility and a longer half-life.[2][6][14] Branched PEG linkers can offer a greater shielding effect and allow for the attachment of multiple molecules.[][12]

Quantitative Characterization of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers and PEGylated molecules can be quantified using several experimental techniques. The choice of method depends on whether the subject of study is the PEG linker itself, a PEGylated small molecule, or a PEGylated surface.

Data on PEG Linker Hydrophilicity

The following tables summarize quantitative data related to the hydrophilicity of PEG and PEGylated surfaces.

ParameterPEG Molecular WeightValueReference
Water Contact Angle PEG Film27°[15]
PMSOEGE Film (PEG derivative)< 5°[15]
High-density PEG grafted surface~30°[16]
Equilibrium Water Content Silicone hydrogels with varying PEG chain lengthDecreased then increased with longer PEG chains[17]
Swelling Ratio in Organic Solvents Cross-linked PEG networkIncreased with longer PEG chains[18]
PEG Molecular WeightEffect on PropertyObservationReference
Increasing MWPartition CoefficientDecreases due to excluded volume effects[19]
Increasing MWThermal StabilityImproved in cross-linked networks[18]
Increasing MWHydrodynamic RadiusIncreases, leading to longer circulation[12][20]
Increasing MWSurface Hydrophilicity of Diblock CopolymersIncreased (lower water contact angle)[21]
Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.2.1. Measurement of Water Contact Angle

This protocol describes the sessile drop method for determining the static and dynamic contact angles on a PEGylated surface, which is a direct measure of its hydrophilicity.

Objective: To quantify the wettability of a PEGylated surface.

Materials:

  • Contact angle goniometer with a high-resolution camera and analysis software.

  • Syringe with a fine needle for dispensing droplets.

  • High-purity water (e.g., Milli-Q).

  • The PEGylated substrate to be tested.

  • A vibration-free table.

Procedure:

  • Surface Preparation: Ensure the PEGylated substrate is clean, dry, and free of any contaminants. Handle the sample with clean tweezers to avoid transferring oils from the skin.

  • Instrument Setup: Place the substrate on the sample stage of the goniometer. Adjust the focus of the camera on the surface.

  • Static Contact Angle Measurement:

    • Carefully dispense a single droplet of high-purity water (typically 2-5 µL) onto the surface of the substrate.[22]

    • Allow the droplet to equilibrate for a few seconds.

    • Capture a high-resolution image of the droplet.

    • Use the software to analyze the image and calculate the angle at the three-phase (solid-liquid-gas) contact point. This is the static contact angle.[23]

    • Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.[24]

  • Dynamic Contact Angle Measurement (Advancing and Receding Angles):

    • Place a droplet on the surface as in the static measurement.

    • Advancing Angle: Slowly add more water to the droplet through the needle, causing the droplet's footprint on the surface to expand. The contact angle measured just as the contact line begins to advance is the advancing contact angle.[22][23][25]

    • Receding Angle: Slowly withdraw water from the droplet, causing the footprint to shrink. The contact angle measured just as the contact line begins to recede is the receding contact angle.[22][23][25]

    • The difference between the advancing and receding angles is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.[24]

3.2.2. Determination of Octanol-Water Partition Coefficient (LogP)

This protocol outlines a method to determine the partition coefficient of a PEGylated molecule, which indicates its relative solubility in a hydrophobic (octanol) versus a hydrophilic (water) phase.

Objective: To assess the overall hydrophilicity/hydrophobicity of a PEGylated molecule.

Materials:

  • 1-Octanol (B28484), saturated with water.

  • Water, saturated with 1-octanol.

  • The PEGylated compound to be tested.

  • Separatory funnel or centrifuge tubes.

  • Vortex mixer and centrifuge.

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Preparation of Phases: Mix equal volumes of 1-octanol and water and shake vigorously. Allow the phases to separate completely. The top layer is water-saturated octanol (B41247), and the bottom layer is octanol-saturated water.

  • Sample Preparation: Prepare a stock solution of the PEGylated compound in the aqueous phase.

  • Partitioning:

    • In a centrifuge tube, add a known volume of the aqueous solution of the compound and an equal volume of the water-saturated octanol.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing and allow the compound to partition between the two phases.

    • Centrifuge the mixture to ensure complete phase separation.

  • Quantification:

    • Carefully separate the two phases.

    • Measure the concentration of the compound in both the aqueous and the octanol phases using a suitable analytical technique (e.g., by measuring absorbance at a specific wavelength if the compound has a chromophore).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

    • The result is typically expressed as the logarithm to the base 10, LogP. A more negative LogP value indicates higher hydrophilicity.

3.2.3. Characterization by Size Exclusion Chromatography (SEC)

This protocol describes the use of SEC to determine the hydrodynamic radius of a PEGylated protein, which is influenced by the hydrophilic PEG chains.

Objective: To assess the increase in the effective size of a protein after PEGylation.

Materials:

  • HPLC system with a UV detector.

  • Size exclusion column suitable for the molecular weight range of the protein and its PEGylated form.

  • Mobile phase (e.g., phosphate-buffered saline).

  • Protein standards of known molecular weight and hydrodynamic radius.

  • The purified PEGylated protein sample and the unmodified protein.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Calibration: Inject a series of protein standards of known hydrodynamic radii and record their retention times. Create a calibration curve by plotting the logarithm of the hydrodynamic radius versus the retention time.

  • Sample Analysis:

    • Inject a known concentration of the unmodified protein and record its chromatogram and retention time.

    • Inject the same concentration of the PEGylated protein and record its chromatogram and retention time.

  • Data Analysis:

    • Compare the retention times. The PEGylated protein, due to its larger hydrodynamic radius, will elute earlier than the unmodified protein.[20]

    • Use the calibration curve to determine the apparent hydrodynamic radius of both the native and PEGylated protein. The increase in size is a direct consequence of the attached hydrophilic PEG chains.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key concepts related to the hydrophilicity of PEG linkers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Hydrophilicity Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesize PEGylated Molecule/Surface purification Purify Conjugate synthesis->purification contact_angle Contact Angle Goniometry (for surfaces) purification->contact_angle If surface logp Octanol-Water Partitioning (LogP) (for molecules) purification->logp If molecule sec Size Exclusion Chromatography (SEC) (for bioconjugates) purification->sec If bioconjugate data_analysis Analyze Data: - Wettability - Solubility - Hydrodynamic Size contact_angle->data_analysis logp->data_analysis sec->data_analysis interpretation Correlate with In Vivo Performance data_analysis->interpretation

Workflow for Characterizing PEG Hydrophilicity

logical_relationship cluster_properties PEG Linker Properties cluster_physicochemical Physicochemical Effects cluster_benefits Therapeutic Benefits length Chain Length mw Molecular Weight length->mw hydrophilicity Increased Hydrophilicity (Hydration Shell) length->hydrophilicity branching Branching (Linear vs. Multi-arm) branching->mw branching->hydrophilicity size Increased Hydrodynamic Size mw->size solubility Enhanced Solubility hydrophilicity->solubility stability Improved Stability hydrophilicity->stability immunogenicity Reduced Immunogenicity hydrophilicity->immunogenicity pk Longer Half-Life (PK) size->pk

References

Methodological & Application

Application Notes and Protocols for m-PEG3-Sulfone-PEG4-propargyl in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of m-PEG3-Sulfone-PEG4-propargyl, a bifunctional linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent is particularly valuable in the construction of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Introduction

The this compound linker is a heterobifunctional molecule featuring a terminal propargyl group for click chemistry and a sulfone-embedded polyethylene (B3416737) glycol (PEG) chain.[1][2] The propargyl group serves as a reactive handle for the highly efficient and specific CuAAC reaction with azide-functionalized molecules, forming a stable triazole linkage.[1][2] The PEG component enhances aqueous solubility and provides a flexible spacer, which is often critical for maintaining the biological activity of the conjugated molecules.[3] The embedded sulfone group can further modulate the physicochemical properties of the resulting conjugate. This linker is frequently employed in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[2]

Application: Synthesis of PROTACs

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[4] A PROTAC consists of two ligands connected by a linker; one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4] The linker plays a crucial role in the efficacy of a PROTAC by influencing the stability and geometry of this ternary complex.[5]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism of a PROTAC in inducing the degradation of a target protein.

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3_Ligase Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in a CuAAC reaction. Optimization may be required for specific substrates.

Materials and Reagents
ReagentRecommended SupplierNotes
This compoundCommercial sourcesStore at -20°C.
Azide-functionalized moleculeN/AThe molecule to be conjugated.
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)Sigma-AldrichPrepare a fresh stock solution.
Sodium ascorbate (B8700270)Sigma-AldrichPrepare a fresh stock solution immediately before use.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-AldrichWater-soluble ligand to stabilize Cu(I) and improve reaction efficiency. Optional but recommended.
Solvents (e.g., DMSO, DMF, t-BuOH/H₂O)Fisher ScientificUse anhydrous solvents where appropriate.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule to this compound.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Azide-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).

  • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be made fresh for each experiment.

  • THPTA (optional): Prepare a 100 mM stock solution in deionized water.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following reagents in the order listed. The reaction can be performed in a variety of solvents, with a mixture of t-BuOH and water (1:1) being a common choice.

ReagentVolume (for 100 µL final volume)Final Concentration
This compound (10 mM)10 µL1 mM
Azide-functionalized molecule (10 mM)12 µL1.2 mM (1.2 eq)
THPTA (100 mM, optional)5 µL5 mM (5 eq)
Copper(II) sulfate (100 mM)1 µL1 mM (1 eq)
Solvent (e.g., t-BuOH/H₂O)62 µL-
Sodium ascorbate (1 M)10 µL100 mM (100 eq)

3. Reaction Incubation:

  • Vortex the reaction mixture gently.

  • Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

4. Purification of the Conjugate:

  • Upon completion, the reaction mixture can be purified to isolate the triazole product.

  • For small molecules: Purification can typically be achieved by preparative HPLC or flash column chromatography on silica (B1680970) gel.

  • For biomolecules: Size exclusion chromatography or dialysis can be used to remove excess reagents and copper. The use of copper-chelating resins may also be beneficial.

General Workflow for PROTAC Synthesis using Click Chemistry

The following diagram outlines a typical workflow for the synthesis of a PROTAC utilizing a PEG linker and a CuAAC reaction.

PROTAC_Synthesis_Workflow Start Start: Design PROTAC Synth_POI_Ligand Synthesize/Acquire POI-Ligand-Azide Start->Synth_POI_Ligand Start->Synth_POI_Ligand Synth_Linker Synthesize/Acquire This compound Start->Synth_Linker Synth_E3_Ligand Synthesize/Acquire E3-Ligand Start->Synth_E3_Ligand Start->Synth_E3_Ligand Click_Reaction CuAAC Click Reaction Synth_POI_Ligand->Click_Reaction Synth_POI_Ligand->Click_Reaction Synth_Linker->Click_Reaction Amide_Coupling Amide Coupling Synth_Linker->Amide_Coupling Synth_E3_Ligand->Amide_Coupling Purification Purification (e.g., HPLC) Click_Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Assays Biological Evaluation Characterization->Biological_Assays Degradation_Assay Western Blot for Protein Degradation Biological_Assays->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Biological_Assays->Ternary_Complex_Assay End End: Optimized PROTAC Degradation_Assay->End Ternary_Complex_Assay->End E3_Linker_Alkyne E3-Ligand-Linker-Alkyne Amide_Coupling->E3_Linker_Alkyne E3_Linker_Alkyne->Click_Reaction

Caption: General workflow for PROTAC synthesis and evaluation.

Quantitative Data Summary

While specific yield data for reactions involving this compound are not extensively published, CuAAC reactions with similar PEG-alkyne linkers are known for their high efficiency.

ParameterTypical Range/ValueNotes
Reactant Ratios
Azide:Alkyne1.1:1 to 1.5:1A slight excess of one reagent can drive the reaction to completion.
Copper(I) catalyst0.01 to 0.1 equivalents (relative to alkyne)Higher catalyst loading can increase reaction rate but may require more rigorous purification.
Reducing Agent (Ascorbate)0.1 to 1.0 equivalents (relative to alkyne)Should be in excess of the copper catalyst.
Ligand (e.g., THPTA)1 to 5 equivalents (relative to copper)Protects biomolecules from oxidation and enhances reaction rate.
Reaction Conditions
TemperatureRoom Temperature (20-25°C)Mild conditions are a key advantage of click chemistry.
Reaction Time1 - 24 hoursTypically monitored by LC-MS for completion.
Expected Yield >80%CuAAC reactions are generally high-yielding. The provided yield is an estimate based on similar reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation - Inactive catalyst (Cu(II) instead of Cu(I))- Degradation of reagents- Low reagent concentration- Ensure fresh sodium ascorbate solution is used.- Use a stabilizing ligand like THPTA.- Confirm the integrity of starting materials.- Increase reagent concentrations.
Presence of Side Products - Oxidative homocoupling of the alkyne (Glaser coupling)- Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.- Use a stabilizing ligand.
Difficulty in Purification - Residual copper catalyst in the final product- Wash the organic extract with an aqueous solution of a chelating agent like EDTA.- Use a copper-scavenging resin.- For proteins, use dialysis.
Poor Solubility of Reactants - Hydrophobic nature of one or both reactants- Use a co-solvent system such as DMSO/water or DMF/water.- The inherent PEG chain of the linker should aid in aqueous solubility.

References

Application Notes and Protocols for PROTAC Synthesis Using m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC.[2]

This document provides detailed application notes and protocols for the use of m-PEG3-Sulfone-PEG4-propargyl , a versatile linker for PROTAC synthesis. This linker features a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and cell permeability, a sulfone group that can contribute to the linker's conformation and metabolic stability, and a terminal propargyl group for efficient conjugation using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[3][4][5]

Key Features of this compound

  • PEG Spacer: The hydrophilic polyethylene glycol (PEG) chain improves the solubility of the resulting PROTAC molecule in aqueous media, which can enhance cell permeability and bioavailability.[6][7]

  • Sulfone Moiety: The embedded sulfone group introduces a degree of rigidity and can influence the three-dimensional conformation of the linker, which is crucial for optimal ternary complex formation between the target protein, PROTAC, and E3 ligase.

  • Propargyl Group: The terminal alkyne (propargyl) group allows for a highly efficient and specific "click chemistry" reaction with an azide-functionalized molecule, simplifying the final PROTAC assembly.[3][8] This modular approach is ideal for creating libraries of PROTACs for structure-activity relationship (SAR) studies.[9]

Data Presentation: Performance of PEG-Based PROTACs

While specific data for PROTACs utilizing the this compound linker is not extensively published, the following table presents representative data for PEG-based PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4). This data illustrates the typical performance metrics for PEGylated PROTACs and serves as a valuable reference for researchers designing new degraders. The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

PROTAC ExampleTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
ARV-825BRD4Pomalidomide (CRBN)PEG<1>90RS4;11[10]
MZ1BRD4VH032 (VHL)PEG<100>90HeLa
QCA570BRD4Pomalidomide (CRBN)Not Specified~1>90Multiple BC cell lines

Note: The optimal linker length and composition are critical for PROTAC efficacy and must be determined empirically for each target protein and E3 ligase pair.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription. Its dysregulation is implicated in various cancers. The following diagram illustrates the signaling pathway of BRD4 degradation mediated by a PROTAC.

PROTAC_BRD4_Degradation cluster_cell Cell PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Binds Downstream_Effects Downregulation of Target Genes (e.g., c-MYC) BRD4->Downstream_Effects Promotes Transcription of E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Facilitates Poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognized by Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degrades Degraded_BRD4->Downstream_Effects Leads to

PROTAC-mediated degradation of BRD4.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from chemical synthesis to biological evaluation. The following diagram outlines a typical experimental workflow.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis_POI_Ligand Synthesize/Obtain Azide-Functionalized POI Ligand Click_Chemistry CuAAC Click Chemistry Synthesis_POI_Ligand->Click_Chemistry Synthesis_E3_Ligand Synthesize/Obtain E3 Ligase Ligand Linker_Coupling Couple E3 Ligase Ligand to m-PEG3-Sulfone- PEG4-propargyl Synthesis_E3_Ligand->Linker_Coupling Linker_Coupling->Click_Chemistry Purification_Characterization Purification (HPLC) and Characterization (LC-MS, NMR) Click_Chemistry->Purification_Characterization PROTAC_Treatment Treat Cells with PROTAC (Dose-Response and Time-Course) Purification_Characterization->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Quantify Protein Levels (Determine DC50 and Dmax) Western_Blot->Data_Analysis Downstream_Assays Downstream Functional Assays (e.g., Cell Viability, Gene Expression) Data_Analysis->Downstream_Assays

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy. This document provides detailed application notes and protocols for the use of m-PEG3-Sulfone-PEG4-propargyl, a novel linker designed to enhance the therapeutic properties of ADCs.

The this compound linker incorporates several advantageous features:

  • Polyethylene Glycol (PEG) Moieties: Two PEG units (PEG3 and PEG4) increase the hydrophilicity of the linker, which can improve the solubility of the ADC, particularly when using hydrophobic payloads, and potentially reduce aggregation.[1][2] The PEG chains can also create a hydration shell that may prolong the circulation half-life of the ADC.[1]

  • Sulfone Group: The sulfone moiety is a key feature that enhances the stability of the linker. Compared to more traditional linkers like those based on maleimides, sulfone-based linkers can offer improved stability in plasma, reducing premature drug release and off-target toxicity.[3]

  • Propargyl Group: This terminal alkyne functional group allows for a highly specific and efficient conjugation reaction with azide-modified payloads via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5][6] This method provides a stable triazole linkage.[5][6]

These characteristics make this compound a promising tool for the development of next-generation ADCs with an improved therapeutic window.

Experimental Protocols

This section details the key experimental procedures for developing an ADC using the this compound linker. The overall workflow involves the modification of the antibody, conjugation of the linker, and subsequent attachment of the cytotoxic payload.

Materials and Reagents
Reagent Supplier Purpose
Monoclonal Antibody (mAb)User-definedTargeting moiety
This compounde.g., BroadPharm, MedKooLinker
Azide-modified cytotoxic payloadUser-definedTherapeutic agent
Copper(I)-TBTA complexe.g., Sigma-AldrichCuAAC catalyst
Sodium Ascorbate (B8700270)e.g., Sigma-AldrichReducing agent for CuAAC
Buffer systems (e.g., PBS, HEPES)VariousReaction and storage buffers
Desalting columnse.g., GE HealthcarePurification
Analytical instruments (e.g., HPLC, Mass Spec)VariousCharacterization
Protocol 1: Antibody Thiolation (for Cysteine Conjugation)

This protocol is for site-specific conjugation to engineered cysteines or reduced interchain disulfides.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary):

    • For conjugation to interchain cysteines, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate at 37°C for 1 hour.

  • Purification of Reduced Antibody:

    • Immediately purify the reduced antibody using a desalting column to remove excess reducing agent.

Protocol 2: Linker-Payload Conjugation via Click Chemistry

This protocol describes the attachment of an azide-modified payload to the propargyl group of the linker.

  • Reagent Preparation:

    • Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO).

    • Dissolve the azide-modified cytotoxic payload in DMSO.

    • Prepare fresh solutions of the Copper(I)-TBTA catalyst and sodium ascorbate in an aqueous buffer.

  • Click Reaction:

    • In a reaction vessel, combine the linker and a 1.2-fold molar excess of the azide-payload.

    • Add the copper catalyst and sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by LC-MS.

  • Purification of Linker-Payload Construct:

    • Purify the resulting linker-payload conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain a solid product.

Protocol 3: ADC Synthesis - Conjugation of Linker-Payload to Antibody

This protocol details the conjugation of the purified linker-payload construct to the thiolated antibody.

  • Reagent Preparation:

    • Dissolve the purified linker-payload construct in a minimal amount of a water-miscible organic solvent like DMSO.

    • Prepare the thiolated antibody from Protocol 1.

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the activated linker-payload solution to the thiolated antibody solution.

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.[1]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[1]

    • For higher purity, size exclusion or hydrophobic interaction chromatography (HIC) can be employed.

Protocol 4: ADC Characterization
  • Protein Concentration:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.[1]

  • Drug-to-Antibody Ratio (DAR):

    • Determine the average DAR using hydrophobic interaction chromatography (HIC-HPLC).[1] This technique separates antibody species based on the number of conjugated drug-linkers.

  • Mass Analysis:

    • Confirm the identity and purity of the ADC using mass spectrometry (e.g., ESI-Q-TOF).

  • Functional Assays:

    • Assess the antigen-binding affinity of the ADC using methods like ELISA or surface plasmon resonance (SPR).

    • Evaluate the in vitro cytotoxicity of the ADC on target and non-target cell lines using cell viability assays.

Visualizations

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation ADC Synthesis & Purification cluster_characterization Characterization mAb Monoclonal Antibody Thiolated_mAb Thiolated Antibody mAb->Thiolated_mAb Reduction (TCEP) Final_ADC Purified ADC Thiolated_mAb->Final_ADC Linker This compound Linker_Payload Linker-Payload Construct Linker->Linker_Payload Payload Azide-Payload Payload->Linker_Payload CuAAC Click Chemistry Linker_Payload->Final_ADC Conjugation & Purification Characterization DAR (HIC-HPLC) Mass Spec Functional Assays Final_ADC->Characterization

Caption: Workflow for ADC development using this compound.

Caption: Logical relationships of the ADC components.

Data Summary

While specific quantitative data for ADCs developed with this compound is not yet widely published, the following table outlines expected characterization parameters based on similar technologies. Researchers should aim to generate such data to evaluate their specific ADC construct.

Parameter Method Typical Range/Goal Reference
Drug-to-Antibody Ratio (DAR)HIC-HPLC2-4[1]
AggregationSize Exclusion Chromatography (SEC)< 5% aggregates[2]
In Vitro Cytotoxicity (IC50)Cell-based viability assaynM to pM range (cell line dependent)[7]
Plasma StabilityLC-MS analysis of ADC over time in plasma>90% intact ADC after 7 days[3]
Antigen Binding Affinity (KD)SPR or ELISAComparable to unconjugated antibody[]

Conclusion

The this compound linker offers a modern and robust platform for the development of advanced antibody-drug conjugates. Its hydrophilic PEG spacers, stable sulfone core, and efficient click chemistry handle provide a powerful combination of features to address common challenges in ADC design, such as aggregation, stability, and precise drug loading. The protocols and information provided herein serve as a comprehensive guide for researchers to leverage this technology in the creation of novel, potent, and stable ADCs for targeted cancer therapy.

References

Application Notes and Protocols for Bioconjugation of Peptides with m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, and shield it from enzymatic degradation, leading to a longer circulating half-life. This document provides detailed application notes and protocols for the bioconjugation of a cysteine-containing peptide with a heterobifunctional linker, m-PEG3-Sulfone-PEG4-propargyl.

This specific linker possesses two key functional groups for sequential or orthogonal conjugation strategies. The sulfone moiety serves as a reactive handle for covalent attachment to thiol groups, such as the side chain of a cysteine residue, through a Michael-type addition reaction. The terminal propargyl group enables subsequent conjugation to an azide-bearing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG spacers (PEG3 and PEG4) enhance the solubility and biocompatibility of the resulting conjugate.

These protocols are intended to serve as a comprehensive guide for researchers in the fields of peptide chemistry, drug delivery, and bioconjugation.

Reaction Principle

The bioconjugation process involves two main chemical transformations:

  • Thiol-Michael Addition: The sulfone group of the linker is presumed to be an ethyl sulfone, which can react with the thiol side chain of a cysteine residue in the peptide. This reaction proceeds via a Michael-type addition, forming a stable thioether bond. The reaction is typically performed under basic conditions to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group on the PEG linker provides a terminal alkyne functionality. This allows for the subsequent, highly specific covalent linkage to a molecule containing an azide (B81097) group through a copper(I)-catalyzed click reaction, forming a stable triazole ring. This step is relevant for applications requiring the attachment of a second component, such as a targeting ligand, imaging agent, or another therapeutic molecule.

Experimental Protocols

Protocol 1: Conjugation of a Cysteine-Containing Peptide with this compound

This protocol details the steps for the covalent attachment of the this compound linker to a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide of interest

  • This compound linker

  • Degassed reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5-8.5

  • Reducing agent (optional, for peptides with existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Solvents for purification: Acetonitrile (B52724) (ACN), Trifluoroacetic acid (TFA), and ultrapure water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide exists as a dimer or has intramolecular disulfide bonds, pre-treat with a 5-10 fold molar excess of TCEP for 1 hour at room temperature to ensure the cysteine thiol is in its reduced, reactive state.

  • Linker Preparation:

    • Dissolve the this compound linker in the reaction buffer or a compatible organic solvent like DMSO to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the dissolved linker to the peptide solution. A typical starting molar ratio is a 5-10 fold excess of the linker relative to the peptide. The optimal ratio should be determined empirically.

    • Gently mix the reaction mixture and incubate at room temperature for 2-24 hours. The reaction progress should be monitored periodically by RP-HPLC.

  • Reaction Quenching:

    • Once the desired level of conjugation is achieved (as determined by HPLC), quench the reaction by adding a 20-50 fold molar excess of a small molecule thiol, such as N-acetylcysteine or L-cysteine, to react with any remaining unreacted linker. Allow the quenching reaction to proceed for 1 hour at room temperature.

  • Purification of the Peptide-PEG Conjugate:

    • Purify the reaction mixture using RP-HPLC on a C18 column.[][2]

    • Use a gradient of water/acetonitrile containing 0.1% TFA. A typical gradient might be 5-95% acetonitrile over 30-60 minutes.[2]

    • Collect fractions and analyze them by analytical RP-HPLC and MALDI-TOF mass spectrometry to identify those containing the pure conjugate.[3][4]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using MALDI-TOF mass spectrometry.[3][4][5] The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the linker.

    • Assess the purity of the conjugate using analytical RP-HPLC.

Protocol 2: Click Chemistry with the Propargyl-Functionalized Peptide-PEG Conjugate

This protocol outlines the subsequent conjugation of the purified propargyl-peptide-PEG conjugate to an azide-containing molecule.

Materials:

  • Purified propargyl-peptide-PEG conjugate

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Reaction buffer: PBS or other suitable buffer, pH 7-8

Procedure:

  • Reactant Preparation:

    • Dissolve the propargyl-peptide-PEG conjugate and the azide-containing molecule in the reaction buffer. A 1:1.5 to 1:5 molar ratio of alkyne to azide is a good starting point.

  • Catalyst Preparation:

    • Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water), and TBTA (e.g., 50 mM in DMSO).

  • Click Reaction:

    • To the mixture of the conjugate and azide, add TBTA to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification and Characterization:

    • Purify the final bioconjugate using RP-HPLC or size-exclusion chromatography (SEC), depending on the properties of the final product.

    • Characterize the purified product by mass spectrometry and other relevant analytical techniques.

Data Presentation

The following tables provide a template for summarizing quantitative data from the bioconjugation experiments.

Table 1: Reaction Conditions for Peptide Conjugation

ParameterCondition 1Condition 2Condition 3
Peptide Concentration (mg/mL)225
Linker:Peptide Molar Ratio5:110:110:1
Reaction pH7.58.08.0
Reaction Time (hours)448
Temperature (°C)252525

Table 2: Characterization of the Purified Peptide-PEG Conjugate

SampleTheoretical Mass (Da)Observed Mass (Da) by MALDI-TOFPurity (%) by RP-HPLCYield (%)
Unmodified Peptide5000.05000.2>98-
Peptide-PEG Conjugate5426.55426.8>9565

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the bioconjugation of a cysteine-containing peptide with this compound.

experimental_workflow_conjugation peptide Cysteine-Containing Peptide dissolve_peptide Dissolve Peptide in Reaction Buffer peptide->dissolve_peptide linker This compound dissolve_linker Dissolve Linker linker->dissolve_linker conjugation Thiol-Michael Addition (pH 7.5-8.5, RT, 2-24h) dissolve_peptide->conjugation dissolve_linker->conjugation quench Quench Reaction (N-acetylcysteine) conjugation->quench purification Purification (RP-HPLC) quench->purification characterization Characterization (MALDI-TOF MS, HPLC) purification->characterization final_product Purified Peptide-PEG-Propargyl Conjugate characterization->final_product

Caption: Workflow for the conjugation of a peptide with the sulfone linker.

experimental_workflow_click_chemistry peptide_peg Peptide-PEG-Propargyl Conjugate dissolve_reactants Dissolve Reactants in Buffer peptide_peg->dissolve_reactants azide_molecule Azide-Containing Molecule azide_molecule->dissolve_reactants click_reaction CuAAC Click Reaction (CuSO4, Na-Ascorbate, TBTA) dissolve_reactants->click_reaction purification Purification (RP-HPLC or SEC) click_reaction->purification characterization Characterization (MS, HPLC) purification->characterization final_conjugate Final Bioconjugate characterization->final_conjugate

Caption: Workflow for the subsequent click chemistry reaction.

Concluding Remarks

The protocols and guidelines presented herein provide a comprehensive framework for the successful bioconjugation of peptides using the this compound linker. It is important to note that the optimal reaction conditions, including stoichiometry, pH, and reaction time, may vary depending on the specific peptide and should be determined empirically. Thorough characterization of the final conjugate is crucial to ensure its identity, purity, and suitability for downstream applications in research and drug development.

References

Application Notes and Protocols for m-PEG3-Sulfone-PEG4-propargyl in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the bifunctional linker, m-PEG3-Sulfone-PEG4-propargyl, in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features two distinct reactive moieties at its termini: a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a sulfone group, presumed to be a vinyl sulfone, for reaction with thiol groups.[1][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][6][7]

Principle of Reactivity

The this compound linker allows for a sequential and controlled conjugation of two different molecules. The propargyl group provides a bioorthogonal handle for a highly efficient and specific click chemistry reaction with an azide-functionalized molecule.[6][8] This reaction is robust and can be performed in aqueous conditions, making it suitable for biological molecules.[9][10] The vinyl sulfone group at the other end of the linker is reactive towards nucleophilic thiol groups, such as those found in cysteine residues of proteins and peptides, forming a stable thioether bond.[5][11] This dual reactivity enables the precise assembly of complex biomolecules.

Data Presentation

ParameterPropargyl Group Reaction (CuAAC)Vinyl Sulfone Group Reaction (Thiol-Michael Addition)
Reactive Partner Azide-containing moleculeThiol-containing molecule (e.g., cysteine)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionMichael Addition
Typical pH 4.0 - 8.56.5 - 7.5
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)Generally not required, but can be base-catalyzed
Reducing Agent Sodium Ascorbate (B8700270)Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction
Ligand (Optional) THPTA, TBTANot applicable
Typical Reaction Time 30 - 60 minutes at room temperature2 - 4 hours at room temperature or overnight at 4°C
Molar Excess of Linker 4 - 50 fold excess of azide (B81097) partner10 - 20 fold excess of sulfone linker

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Molecule via Click Chemistry

This protocol describes the conjugation of an azide-containing molecule to the propargyl end of the this compound linker.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., DMSO, DMF)

  • Purification system (e.g., SEC, HPLC)

Procedure:

  • Dissolve the this compound linker and the azide-containing molecule in the reaction buffer.

  • In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[10] Let this mixture stand for a few minutes.

  • Add the azide-containing molecule to the linker solution. A 4 to 50-fold molar excess of the azide partner is recommended.[10]

  • Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 40-fold molar excess of sodium ascorbate is suggested.[10]

  • Allow the reaction to proceed for 30-60 minutes at room temperature.[10]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Once the reaction is complete, purify the conjugate using a suitable chromatography method to remove excess reagents and byproducts.

Protocol 2: Conjugation to a Thiol-Containing Protein

This protocol details the conjugation of the vinyl sulfone end of the linker to a protein containing free cysteine residues.

Materials:

  • This compound (or its azide-conjugated derivative from Protocol 1)

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Tris(2-carboxyethyl)phosphine (TCEP) (for reduction of disulfides, if necessary)

  • Conjugation Buffer (e.g., PBS, pH 7.0, free of thiols)[12]

  • Quenching reagent (e.g., DTT, cysteine)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in the conjugation buffer and add a 5 mM solution of TCEP. Incubate for 30 minutes at room temperature.[13] Remove the reducing agent using a desalting column.

  • Dissolve the this compound linker (or its pre-reacted conjugate) in the conjugation buffer.

  • Add the linker solution to the protein solution. A 10 to 20-fold molar excess of the linker over the number of available thiol groups is generally recommended to ensure sufficient conjugation.[12]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture (e.g., SDS-PAGE, mass spectrometry).

  • Once the desired degree of conjugation is achieved, quench the reaction by adding a small molecule thiol such as DTT or cysteine to react with any remaining unreacted vinyl sulfone groups.[13]

  • Purify the final conjugate to remove unreacted linker and other small molecules using size exclusion chromatography, dialysis, or ultrafiltration.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Thiol-Sulfone Conjugation linker This compound azide Azide-Modified Molecule intermediate Sulfone-PEG-Triazole Conjugate linker->intermediate Reacts with azide->intermediate reagents1 CuSO4, THPTA, Sodium Ascorbate reagents1->intermediate protein Thiol-Containing Protein (e.g., Antibody) final_conjugate Final Bioconjugate (e.g., ADC, PROTAC) intermediate->final_conjugate Reacts with protein->final_conjugate reagents2 TCEP (optional for reduction) reagents2->protein

Caption: Sequential conjugation workflow using this compound.

signaling_pathway cluster_protac PROTAC Mechanism of Action cluster_ternary Formation of Ternary Complex protac PROTAC Molecule (Target Binder - Linker - E3 Ligase Binder) poi Protein of Interest (POI) protac->poi Binds e3 E3 Ubiquitin Ligase protac->e3 Binds ternary POI-PROTAC-E3 Complex protac->ternary poi->ternary e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination Induces degradation Proteasomal Degradation of POI ubiquitination->degradation Leads to

Caption: Logical relationship for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for m-PEG3-Sulfone-PEG4-propargyl in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of m-PEG3-Sulfone-PEG4-propargyl , a versatile linker for the synthesis of PROTACs. This linker features a polyethylene (B3416737) glycol (PEG) chain of defined length, a sulfone moiety to enhance solubility and potentially modulate linker conformation, and a terminal propargyl group for facile conjugation using click chemistry. While specific PROTACs utilizing this exact linker are not yet extensively documented in peer-reviewed literature, its design principles are well-aligned with current strategies in PROTAC development. The following sections will provide representative applications and detailed protocols based on established methodologies for PROTACs targeting key proteins in oncology and immunology.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Representative Application: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in B-cell malignancies and autoimmune diseases. PROTACs that induce the degradation of BTK have shown promise in overcoming resistance to traditional BTK inhibitors. The following is a representative application of a hypothetical BTK-targeting PROTAC, BTK-Degrader-1, synthesized using the this compound linker.

Synthesis of BTK-Degrader-1

The synthesis of BTK-Degrader-1 would involve a convergent approach where a BTK-targeting warhead (e.g., a derivative of ibrutinib (B1684441) with an azide (B81097) handle) and an E3 ligase ligand (e.g., pomalidomide) are coupled to the this compound linker. The final step would be a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Synthesis_Workflow cluster_1 Synthesis of BTK-Degrader-1 Warhead BTK Warhead-N3 PROTAC BTK-Degrader-1 Warhead->PROTAC Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->PROTAC

Synthesis of a Hypothetical BTK PROTAC
Quantitative Data for BTK-Degrader-1 (Representative)

The following tables summarize representative quantitative data for the hypothetical BTK-Degrader-1. These values are based on typical data for effective BTK PROTACs and are for illustrative purposes.

Table 1: In Vitro Degradation of BTK by BTK-Degrader-1 in Mantle Cell Lymphoma (MCL) Cells

ParameterValueCell Line
DC₅₀ (nM)5.1Mino
Dₘₐₓ (%)>95Mino
Time to Dₘₐₓ (h)4Mino

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.

Table 2: Ternary Complex Formation and Binding Affinity

ParameterValue (nM)Method
Kd (BTK)15Isothermal Titration Calorimetry (ITC)
Kd (CRBN)250Surface Plasmon Resonance (SPR)
Ternary Complex Kd5SPR

Table 3: Anti-proliferative Activity

Cell LineIC₅₀ (nM)
Mino (MCL)10
TMD8 (DLBCL)25

Experimental Protocols

Protocol 1: Western Blot for BTK Degradation

This protocol describes the quantification of BTK protein levels in cells following treatment with a PROTAC.

Materials:

  • Mino (or other relevant) cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • BTK-Degrader-1 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Seed Mino cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with a serial dilution of BTK-Degrader-1 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against BTK and GAPDH overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize BTK levels to the loading control (GAPDH) and calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This protocol describes a method to measure the formation of the BTK-PROTAC-E3 ligase ternary complex.

Materials:

  • Recombinant His-tagged BTK protein

  • Recombinant GST-tagged Cereblon (CRBN)/DDB1 complex

  • Terbium-labeled anti-His antibody

  • Fluorescein-labeled anti-GST antibody

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)

  • BTK-Degrader-1

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of BTK-Degrader-1 in assay buffer.

  • Assay Assembly: In a 384-well plate, add His-BTK, GST-CRBN/DDB1, and the serially diluted BTK-Degrader-1.

  • Antibody Addition: Add the terbium-labeled anti-His antibody and the fluorescein-labeled anti-GST antibody to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is expected, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the effect of BTK degradation on cell proliferation and viability.

Materials:

  • Mino (or other relevant) cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • BTK-Degrader-1 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat cells with a serial dilution of BTK-Degrader-1 for a specified duration (e.g., 72 hours).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.

Signaling Pathway: BTK in B-Cell Receptor Signaling

The degradation of BTK by a PROTAC disrupts the B-cell receptor signaling cascade, which is crucial for the proliferation and survival of malignant B-cells.

BTK_Signaling cluster_2 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation Degradation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK-Degrader-1 PROTAC->BTK

BTK Signaling Pathway and Point of PROTAC Intervention

Conclusion

The this compound linker represents a valuable tool for the synthesis of PROTACs for targeted protein degradation. Its defined PEG length, solubility-enhancing sulfone group, and terminal alkyne for click chemistry provide a modular and efficient approach to PROTAC design. While the provided data and applications are representative, they are based on well-established principles and common outcomes in the field of targeted protein degradation. The detailed protocols herein offer a solid foundation for researchers to explore the potential of this and similar linkers in the development of novel therapeutics.

Application Notes and Protocols for Labeling Proteins with m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins is a cornerstone of modern chemical biology and drug development. Bifunctional linkers that enable the site-specific conjugation of moieties such as small molecule drugs, imaging agents, or other biomolecules are invaluable tools in this field. The m-PEG3-Sulfone-PEG4-propargyl linker is a versatile heterobifunctional reagent designed for a two-step sequential labeling strategy.

This linker possesses two distinct reactive handles:

  • A Sulfone Moiety: This group acts as a Michael acceptor, reacting selectively with the thiol group of cysteine residues on a protein. This reaction forms a stable thioether bond, offering a more robust linkage compared to traditional maleimide-based conjugations.[1][2][3] The hydrophilic PEG spacers (PEG3 and PEG4) enhance the solubility of the linker and the resulting conjugate in aqueous media.

  • A Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the attachment of any azide-modified molecule of interest.

This dual-reactivity makes this compound an ideal tool for various applications, including the development of antibody-drug conjugates (ADCs), the synthesis of proteolysis-targeting chimeras (PROTACs), and the preparation of protein conjugates for imaging and diagnostic purposes.

Data Presentation: Quantitative Analysis of Sulfone-Based Linkers

While specific kinetic data for this compound is not extensively published, the following tables provide representative quantitative data for the performance of sulfone-based linkers in protein conjugation, highlighting their advantages over traditional maleimide-based methods.

Table 1: Labeling Efficiency of Sulfone vs. Maleimide (B117702) Linkers

Linker TypeTarget ProteinLabeling Efficiency (%)Reaction ConditionsReference
Mono-sulfone-PEGEngineered Hemoglobin (αAla19Cys)> 80%pH 7.4, Room Temperature, 4 hours[2]
Maleimide-PEGEngineered Hemoglobin (αAla19Cys)> 80%pH 7.4, Room Temperature, 1 hour[2]
Phenyloxadiazole SulfoneTHIOMAB (LC-V205C)~75%37°C, 8 hours[1]
MaleimideTHIOMAB (LC-V205C)> 95%Room Temperature, 1 hour[1]

Note: While maleimide reactions can be faster, sulfone linkers achieve high conjugation efficiencies under slightly longer incubation times or elevated temperatures.

Table 2: Stability of Sulfone vs. Maleimide Protein Conjugates

ConjugateIncubation ConditionsRemaining Conjugate (%)Reference
Mono-sulfone-PEG-Hemoglobin1 mM Glutathione, 37°C, 7 days> 90%[2]
Maleimide-PEG-Hemoglobin1 mM Glutathione, 37°C, 7 days< 70%[2]
Phenyloxadiazole Sulfone-THIOMABHuman Plasma, 37°C, 1 month~90%[1]
Maleimide-THIOMABHuman Plasma, 37°C, 1 month~55%[1]

Note: Sulfone-based conjugates demonstrate significantly higher stability, particularly in the presence of competing thiols like glutathione, which is abundant in biological systems. This enhanced stability is crucial for in vivo applications.[1][2][3]

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Protein with this compound

This protocol describes the first step of the labeling process, where the sulfone moiety of the linker reacts with a cysteine residue on the target protein.

Materials:

  • Target protein with an accessible cysteine residue

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in PBS at a concentration of 1-5 mg/mL.

    • If the target cysteine is involved in a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at 37°C for 4-8 hours with gentle shaking. The optimal reaction time may need to be determined empirically for each specific protein.

  • Purification:

    • Remove the excess, unreacted linker by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Confirm the successful labeling of the protein with the propargyl group using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the linker) or by proceeding to the click chemistry step with an azide-functionalized reporter molecule.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Labeled Protein

This protocol describes the second step, where an azide-containing molecule of interest is attached to the propargyl-labeled protein via click chemistry.

Materials:

  • Propargyl-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin, small molecule drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

  • DMSO (if needed to dissolve the azide (B81097) molecule)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Click Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the click reaction mixture. For a 100 µL final reaction volume with a protein concentration of 1 mg/mL:

      • Propargyl-labeled protein in PBS

      • Azide-containing molecule (add a 5- to 10-fold molar excess over the protein)

      • Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO4 and 5 µL of 20 mM THPTA solution). Add this premix to the reaction to a final copper concentration of 1 mM.

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent azide.

  • Purification:

    • Remove excess reagents and byproducts by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

  • Analysis:

    • Analyze the final conjugate using appropriate methods, such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used), Western blot, or mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Cysteine Labeling cluster_step2 Step 2: Click Chemistry protein Protein with Cys-SH reaction1 Michael Addition (pH 7.4, 37°C) protein->reaction1 linker This compound linker->reaction1 labeled_protein Propargyl-Labeled Protein reaction1->labeled_protein reaction2 CuAAC (CuSO4, Ascorbate) labeled_protein->reaction2 azide Azide-Molecule (N3-R) azide->reaction2 final_conjugate Final Protein Conjugate reaction2->final_conjugate

Caption: Experimental workflow for two-step protein labeling.

protac_pathway cluster_protac PROTAC Mechanism of Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (Sulfone-PEG-Propargyl linked) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary Binds poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Poly-ubiquitinated POI ternary->ub_poi E2 Ligase transfers Ub ub Ubiquitin (Ub) ub->ub_poi proteasome 26S Proteasome ub_poi->proteasome Recognition degradation Degradation proteasome->degradation Catalyzes

References

Synthesis of Heterobifunctional Molecules Using m-PEG3-Sulfone-PEG4-propargyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of m-PEG3-Sulfone-PEG4-propargyl in the synthesis of heterobifunctional molecules, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Introduction

Heterobifunctional molecules are compounds that contain two distinct reactive moieties, enabling the linkage of two different molecular entities. A prominent application of this concept is in the development of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.

The this compound linker is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG)-based linker. Its key features include:

  • PEG Chains (PEG3 and PEG4): The hydrophilic polyethylene glycol chains enhance the aqueous solubility of the resulting heterobifunctional molecule, which is often a challenge for large molecules like PROTACs.[1][2]

  • Sulfone Group: The sulfone moiety introduces polarity and can participate in hydrogen bonding, potentially improving solubility and pharmacokinetic properties.

  • Propargyl Group: The terminal alkyne (propargyl) group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This reaction is highly efficient, specific, and biocompatible, allowing for the straightforward conjugation of the linker to a molecule containing an azide (B81097) group.[]

  • Methoxy (B1213986) (m) Group: The methoxy group at the other end of the PEG chain provides a chemically inert terminus. For the synthesis of a heterobifunctional molecule, this end would typically be replaced with a reactive functional group (e.g., a carboxylic acid or an NHS ester) in a precursor molecule to allow for conjugation to the second molecule of interest.

Application Notes

The primary application of this compound is as a linker in the modular synthesis of PROTACs.[6][7] Its structure allows for a stepwise and efficient assembly of the final molecule. The propargyl group provides a bioorthogonal handle for the CuAAC reaction, which is one of the most reliable methods for bioconjugation.[]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2055041-02-4[8]
Molecular Formula C18H34O9S[8]
Molecular Weight 426.52 g/mol [3][8]
Appearance Pale Yellow or Colorless Oil/Solid[9]
Purity Typically ≥95%[9]
Storage -20°C for long-term storage[8]

Experimental Protocols

The synthesis of a heterobifunctional molecule using this compound typically involves two key steps:

  • Conjugation of the first molecule (containing an azide) to the propargyl group of the linker via CuAAC.

  • Conjugation of the second molecule to the other end of the linker. As the "m-" prefix indicates a methoxy group, for the purpose of creating a heterobifunctional linker, we will assume a precursor with a reactive handle, such as a carboxylic acid, is used in place of the methoxy group for the second conjugation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (Molecule-N3) to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (Molecule-N3)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions

  • Solvent: e.g., Dimethylformamide (DMF), t-butanol/water (1:1), or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare the catalyst solution. For a typical reaction, a stock solution of CuSO4 and a ligand like TBTA can be prepared. Add CuSO4·5H2O (0.05-0.1 equivalents) and TBTA (0.05-0.1 equivalents) to the solvent.

  • Add the catalyst solution to the solution containing the linker and the azide molecule.

  • Prepare a fresh stock solution of sodium ascorbate in water. Add sodium ascorbate (0.5-1.0 equivalent) to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired conjugate.

Protocol 2: Amide Coupling of the Linker-Molecule Conjugate to a Second Molecule

This protocol describes the conjugation of the product from Protocol 1 (assuming a carboxylic acid at the other end instead of the methoxy group) to a second molecule containing a primary or secondary amine (Molecule-NH2).

Materials:

  • Carboxy-PEG3-Sulfone-PEG4-Molecule conjugate

  • Amine-functionalized molecule (Molecule-NH2)

  • Coupling agents: e.g., (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: e.g., DMF or DCM

Procedure:

  • Dissolve the carboxy-functionalized conjugate (1.0 equivalent) in the chosen solvent.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized molecule (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final heterobifunctional molecule by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC
ParameterCondition
Stoichiometry Linker:Azide (1:1.0-1.2)
Catalyst CuSO4·5H2O (5-10 mol%)
Ligand TBTA or THPTA (5-10 mol%)
Reducing Agent Sodium Ascorbate (50-100 mol%)
Solvent DMF, t-BuOH/H2O, DMSO
Temperature Room Temperature
Reaction Time 4-24 hours
Table 2: Hypothetical Quantitative Data for a Synthesized PROTAC
Synthesis StepProductStarting Material (mg)Product (mg)Yield (%)Purity (LC-MS)Mass (m/z) [M+H]+
CuAAC Linker-Target Ligand100 (Linker)12085>95%Calculated: 750.4, Found: 750.5
Amide Coupling Final PROTAC120 (Linker-Target Ligand)14578>98%Calculated: 1100.6, Found: 1100.7

Mandatory Visualization

G cluster_synthesis Synthesis Workflow Start Start Linker This compound Start->Linker Molecule_A Azide-Functionalized Target Ligand Start->Molecule_A CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Linker->CuAAC Molecule_A->CuAAC Intermediate Linker-Target Ligand Conjugate CuAAC->Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling Molecule_B Amine-Functionalized E3 Ligase Ligand Molecule_B->Coupling Purification Purification (HPLC) Coupling->Purification Final_Product Heterobifunctional Molecule (PROTAC) Purification->Final_Product

Caption: Synthesis workflow for a heterobifunctional molecule.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Tagged_Protein Polyubiquitinated Target Protein Polyubiquitination->Tagged_Protein Proteasome 26S Proteasome Tagged_Protein->Proteasome Recruitment Degradation Degradation Tagged_Protein->Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Purification of m-PEG3-Sulfone-PEG4-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The m-PEG3-Sulfone-PEG4-propargyl linker is a chemical tool used in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies. This linker contains a propargyl group, enabling covalent attachment to molecules of interest via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). Proper purification of the resulting conjugates is critical to remove unreacted starting materials, catalysts, and byproducts, ensuring the homogeneity and quality of the final product for downstream applications. These application notes provide an overview of common purification techniques and detailed protocols for conjugates of the this compound linker.

The primary purification methods for these conjugates, which are typically small molecules or peptides, include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and in some cases, Ion Exchange Chromatography (IEX). The choice of method depends on the physicochemical properties of the conjugated molecule, such as its size, charge, and hydrophobicity.

Data Presentation: Purification Efficiency

The efficiency of purification is typically assessed by purity and yield. The following tables summarize representative quantitative data for the purification of PEGylated small molecule conjugates using various techniques.

Table 1: Representative Purity of this compound Conjugates after Purification

Purification MethodPurity (%)Analytical Method
Reversed-Phase HPLC (RP-HPLC)>95%Analytical RP-HPLC, LC-MS
Size-Exclusion Chromatography (SEC)>90%Analytical SEC, SDS-PAGE (for larger conjugates)
Aqueous Two-Phase Separation (ATPS)>99%RP-HPLC
Molecular Weight Cut-Off (MWCO) Centrifugation>90%Gel Electrophoresis, Spectrophotometry

Table 2: Representative Yields for the Purification of this compound Conjugates

Purification MethodConjugation Yield (%)Purification Recovery (%)Overall Yield (%)
Reversed-Phase HPLC (RP-HPLC)85-95%70-90%60-85%
"Click" Chemistry followed by MWCO Centrifugation85-95%~90%~75-85%[1][2]

Experimental Protocols

Protocol 1: Purification of a Small Molecule this compound Conjugate using Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[] It is highly effective for purifying PEGylated small molecules and peptides.

Materials:

  • Crude reaction mixture containing the this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Method:

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.

    • Flow Rate: 5-20 mL/min, depending on the column dimensions.

    • Detection: UV absorbance at a wavelength where the conjugate absorbs (e.g., 214 nm, 254 nm, or 280 nm).

  • Purification:

    • Inject the prepared sample onto the equilibrated HPLC column.

    • Run the gradient and collect fractions corresponding to the peak of the desired conjugate.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical RP-HPLC or LC-MS to confirm purity.

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the aqueous solution to obtain the purified conjugate as a solid.

Protocol 2: Desalting and Buffer Exchange of a this compound Conjugate using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is useful for removing small molecule impurities, such as excess PEG linker or catalysts, from a larger conjugate.[]

Materials:

  • Purified or partially purified conjugate solution

  • SEC desalting column (e.g., PD-10)

  • Desired final buffer (e.g., Phosphate Buffered Saline, PBS)

Method:

  • Column Equilibration:

    • Equilibrate the desalting column with 3-5 column volumes of the desired final buffer.

  • Sample Loading:

    • Load the sample onto the column in a volume recommended by the manufacturer (typically 10-15% of the column bed volume).

  • Elution:

    • Elute the conjugate with the desired final buffer. The larger conjugate will elute in the void volume, while smaller impurities will be retained.

    • Collect the eluate containing the purified conjugate.

  • Concentration (if necessary):

    • If the sample is too dilute, concentrate it using a centrifugal filter with an appropriate molecular weight cut-off (MWCO).

Mandatory Visualization

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of a small molecule conjugate using the this compound linker via click chemistry, followed by purification.

G cluster_synthesis Conjugation Synthesis cluster_purification Purification start Start: Azide-functionalized Small Molecule & this compound reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click Chemistry' start->reaction Reactants crude Crude Reaction Mixture: Conjugate, Unreacted Starting Materials, Catalyst reaction->crude Yields extraction Liquid-Liquid Extraction (Optional: to remove catalyst) crude->extraction Initial Cleanup hplc Preparative RP-HPLC crude->hplc Direct to HPLC extraction->hplc To Primary Purification analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->analysis Collect & Analyze Fractions analysis->hplc If Impure, Re-purify pooling Pooling of Pure Fractions analysis->pooling If Pure lyophilization Lyophilization pooling->lyophilization Solvent Removal final_product Purified Conjugate (>95% Purity) lyophilization->final_product Final Product

Caption: Synthesis and Purification Workflow.

Signaling Pathway Context (Hypothetical)

The this compound linker is often a component of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Troubleshooting & Optimization

Technical Support Center: m-PEG3-Sulfone-PEG4-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with m-PEG3-Sulfone-PEG4-propargyl and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of the unconjugated this compound linker?

A1: The this compound linker itself is designed for good aqueous solubility. The polyethylene (B3416737) glycol (PEG) backbone is hydrophilic, and this property generally imparts solubility in aqueous buffers.[1][2][3] It is also soluble in many common organic solvents.[4][5]

Q2: I've conjugated the this compound linker to my molecule of interest, and now it has poor aqueous solubility. Why is this happening?

A2: While the PEG linker enhances hydrophilicity, the overall solubility of the final conjugate is determined by the combined physicochemical properties of both the linker and the conjugated molecule.[6] If your molecule is highly hydrophobic, it can significantly reduce the aqueous solubility of the entire conjugate, even with the presence of the PEG spacer.

Q3: What are the key factors influencing the solubility of my PEGylated conjugate?

A3: Several factors can impact the solubility of your conjugate:

  • Properties of the Conjugated Molecule: The hydrophobicity, crystallinity, and charge of your target molecule are primary determinants.

  • pH of the Solution: If your conjugated molecule has ionizable groups (e.g., carboxylic acids or amines), the pH of the solvent will significantly affect its charge state and, consequently, its solubility.[6]

  • Solvent System: The choice of solvent or co-solvent system is critical.

  • Temperature: For many compounds, solubility increases with temperature.

  • Concentration: Exceeding the saturation point of the conjugate in a given solvent will lead to precipitation.

Q4: In which solvents is the this compound linker and its conjugates likely to be soluble?

A4: PEGs and their derivatives are known for their broad solubility profile. The following table summarizes general solubility information. Note that the solubility of the final conjugate will be highly dependent on the conjugated molecule.

Solvent ClassSpecific SolventsGeneral Solubility of PEG Derivatives
Aqueous Water, PBS, BuffersVery Soluble[3][4]
Polar Aprotic DMSO, DMFSoluble[4]
Chlorinated Chloroform, DCMSoluble[4]
Alcohols Methanol, EthanolLess Soluble[4][5]
Ethers Diethyl EtherNot Soluble[4]

Troubleshooting Guide: Improving Conjugate Solubility

If you are experiencing poor solubility with your this compound conjugate, follow these troubleshooting steps.

Problem: My conjugate has precipitated out of aqueous buffer.

This is a common issue, particularly when the conjugated molecule is hydrophobic. Here are systematic approaches to address this:

Step 1: Initial Assessment & Solvent Screening

  • Verify Conjugate Purity: Ensure that the insolubility is not due to impurities from the conjugation reaction.

  • Test a Range of Solvents: Before proceeding with more complex methods, screen the solubility of a small amount of your conjugate in different solvent systems.

Step 2: Method-Based Troubleshooting

Based on the nature of your conjugate, choose one of the following protocols.

Method 1: pH Adjustment

  • Best For: Conjugates containing ionizable functional groups (e.g., acids or bases).

  • Principle: Adjusting the pH of the solution can ionize functional groups on the conjugated molecule, increasing their polarity and interaction with water, thereby enhancing solubility.[6]

Method 2: The Co-Solvent Approach (Organic Solvent to Aqueous Buffer)

  • Best For: Highly hydrophobic conjugates that do not have readily ionizable groups.

  • Principle: This method utilizes a small amount of a water-miscible organic solvent to first dissolve the conjugate, which is then carefully diluted into an aqueous buffer.

Method 3: Direct Co-Solvent System

  • Best For: Applications where a mixed solvent system is acceptable for the final experimental step.

  • Principle: Using a mixture of water and a miscible organic co-solvent can provide a solubilizing environment for amphiphilic conjugates.

Experimental Protocols

Protocol 1: Solubility Improvement by pH Adjustment

  • Weigh Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized conjugate into a microcentrifuge tube.

  • Initial Suspension: Add a small volume of deionized water to create a suspension.

  • pH Modification:

    • If your conjugate contains a basic moiety (e.g., an amine), add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while vortexing until the solid dissolves.

    • If your conjugate contains an acidic moiety , add a dilute basic solution (e.g., 0.1 M NaOH) dropwise until dissolution is achieved.[6]

  • Buffer Addition: Once the conjugate is dissolved, add your desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.

  • Final Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can help break up any remaining micro-aggregates.

Protocol 2: Solubilization Using an Organic Co-Solvent Stock Solution

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to your conjugate to completely dissolve it.[6] Aim for a high concentration (e.g., 20-100 mg/mL).

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine Solutions: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. Crucially, add the concentrated organic stock to the stirring aqueous buffer, not the reverse, to prevent precipitation. [6]

  • Final Check: Ensure the final concentration of the organic solvent is compatible with your downstream application (typically <1% v/v).

Visual Guides

G cluster_0 Troubleshooting Workflow for Poor Conjugate Solubility start Conjugate Precipitates in Aqueous Solution check_purity Verify Purity and Structure of Conjugate start->check_purity assess_properties Assess Properties of Conjugated Molecule check_purity->assess_properties is_ionizable Does it have ionizable groups? assess_properties->is_ionizable ph_adjust Use pH Adjustment Protocol is_ionizable->ph_adjust  Yes co_solvent Use Co-Solvent Protocol is_ionizable->co_solvent  No / Hydrophobic success Solubility Improved ph_adjust->success co_solvent->success

Caption: A step-by-step workflow for troubleshooting poor solubility.

G cluster_1 Co-Solvent Protocol Logic conjugate Hydrophobic Conjugate stock Concentrated Stock Solution conjugate->stock Dissolve in dmso Minimal Volume DMSO/DMF dmso->stock final_solution Solubilized Conjugate in Aqueous Buffer stock->final_solution Add dropwise to buffer Vigorously Stirred Aqueous Buffer buffer->final_solution

Caption: The logical flow of the co-solvent solubilization method.

References

Technical Support Center: m-PEG3-Sulfone-PEG4-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during conjugation reactions involving the m-PEG3-Sulfone-PEG4-propargyl linker.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your conjugation experiments.

Problem 1: Low or No Conjugation Yield

  • Question: I am observing very low or no formation of my desired conjugate. What are the possible causes and how can I fix this?

  • Answer: Low conjugation yield is a common issue that can typically be traced to reaction conditions, reagent quality, or the properties of the biomolecule.

    Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Suboptimal pH The thiol-Michael addition to a vinyl sulfone is most efficient at a slightly basic pH (7.5-8.5) to ensure the thiol group (-SH) is deprotonated to the more nucleophilic thiolate anion (-S⁻). Verify the pH of your reaction buffer. At lower pH, the reaction rate will be significantly slower.[1]
Degraded Sulfone or Thiol Reagent The vinyl sulfone group can be susceptible to hydrolysis over time, especially if exposed to moisture. Thiol groups on proteins or peptides can oxidize to form disulfide bonds. Ensure your this compound reagent is stored properly at -20°C under dessication and use a fresh vial if degradation is suspected.[2] For biomolecules, consider a pre-reduction step with a mild reducing agent like TCEP to ensure free thiols are available.
Insufficient Molar Excess of PEG Reagent To drive the reaction to completion, a molar excess of the PEG linker is typically required.[2] Increase the molar excess of the this compound reagent. A common starting point is a 10- to 20-fold molar excess over the available free thiols.[2]
Steric Hindrance The target thiol group on your biomolecule may be buried within its 3D structure, making it inaccessible to the PEG linker.[2] Consider adding a mild denaturant (e.g., urea) to partially unfold the protein and expose the cysteine residue. This should be done cautiously as it may impact protein function.[2]
Incorrect Buffer Composition Buffers containing competing nucleophiles (e.g., Tris with primary amines) or other thiol-containing compounds (e.g., DTT, BME) will interfere with the conjugation reaction. Use non-nucleophilic buffers such as PBS, MES, or HEPES.[2]

Problem 2: Product Instability and Linkage Reversal

  • Question: Is the thioether bond formed from the sulfone-thiol reaction stable?

  • Answer: Yes, the thioether linkage formed from a Michael addition of a thiol to a vinyl sulfone is known to be highly stable.[3][4] Unlike maleimide-thiol adducts, which can be susceptible to retro-Michael reactions and thiol exchange in the presence of other thiols like glutathione, the sulfone-based thioether bond is significantly more robust under physiological conditions.[1][5][6]

    • Stability Advantage: The resulting adduct from a vinyl sulfone reaction has been shown to be stable even under harsh conditions, highlighting its suitability for creating bioconjugates intended for in vivo applications where long-term stability is crucial.[4][5]

Problem 3: Difficulty in Purification of the Final Conjugate

  • Question: My reaction mixture is complex. How can I effectively purify my PEGylated product away from unreacted materials?

  • Answer: PEGylation reactions often result in a heterogeneous mixture containing the desired conjugate, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species.[] A multi-step purification strategy is often necessary.

    Comparison of Purification Techniques

Technique Principle Primary Use Case Advantages Limitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[]Removing unreacted (excess) PEG reagent from the larger PEGylated protein.[]Effective for separating molecules with significant size differences.[]May not resolve different degrees of PEGylation (e.g., mono- vs. di-PEGylated) or positional isomers.[]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[][8]Separating unreacted protein from PEGylated species and separating different degrees of PEGylation.[][9]High resolving power. PEGylation shields the protein's surface charge, causing the conjugate to elute differently than the native protein.[]Requires careful optimization of buffer pH and salt gradient.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[][9]Can be used as a polishing step to separate isoforms or aggregates.[9]Offers an orthogonal separation mechanism to SEC and IEX.[]Can have lower capacity and resolution compared to IEX.[]
Tangential Flow Filtration (TFF) / Dialysis Separation based on molecular weight cutoff.Buffer exchange and removal of small molecule reagents and excess PEG.Cost-effective and scalable for initial cleanup steps.[]Not suitable for resolving different PEGylated species from one another.[]

Frequently Asked Questions (FAQs)

  • Q1: What is the complete reaction mechanism for this linker?

    • A1: This is a dual-functionality linker. The conjugation proceeds in two independent steps.

      • Thiol-Michael Addition: The sulfone group is a Michael acceptor. A free thiol group (e.g., from a cysteine residue on a protein) attacks the vinyl group of the sulfone, forming a very stable thioether bond. This reaction is highly selective for thiols at a neutral to slightly basic pH.[4][6]

      • Click Chemistry: The terminal propargyl group (an alkyne) is a handle for click chemistry. It can be reacted with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.[10] This allows for the subsequent attachment of a second molecule of interest (e.g., a small molecule drug, a fluorescent dye).

  • Q2: How can I confirm that my conjugation was successful?

    • A2: A combination of analytical techniques is recommended for proper characterization of the conjugate.[11]

      • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight. The PEGylated protein will show a significant band shift (run slower) compared to the unreacted protein.[9]

      • Mass Spectrometry (ESI-MS or MALDI-TOF): This is the most definitive method to confirm conjugation. It provides the precise molecular weight of the conjugate, confirming the addition of the PEG linker.[11][12][13]

      • HPLC/SEC: High-performance liquid chromatography, particularly size exclusion chromatography, can be used to separate the conjugate from the starting materials. The conjugate will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[11][14][15]

  • Q3: What are the optimal reaction conditions for the sulfone-thiol conjugation?

    • A3: While optimization is specific to each biomolecule, the following conditions provide a robust starting point.

    Recommended Starting Conditions for Thiol-Michael Addition

Parameter Recommended Value Justification
pH 7.5 - 8.5Ensures the thiol is sufficiently deprotonated to the reactive thiolate form while minimizing potential side reactions with other nucleophiles like amines.[6][16]
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed without risking thermal degradation of sensitive biomolecules.[17][18]
Reaction Time 2 - 24 hoursThe reaction is typically slower than maleimide-based conjugations. Progress should be monitored to determine the optimal time.[17][18]
Molar Excess 10-20x (PEG:Thiol)Drives the reaction towards completion, especially if the target thiol is sterically hindered.[2]
Buffer PBS, MES, HEPESUse non-nucleophilic buffers to avoid side reactions.[2]

Visual Diagrams and Workflows

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Conjugation cluster_purify Phase 3: Purification cluster_analyze Phase 4: Analysis & Use prep_biomolecule Prepare Biomolecule (e.g., Protein with Cys) in Thiol-Free Buffer (pH 7.5-8.5) conjugation Combine Reagents (10-20x molar excess of PEG) Incubate 2-24h at RT prep_biomolecule->conjugation prep_peg Prepare m-PEG-Sulfone-Propargyl Stock Solution (e.g., in DMSO) prep_peg->conjugation sec SEC Purification (Remove Excess PEG) conjugation->sec Crude Mixture iex IEX Purification (Separate Conjugate from Unreacted Biomolecule) sec->iex analysis Characterize Conjugate (SDS-PAGE, Mass Spec, HPLC) iex->analysis Purified Conjugate click_chem Propargyl-PEG-Biomolecule Ready for Click Reaction analysis->click_chem

Caption: Experimental workflow for sulfone-based PEGylation.

G cluster_checks cluster_solutions start Low Conjugation Yield Observed ph_check Is pH between 7.5-8.5? start->ph_check reagent_check Are PEG & Biomolecule Reagents Fresh? ph_check->reagent_check Yes adjust_ph Adjust Buffer pH ph_check->adjust_ph No buffer_check Is Buffer Thiol-Free & Non-Nucleophilic? reagent_check->buffer_check Yes use_fresh Use Fresh Reagents (Consider Pre-Reduction of Biomolecule) reagent_check->use_fresh No ratio_check Is Molar Excess of PEG >10x? buffer_check->ratio_check Yes change_buffer Dialyze into Correct Buffer (e.g., PBS, HEPES) buffer_check->change_buffer No increase_ratio Increase Molar Ratio of PEG Reagent ratio_check->increase_ratio No end_node Re-run Reaction & Monitor ratio_check->end_node Yes adjust_ph->end_node use_fresh->end_node change_buffer->end_node increase_ratio->end_node

Caption: Troubleshooting decision tree for low conjugation yield.

G reagents Protein-SH (Thiol) This compound intermediate Thioether Conjugate Propargyl Group Available reagents->intermediate Thiol-Michael Addition (pH 7.5-8.5) final_product Protein-S-PEG-Triazole-Molecule (Final Bioconjugate) intermediate->final_product Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reagents2 Azide-Molecule (e.g., Drug, Dye) Copper (I) Catalyst reagents2->final_product

References

Technical Support Center: Optimizing m-PEG3-Sulfone-PEG4-propargyl Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for m-PEG3-Sulfone-PEG4-propargyl click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule used in bioconjugation and is particularly common in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It contains a terminal propargyl group (an alkyne) that allows it to react with azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient type of "click chemistry".[1][2][3] The PEG and sulfone components of the linker are designed to enhance the solubility and pharmacokinetic properties of the final conjugate.[2][3]

Q2: What is the fundamental reaction mechanism for this linker?

A2: The reaction is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole ring, covalently linking the this compound to an azide-modified molecule.[4][5][6] The reaction is highly specific, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, typically performing well in aqueous buffers at a pH range of 4 to 12.[4][5]

Q3: Why is a copper catalyst necessary and which form should be used?

A3: The copper(I) catalyst is essential as it dramatically accelerates the rate of the azide-alkyne cycloaddition, by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction, and ensures the specific formation of the 1,4-disubstituted triazole isomer.[4] While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is more common and reliable to generate the active Cu(I) species in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[7]

Q4: What is the purpose of a ligand in the reaction?

A4: A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), is crucial for stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state. Ligands also increase the reaction rate and protect sensitive biomolecules from potential damage caused by copper ions.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Oxidation of Cu(I) catalyst- Ensure the sodium ascorbate solution is freshly prepared. - Use a copper-stabilizing ligand (e.g., THPTA) at a 5:1 molar ratio to copper. - Degas the reaction buffer to remove dissolved oxygen.
Inactive reagents- Verify the integrity and purity of the this compound linker and the azide-containing substrate. - Use high-purity water and reagents.
Insufficient catalyst or reagents- Optimize the concentrations of all reactants. A 2- to 10-fold molar excess of the azide (B81097) probe over the alkyne-labeled molecule can improve yields.
Steric hindrance- If the propargyl or azide group is sterically hindered, consider increasing the reaction time or temperature (e.g., to 37°C).
Reaction Stalls or is Incomplete Suboptimal pH- Ensure the reaction buffer pH is within the optimal range of 7 to 8 for most bioconjugations.
Presence of interfering substances- Avoid Tris-based buffers as the amine groups can chelate copper. Use buffers like PBS or HEPES. - If the sample contains thiols (e.g., from DTT or cysteine residues), remove them by dialysis or buffer exchange prior to the reaction.
Poor Reproducibility Inconsistent reagent preparation- Prepare fresh stock solutions of the copper catalyst, ligand, and reducing agent for each set of experiments.
Oxygen exposure- Minimize headspace in the reaction vessel and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive substrates.
Degradation of Biomolecule Copper toxicity- Use a ligand to chelate and stabilize the copper. A 5:1 ligand to copper ratio is often recommended. - Keep the copper concentration as low as possible while still achieving a good reaction rate (typically 50-250 µM).

Quantitative Data Summary

The following tables provide recommended starting concentrations and molar ratios for the CuAAC reaction components. Optimization may be required for specific applications.

Table 1: Recommended Component Concentrations

ComponentTypical Final ConcentrationNotes
This compound1 - 50 µMFor bioconjugations; can be higher for small molecule synthesis.
Azide-containing Molecule2 - 250 µMA molar excess relative to the alkyne is often beneficial.
Copper(II) Sulfate (CuSO₄)50 - 250 µMHigher concentrations can risk protein precipitation.
Ligand (e.g., THPTA)250 - 1250 µMTypically used in a 5-fold molar excess to copper.
Sodium Ascorbate500 - 2500 µMA 5 to 10-fold molar excess to copper is common.

Table 2: Recommended Molar Ratios

ReactantsRecommended Molar RatioPurpose
Azide : Alkyne1.1:1 to 10:1An excess of the smaller, more accessible molecule can drive the reaction to completion.
Ligand : Copper5:1To stabilize the Cu(I) catalyst and protect biomolecules.
Sodium Ascorbate : Copper5:1 to 10:1To ensure complete reduction of Cu(II) to Cu(I) and maintain a reducing environment.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a general method for the conjugation of an azide-modified biomolecule with this compound.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule and this compound in the reaction buffer to the desired final concentrations.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the ligand stock solution. Vortex briefly to mix.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules or low concentrations, the reaction can be performed at 4°C overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Once complete, the reaction can be quenched by adding EDTA to chelate the copper.

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove excess reagents.

Visualizations

CuAAC_Workflow General CuAAC Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Purification prep_azide Prepare Azide-Biomolecule in Reaction Buffer mix_reactants Combine Azide and Alkyne Solutions prep_azide->mix_reactants prep_alkyne Prepare this compound in Reaction Buffer prep_alkyne->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix to Reactant Mixture prep_catalyst->add_catalyst prep_reducer Prepare Fresh Sodium Ascorbate Solution initiate_reaction Initiate with Sodium Ascorbate prep_reducer->initiate_reaction mix_reactants->add_catalyst add_catalyst->initiate_reaction incubate Incubate at Room Temperature (1-4 hours) initiate_reaction->incubate monitor Monitor Progress (e.g., LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify Troubleshooting_Logic Troubleshooting Logic for Low Reaction Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent & Substrate Issues cluster_conditions Reaction Condition Issues start Low or No Product check_reducer Is Sodium Ascorbate Solution Fresh? start->check_reducer check_purity Are Reagents High Purity? start->check_purity check_buffer Is the Buffer Non-Interfering (e.g., PBS)? start->check_buffer check_ligand Is a Stabilizing Ligand Being Used? check_reducer->check_ligand check_oxygen Was the Buffer Degassed? check_ligand->check_oxygen check_concentration Are Concentrations Optimal? check_purity->check_concentration check_sterics Is Steric Hindrance a Possibility? check_concentration->check_sterics check_thiols Are Thiols (e.g., DTT) Present in the Sample? check_buffer->check_thiols

References

Technical Support Center: m-PEG3-Sulfone-PEG4-propargyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the m-PEG3-Sulfone-PEG4-propargyl linker in their experiments. This guide addresses potential stability issues and offers solutions to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

The this compound is a heterobifunctional linker comprised of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of three units, a sulfone functional group, another PEG chain of four units, and a terminal propargyl group.[1][2][3] This structure provides a hydrophilic spacer arm with two distinct reactive functionalities.[4][5] The propargyl group is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the stable conjugation to azide-modified molecules.[1][3] The sulfone group can be used for conjugation to thiol groups, typically from cysteine residues in proteins.[6] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, where precise and stable linkage of a payload to a biomolecule is critical.[1][7]

Q2: What are the potential stability issues with the sulfone group in this linker?

While sulfone linkers generally offer improved stability compared to maleimide-based linkers, particularly in terms of resistance to thioether exchange in plasma, they are not completely inert.[8][9] Potential issues include:

  • Slow Reaction Kinetics: The reaction of sulfones with thiols can be slower compared to maleimide-thiol reactions.[10] This may necessitate optimization of reaction conditions such as temperature and pH.

  • pH Sensitivity: The stability of the linkage formed by the sulfone group can be influenced by pH. While generally stable, extreme pH conditions should be avoided during conjugation and storage.

  • Hydrolytic Instability of the Formed Adduct: Although more stable than maleimide (B117702) adducts, the resulting thioether bond can still be susceptible to hydrolysis over extended periods, especially under non-physiological conditions.[11]

Q3: How stable is the propargyl group and the resulting triazole ring from click chemistry?

The propargyl group itself is a stable functional group under typical bioconjugation conditions.[12] It is highly reactive towards azides in the presence of a copper(I) catalyst, forming a very stable 1,2,3-triazole ring.[13] This triazole linkage is considered biologically inert and resistant to cleavage under most physiological conditions, making it a highly reliable method for bioconjugation.

Q4: Can the PEG chains in the linker degrade?

Polyethylene glycol (PEG) is generally considered a stable and biocompatible polymer. However, degradation can occur under certain conditions:

  • Oxidative Degradation: In the presence of transition metal ions and oxygen, PEG chains can undergo oxidative degradation. It is advisable to use metal chelators like EDTA in buffers if metal contamination is a concern.

  • Enzymatic Degradation: While generally considered resistant to enzymatic degradation, some studies suggest that certain enzymes may be able to slowly metabolize PEG. This is typically a very slow process and may not be a significant concern for many in vitro applications.[14]

Q5: What could cause low conjugation efficiency when using this linker?

Low conjugation efficiency can stem from several factors related to the linker and the reaction conditions:

  • Suboptimal Reaction Conditions for Sulfone-Thiol Conjugation: As mentioned, the reaction can be slow. Increasing the reaction temperature to 37°C or extending the reaction time may improve yields.[10] The optimal pH for this reaction should also be determined empirically, typically ranging from 7.5 to 8.5.[15]

  • Issues with the Propargyl-Azide "Click" Reaction: Inefficient click chemistry can be due to an inactive or insufficient copper(I) catalyst, the presence of copper chelating agents in the reaction buffer, or issues with the azide-functionalized molecule.

  • Steric Hindrance: The length of the PEG chains (a total of seven PEG units) is designed to minimize steric hindrance. However, for very large or complex biomolecules, steric hindrance could still play a role. Using a longer PEG linker might be necessary in such cases.[16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Inefficient Sulfone-Thiol Reaction Optimize reaction conditions: increase temperature (e.g., 37°C), extend reaction time, and perform a pH titration (pH 7.5-8.5) to find the optimal pH. Ensure the thiol on the biomolecule is reduced and available for reaction.
Inefficient Click Chemistry Use a fresh, high-quality copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) ligand complex). Ensure buffers are free of chelating agents (e.g., EDTA) that can sequester copper ions. Confirm the integrity and reactivity of the azide-functionalized component.
Linker Degradation Store the linker under recommended conditions (typically -20°C) and protect from light and moisture. Prepare solutions of the linker fresh before each use.
Conjugate Instability (Loss of Payload) Hydrolysis of the Sulfone-Thiol Linkage Analyze the stability of the conjugate at different pH values and temperatures to identify optimal storage conditions. If instability is observed in plasma, it may indicate thioether exchange, though this is less common with sulfone linkers compared to maleimides.[8][9]
Cleavage of the PEG Spacer If oxidative degradation is suspected, add a chelating agent like EDTA to storage buffers to sequester metal ions.
Poor Solubility or Aggregation of the Conjugate Insufficient Hydrophilicity While PEG enhances solubility, highly hydrophobic payloads may still cause aggregation.[7] Consider using a linker with a longer PEG chain to further increase the hydrophilicity of the conjugate.
Conformational Changes in the Biomolecule The conjugation process might induce conformational changes leading to aggregation.[16] Optimize conjugation conditions (e.g., lower temperature, shorter reaction time) to minimize this risk. Analyze the conjugate's structure using techniques like circular dichroism.

Experimental Protocols

Protocol 1: General Procedure for Two-Step Sequential Conjugation

This protocol outlines a general approach for conjugating a protein (via a cysteine residue) and a payload (via an azide (B81097) group) using the this compound linker.

Step 1: Sulfone-Thiol Conjugation

  • Protein Preparation: Ensure the protein has a free cysteine residue for conjugation. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Reaction Setup: Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5).

  • Linker Addition: Add a 5-10 fold molar excess of the this compound linker (dissolved in a compatible solvent like DMSO) to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Purification: Remove the excess linker using size-exclusion chromatography or dialysis.

Step 2: Propargyl-Azide Click Chemistry

  • Reaction Setup: To the purified propargyl-functionalized protein, add the azide-containing payload (typically 1.5-3 fold molar excess).

  • Catalyst Preparation: Prepare a fresh solution of copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate).

  • Catalyst Addition: Add the copper catalyst to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography) to remove excess payload and catalyst.

Protocol 2: Assessing Conjugate Stability
  • Sample Preparation: Prepare aliquots of the purified conjugate in different buffers (e.g., PBS at pH 7.4, acetate (B1210297) buffer at pH 5.5) and in plasma.

  • Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples by SDS-PAGE, HPLC, or mass spectrometry to determine the percentage of intact conjugate remaining. This will provide data on the hydrolytic and plasma stability of the linker.

Visualizations

G cluster_linker This compound Linker Structure mPEG3 m-PEG3 Sulfone Sulfone mPEG3->Sulfone PEG4 PEG4 Sulfone->PEG4 Propargyl Propargyl PEG4->Propargyl

Caption: Chemical structure of the this compound linker.

G cluster_workflow Troubleshooting Workflow for Low Conjugation Yield Start Low Conjugation Yield Observed CheckSulfone Check Sulfone-Thiol Reaction Conditions Start->CheckSulfone OptimizeSulfone Optimize pH, Temp, Time CheckSulfone->OptimizeSulfone Suboptimal CheckClick Check Click Chemistry Conditions CheckSulfone->CheckClick Optimal OptimizeSulfone->CheckClick OptimizeClick Use Fresh Catalyst, Check Reagents CheckClick->OptimizeClick Suboptimal CheckLinker Assess Linker Integrity CheckClick->CheckLinker Optimal OptimizeClick->CheckLinker NewLinker Use Fresh Linker Stock CheckLinker->NewLinker Degraded Success Improved Yield CheckLinker->Success Intact NewLinker->Success

Caption: A logical workflow for troubleshooting low conjugation yields.

G cluster_pathway Potential Degradation Pathways Conjugate Biomolecule-Linker-Payload Conjugate Hydrolysis Hydrolysis of Thioether Bond Conjugate->Hydrolysis Oxidation Oxidative Cleavage of PEG Conjugate->Oxidation ReleasedBiomolecule Released Biomolecule Hydrolysis->ReleasedBiomolecule ReleasedPayload Released Payload Hydrolysis->ReleasedPayload DegradedPEG Degraded PEG Fragments Oxidation->DegradedPEG

Caption: Potential degradation pathways for the final conjugate.

References

avoiding side reactions with m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG3-Sulfone-PEG4-propargyl

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a PEG-based linker molecule used in bioconjugation and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs.[1][2][3] It possesses two distinct reactive ends:

  • Sulfone Group: This end acts as a Michael acceptor and reacts selectively with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins.[4][5][6]

  • Propargyl Group: This terminal alkyne is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, allowing for the efficient and stable ligation to molecules containing an azide (B81097) group.[1][2][3]

The PEG (polyethylene glycol) spacers (PEG3 and PEG4) increase the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.[1][2]

Q2: What are the recommended storage conditions for this linker?

A2: To ensure stability and prevent degradation, this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep the compound at -20°C, protected from moisture and light. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What is the general workflow for using this linker in a two-step conjugation?

A3: A typical workflow involves two sequential reactions:

  • Thiol Conjugation: The sulfone group of the linker is first reacted with a thiol-containing biomolecule (e.g., a protein with a cysteine residue).

  • Click Chemistry: The propargyl end of the now-conjugated linker is then reacted with an azide-containing molecule in a CuAAC reaction.

This workflow is visualized in the diagram below.

G cluster_0 Step 1: Thiol-Sulfone Conjugation cluster_1 Step 2: Azide-Alkyne Click Chemistry (CuAAC) Linker This compound Conjugate1 Intermediate Conjugate (Protein-S-Linker-Propargyl) Linker->Conjugate1 pH 8.0-9.0 Protein_SH Thiol-containing Biomolecule (Protein-SH) Protein_SH->Conjugate1 Conjugate1_ref Intermediate Conjugate Azide_Molecule Azide-containing Molecule (N3-Payload) Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Conjugate1_ref->Final_Conjugate Cu(I), Ligand, Reducing Agent

Caption: A two-step bioconjugation workflow using the linker.

Troubleshooting Guide

This section addresses common issues encountered during the two main reaction steps.

Part 1: Thiol-Sulfone Conjugation Issues

Q4: I am observing low or no conjugation efficiency with my thiol-containing protein. What are the possible causes?

A4: Low efficiency in the thiol-sulfone reaction is often traced to suboptimal reaction conditions. Below is a table of potential causes and solutions.

Potential Cause Explanation Recommended Solution
Suboptimal pH The thiol-sulfone reaction (a Michael addition) is pH-dependent. The thiol group (-SH) must be deprotonated to the thiolate anion (-S⁻) to be sufficiently nucleophilic. This is favored at a pH above the pKa of the thiol (typically 8-9 for cysteine).Perform the reaction in a buffer with a pH between 8.0 and 9.0, such as borate (B1201080) or phosphate (B84403) buffer. Avoid amine-containing buffers like Tris at this stage, as they can potentially react with the sulfone.
Thiol Oxidation Thiols can readily oxidize to form disulfide bonds (R-S-S-R), especially in the presence of oxygen or metal ions. Oxidized thiols will not react with the sulfone.Ensure all buffers are degassed. Consider adding a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to adding the linker to reduce any existing disulfide bonds.
Linker Hydrolysis While more stable than maleimides, the vinyl sulfone group can undergo slow hydrolysis or decomposition, especially during prolonged reactions at higher pH.[5][7]Use a freshly prepared solution of the linker. Aim for shorter reaction times (e.g., 30 minutes to 2 hours) and monitor the reaction progress.[5][7]
Reaction with Other Nucleophiles At higher pH values ( > 9.0), primary amines (e.g., lysine (B10760008) residues) can become competitive nucleophiles and react with the sulfone group, leading to non-specific labeling.[4][8]Maintain the reaction pH at or below 9.0 to maximize selectivity for thiols over amines.
Part 2: Azide-Alkyne Click Chemistry (CuAAC) Issues

Q5: The subsequent CuAAC reaction is giving a low yield of my final product. What should I check?

A5: The copper-catalyzed click reaction is robust but sensitive to certain factors. The troubleshooting flowchart and table below can help diagnose the issue.

G Start Low CuAAC Yield Check_O2 Is the reaction deoxygenated? Start->Check_O2 Check_Cu Is the Cu(I) catalyst active? Check_O2->Check_Cu Yes Sol_Deoxygenate Solution: Degas all reagents and use an inert atmosphere (N2 or Ar). Check_O2->Sol_Deoxygenate No Check_Ligand Is a Cu(I) stabilizing ligand being used? Check_Cu->Check_Ligand Yes Sol_Reducer Solution: Add a fresh solution of a reducing agent like sodium ascorbate (B8700270). Check_Cu->Sol_Reducer No Check_Buffer What buffer is being used? Check_Ligand->Check_Buffer Yes Sol_AddLigand Solution: Add a ligand such as THPTA or TBTA to protect the Cu(I) catalyst. Check_Ligand->Sol_AddLigand No Check_Byproducts Are alkyne homo-coupling byproducts observed? Check_Byproducts->Sol_Reducer Yes Check_Buffer->Check_Byproducts HEPES/PBS Sol_Buffer Solution: Use non-coordinating buffers like HEPES or PBS. Avoid Tris. Check_Buffer->Sol_Buffer Tris

Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
Potential Cause Explanation Recommended Solution
Oxidation of Cu(I) Catalyst The active catalyst for CuAAC is Cu(I). Oxygen present in the reaction mixture will rapidly oxidize it to the inactive Cu(II) state, halting the reaction.[9]1. Deoxygenate: Thoroughly degas all buffers and solvent systems.[10] 2. Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. 3. Reducing Agent: Always include a reducing agent, such as sodium ascorbate, to continuously regenerate Cu(I) from any Cu(II) that forms.[9]
Alkyne Homo-coupling (Glaser Coupling) In the presence of oxygen and a copper catalyst, terminal alkynes can couple with each other to form a symmetric 1,3-diyne byproduct.[10][11][12] This side reaction consumes the propargyl-linker and reduces the yield of the desired product.[10][13]This side reaction is also suppressed by rigorously excluding oxygen and including an adequate amount of reducing agent (sodium ascorbate).[9][10]
Inhibitory Buffer Components Certain buffers, particularly Tris, can chelate the copper catalyst, reducing its availability and hindering the reaction.[9]Use non-coordinating buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS.[9]
Poor Ligand Choice or Concentration A ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[9] Without a suitable ligand, the catalyst can precipitate or become inactive.Use a water-soluble Cu(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). A common ratio is 4-5 molar equivalents of ligand to every 1 equivalent of copper salt.

Q6: I see unexpected byproducts or aggregation of my protein after the click reaction. What could be the cause?

A6: This can be caused by side reactions from either the alkyne or the catalyst.

G cluster_0 Desired Reaction (CuAAC) cluster_1 Side Reaction (Glaser Coupling) Alkyne Linker-Propargyl Triazole Triazole Product Alkyne->Triazole Cu(I) Azide Azide-Payload Azide->Triazole Alkyne2 Linker-Propargyl Diyne Diyne Byproduct (Aggregation Risk) Alkyne2->Diyne O2, Cu(I) Alkyne3 Linker-Propargyl Alkyne3->Diyne

Caption: Competing pathways for the propargyl group.
  • Glaser Homo-coupling: As mentioned in Q5, the formation of a diyne byproduct can lead to dimerization of your biomolecule, which may cause aggregation.[10][11] Rigorous exclusion of oxygen is the best preventative measure.

  • Protein Damage from Copper: High concentrations of copper ions can sometimes lead to protein denaturation or aggregation. Ensure you are using the minimum effective concentration of the copper catalyst and that a stabilizing ligand is present. After the reaction, consider removing excess copper using a chelating agent like EDTA.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Sulfone Conjugation
  • Protein Preparation: If the protein's cysteine residues are oxidized, treat the protein (at ~1-10 mg/mL in a degassed phosphate buffer, pH 7.2) with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce disulfide bonds.

  • Buffer Exchange (Optional): If TCEP was used, perform a buffer exchange into a fresh, degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) to remove the reducing agent.

  • Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-100 mM stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution.

  • Incubation: Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis into a suitable buffer for the next step (e.g., PBS, pH 7.4).

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Reagents:

    • Propargyl-Protein: The purified conjugate from Protocol 1 in a non-coordinating buffer (e.g., PBS or HEPES, pH 7.4).

    • Azide Molecule: A stock solution of the azide-containing payload in water or DMSO.

    • Catalyst Premix (prepare fresh):

      • Copper(II) Sulfate solution (e.g., 50 mM in water).

      • Ligand solution (e.g., 250 mM THPTA in water).

      • Reducing Agent solution (e.g., 500 mM sodium ascorbate in water, freshly prepared).

  • Reaction Setup:

    • To the propargyl-protein solution, add the azide molecule (typically 2-10 molar equivalents).

    • Add the THPTA ligand solution to a final concentration of ~1-2 mM.

    • Add the Copper(II) Sulfate solution to a final concentration of ~0.2-0.5 mM.

    • Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of ~2-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent molecules.

  • Purification: Purify the final bioconjugate from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.

References

troubleshooting low yield in PROTAC synthesis with m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing the m-PEG3-Sulfone-PEG4-propargyl linker. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting low-yield issues and to answer frequently asked questions related to the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

The this compound linker is a heterobifunctional molecule designed for the assembly of PROTACs. It consists of a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and improve pharmacokinetic properties, a sulfone group that can act as a hydrogen bond anchor and modulate lipophilicity, and a terminal propargyl group.[1][] The propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific ligation of an azide-functionalized E3 ligase ligand or protein of interest (POI) ligand.[3][4]

Q2: What is the primary chemical reaction used to conjugate this linker to other PROTAC components?

The primary reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[][3] This "click chemistry" reaction forms a stable triazole ring by covalently linking the terminal alkyne (propargyl group) of the linker with an azide (B81097) group on the corresponding binding moiety (either the E3 ligase ligand or the POI ligand).[3] This reaction is widely used in PROTAC synthesis due to its high efficiency, mild reaction conditions, and high functional group tolerance.[][5]

Q3: What are the most common general causes of low yield in PROTAC synthesis?

Low yields in PROTAC synthesis can stem from several factors, including incomplete reactions, the formation of side products, and difficulties in purification. Specific to the synthesis steps involving the this compound linker, common issues often relate to the efficiency of the CuAAC reaction and the subsequent purification of the PEGylated product.[5][6] Challenges in purification can arise from the physicochemical properties of PROTACs, such as their larger molecular weight and potential for hydrophobicity.[6]

Q4: How does the PEG component of the linker affect the purification process?

The polyethylene glycol (PEG) component, while beneficial for the final PROTAC's solubility and cell permeability, can complicate purification.[7] PEG chains can lead to broader peaks in chromatography and may cause the product to co-elute with other PEG-containing impurities.[6] Techniques such as reverse-phase HPLC (RP-HPLC) are commonly used for purification, and optimization of the gradient and choice of stationary phase can be critical for achieving high purity.[6][]

Troubleshooting Guide for Low Yield

Low yield during the CuAAC ligation step is a common hurdle. The following table outlines potential causes and recommended solutions to improve the efficiency of your PROTAC synthesis.

Potential Cause Recommended Solutions & Troubleshooting Steps
Inefficient Copper(I) Catalyst The active catalyst in CuAAC is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to generate Cu(I) in situ.[5] Use freshly prepared solutions of the reducing agent. Consider using a Cu(I) source directly, but be mindful of its instability.
Impure Reactants Ensure the purity of the azide-functionalized ligand and the this compound linker. Impurities can interfere with the reaction. Purify starting materials if necessary.
Suboptimal Stoichiometry While a 1:1 molar ratio of alkyne to azide is theoretically required, empirically optimizing this ratio can improve yield. A slight excess (1.1 to 1.5 equivalents) of one component may drive the reaction to completion.[1]
Inappropriate Solvent The choice of solvent can significantly impact reaction efficiency. Common solvents for CuAAC in PROTAC synthesis include mixtures like t-BuOH/H₂O or DMF.[5] The solvent system should fully dissolve all reactants.
Incorrect Reaction Temperature Most CuAAC reactions for PROTAC synthesis proceed efficiently at room temperature.[5] However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, provided the reactants are stable at that temperature.
Reaction Time Too Short Monitor the reaction progress using LC-MS.[5] While some click reactions are fast, others may require several hours to overnight for completion, especially with complex substrates.[5]
Oxygen Interference Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yield and consistency.
Product Degradation PROTACs can be complex molecules with varying stability. Assess the stability of your product under the reaction and workup conditions. If degradation is suspected, consider milder conditions or shorter reaction times.
Difficult Purification Low isolated yield may be due to product loss during purification. For PEGylated PROTACs, optimize HPLC conditions (e.g., gradient, column type) to improve separation from unreacted starting materials and byproducts.[6] Size exclusion chromatography (SEC) can also be a useful initial purification step to separate the larger PROTAC from smaller impurities.[6]

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general procedure for the final ligation of an azide-functionalized component (either POI ligand or E3 ligase ligand) with the this compound linker.

Materials:

  • Azide-functionalized component (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 - 0.3 eq)

  • Sodium ascorbate (B8700270) (0.2 - 0.6 eq)

  • Solvent: t-BuOH/H₂O (1:1) or DMF

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized component and the this compound linker in the chosen solvent system in a reaction vessel.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[5]

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 12-24 hours).[5]

  • Workup: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.[5]

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Visualizations

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification Azide_Ligand Azide-Functionalized Ligand (POI or E3) Reaction_Vessel Dissolve in t-BuOH/H₂O or DMF Azide_Ligand->Reaction_Vessel Alkyne_Linker This compound Alkyne_Linker->Reaction_Vessel Catalyst Add CuSO₄ and Sodium Ascorbate Reaction_Vessel->Catalyst LCMS_Monitoring Monitor by LC-MS Catalyst->LCMS_Monitoring Workup Aqueous Workup & Extraction LCMS_Monitoring->Workup Reaction Complete Purification Preparative HPLC Workup->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC Troubleshooting_Logic Start Low PROTAC Yield Check_Reaction Analyze Crude Reaction Mixture by LC-MS Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Catalyst/Reducing Agent - Stoichiometry - Solvent & Temperature - Reaction Time Incomplete_Reaction->Optimize_Conditions Yes Complex_Mixture Complex Mixture of Byproducts? Incomplete_Reaction->Complex_Mixture No Check_Purity Check Purity of Starting Materials Optimize_Conditions->Check_Purity End Improved Yield Check_Purity->End Side_Reactions Investigate Potential Side Reactions Complex_Mixture->Side_Reactions Yes Good_Conversion Good Conversion, Low Isolated Yield Complex_Mixture->Good_Conversion No Side_Reactions->End Optimize_Purification Optimize Purification: - HPLC Gradient/Column - Consider SEC - Check Product Stability Good_Conversion->Optimize_Purification Optimize_Purification->End

References

Technical Support Center: Optimizing PROTAC Efficacy by Modulating Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A1: A PROTAC is a heterobifunctional molecule designed to bring a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase into close proximity.[1] It consists of a ligand that binds the POI, a ligand that recruits an E3 ligase, and a linker connecting the two.[2][3] The linker's primary function is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] The length of the linker is a crucial parameter because it dictates the spatial orientation and distance between the target protein and the E3 ligase.[5][6]

  • If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of the ternary complex.[4][7]

  • If the linker is too long: It might not effectively bring the two proteins together, leading to an unproductive ternary complex where the necessary lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[1][4]

Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[3][7]

Q2: What are the most common types of linkers used in PROTAC design?

A2: The most prevalent linker types are alkyl chains and polyethylene (B3416737) glycol (PEG) chains due to their synthetic tractability.[2] Alkyl linkers are generally hydrophobic, while PEG linkers are more hydrophilic, which can enhance the solubility and cell permeability of the PROTAC molecule.[8] More rigid linkers incorporating cyclic structures like piperazine (B1678402) or triazole rings are also employed to introduce conformational constraints, which can help pre-organize the PROTAC into a bioactive conformation and improve metabolic stability.[8][]

Q3: How does linker composition, aside from length, influence PROTAC performance?

A3: Linker composition significantly impacts a PROTAC's physicochemical properties and overall performance.[2] The atomic composition can affect potency; for instance, replacing an alkyl chain with a PEG linker of the same length has been shown to inhibit PROTAC activity in some cases.[2] Linker composition also influences solubility, cell permeability, and metabolic stability.[10] Incorporating hydrophilic elements can improve solubility, whereas more rigid structures can enhance conformational stability and lead to more potent degradation.[8][]

Q4: What is the "hook effect" and how does linker length relate to it?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where, at high concentrations, the degradation of the target protein decreases.[1][10] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) instead of the productive ternary complex required for degradation.[10][11] While not directly caused by linker length, the stability of the ternary complex, which is heavily influenced by the linker, can mitigate the hook effect. A well-designed linker that promotes positive cooperativity in the ternary complex can help maintain degradation efficacy even at higher concentrations.[10][12]

PROTAC Linker Length Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of PROTACs with varying linker lengths.

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant protein degradation.

  • Possible Cause: Suboptimal Linker Length

    • Even with strong binary affinities, the linker may not have the correct length or geometry to support the formation of a stable and productive ternary complex. The spatial arrangement required for the E3 ligase to ubiquitinate the target is highly specific.[10]

    • Solution: Synthesize a library of PROTACs with systematically varied linker lengths. Even minor adjustments can profoundly impact degradation efficacy.[10] It is advisable to test a broad range of lengths to identify the optimal distance.[1]

  • Possible Cause: Poor Cell Permeability

    • The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane to reach its intracellular target.[1][10]

    • Solution: Evaluate the cell permeability of your PROTAC. If permeability is low, consider modifying the linker's composition to be more hydrophilic (e.g., incorporating PEG units) or altering its overall properties to improve uptake.[8]

  • Possible Cause: Cellular Efflux

    • The PROTAC may be actively transported out of the cell by efflux pumps, resulting in an insufficient intracellular concentration to induce degradation.[10]

    • Solution: Conduct cellular uptake and efflux assays to determine if your PROTAC is being actively removed from the cells.

Problem 2: I am observing a significant "hook effect," which limits the therapeutic window of my PROTAC.

  • Possible Cause: Low Ternary Complex Cooperativity

    • The PROTAC may not be effectively stabilizing the ternary complex, leading to the formation of inactive binary complexes at higher concentrations.[10]

    • Solution: Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase. This can enhance the cooperativity and stability of the ternary complex, thereby mitigating the hook effect.[10][] Biophysical assays like SPR or ITC can be used to measure ternary complex formation and cooperativity.[14]

  • Possible Cause: PROTAC Concentration is Too High

    • The hook effect is concentration-dependent.[11]

    • Solution: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[1][10]

Problem 3: My PROTAC is not selective and is degrading off-target proteins.

  • Possible Cause: Linker-Induced Off-Target Ternary Complex Formation

    • The linker can influence the conformation of the ternary complex and, in doing so, may present other proteins for ubiquitination.[15]

    • Solution: Systematically vary the linker's length and composition. Altering the linker can change the geometry of the ternary complex and improve selectivity for the intended target.[15] Additionally, consider using a different E3 ligase, as they have different endogenous substrates and may form different off-target complexes.[15]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (µM) in MCF7 cellsDmax (%)
PROTAC 12PEG-based12> 10~50
PROTAC 13PEG-based160.8>80

Data adapted from Cyrus et al. (2011). This study highlights that a 16-atom linker was significantly more potent than a 12-atom linker for ERα degradation.[5]

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG-based< 12Inactive-
PEG-based1216085
PEG-based163290

Data synthesized from published literature. This demonstrates a clear dependence on a minimum linker length for TBK1 degradation, with potency increasing with length in this range.[7][8]

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM) in Mino cellsDmax (%)
RC-1Reversible Covalent~1312.3>95
RC-2Reversible Covalent~1645.4>95
RC-3Reversible Covalent~194.8>95

Data adapted from Buhimschi et al. (2018). This study shows a non-linear relationship, with the longest linker being the most potent.[16]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ubi Ubiquitination Ternary->Ubi Ub Transfer Proteasome Proteasome Ubi->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow A 1. Design & Synthesize PROTAC Library (Varying Linker Lengths) B 2. Biochemical Assays (Binary Binding Affinity - SPR, ITC) A->B C 3. Biophysical Assays (Ternary Complex Formation) B->C D 4. Cellular Degradation Assays (Western Blot, In-Cell Western) C->D E 5. Determine DC50 and Dmax D->E F 6. Downstream Functional Assays (e.g., Cell Viability) E->F G Optimal PROTAC Candidate F->G

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Impact cluster_short Too Short cluster_optimal Optimal cluster_long Too Long short Linker Too Short Steric Hindrance No Ternary Complex optimal Optimal Linker Length Stable & Productive Ternary Complex Efficient Degradation long Linker Too Long Unproductive Complex Inefficient Degradation

Caption: The logical relationship between linker length and PROTAC efficacy.

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

  • Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[4][17]

  • Methodology:

    • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).[17]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[17]

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[17]

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[17]

      • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[15][17]

    • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8][15]

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

  • Objective: To directly evaluate the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[10][14]

  • Methodology:

    • Immobilization: Covalently immobilize either the purified target protein (POI) or the E3 ligase complex onto an SPR sensor chip surface.[10]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) between the PROTAC and the first protein partner.

      • Separately, determine the binary affinity of the PROTAC for the second protein partner in solution.

    • Ternary Complex Analysis:

      • Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor chip.[10]

    • Data Analysis: An increase in the SPR response signal (measured in Response Units, RU) compared to the signal from the binary PROTAC interaction indicates the formation of the ternary complex.[10] The data can be analyzed to determine the affinity and kinetics of the ternary complex formation and to calculate the cooperativity factor (alpha), which indicates how much the binding of one protein partner influences the binding of the other.[14]

Protocol 3: Cell Viability Assay (e.g., MTS/MTT)

  • Objective: To assess the cytotoxic effects of the PROTACs and correlate protein degradation with a functional cellular outcome.[5]

  • Methodology:

    • Cell Seeding: Seed cells (e.g., a cancer cell line where the target protein is a known driver) in a 96-well plate and allow them to attach overnight.[1]

    • Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a specified duration (e.g., 72 hours).[1]

    • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[1]

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (concentration for 50% inhibition of cell viability) values by fitting the data to a dose-response curve.[1]

References

Technical Support Center: Optimizing m-PEG3-Sulfone-PEG4-propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG3-Sulfone-PEG4-propargyl linkers. The focus is on optimizing the stoichiometry for successful bioconjugation reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

A1: this compound is a polyethylene (B3416737) glycol (PEG)-based heterobifunctional linker.[1] It contains a terminal propargyl group (an alkyne) and is designed for use in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to connect with molecules containing an azide (B81097) group.[1] This type of linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where the PEG spacer enhances solubility and optimizes pharmacokinetic properties.[1][2] The sulfone group within the PEG chain is a stable structural component.

Q2: What is the fundamental principle of the CuAAC reaction?

A2: The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne (like the propargyl group on the linker) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[2][5][6] This reaction is favored in bioconjugation due to its high yield, selectivity, and compatibility with a wide range of functional groups and aqueous conditions.[7]

Q3: Why is stoichiometry so critical for a successful CuAAC reaction?

A3: Stoichiometry, the molar ratio of reactants and catalysts, is a critical factor in CuAAC reactions for several reasons:

  • Reaction Efficiency: The relative amounts of the alkyne-linker, azide-biomolecule, copper catalyst, and reducing agent directly impact the reaction rate and overall yield.

  • Preventing Side Reactions: An excess of certain components, particularly the copper catalyst, can lead to undesirable side reactions, such as the oxidative homocoupling of the alkyne.[3]

  • Biomolecule Integrity: For bioconjugation, it's crucial to use the minimum effective concentration of the copper catalyst, as copper ions can sometimes interact with and damage sensitive biomolecules like proteins.[8][9] The use of copper-chelating ligands can help mitigate this.[10]

Q4: Does the sulfone group in the linker affect the CuAAC reaction?

A4: While the sulfone group itself is generally stable and does not directly participate in the cycloaddition, its presence can electronically influence the reactivity of the nearby propargyl group. Sulfone groups are electron-withdrawing, which could potentially impact the kinetics of the CuAAC reaction. While specific studies on this exact linker are not widely published, it is a factor to consider during optimization. In some contexts, reactions with sulfonyl azides have been shown to be highly efficient.[11]

Troubleshooting Guide

This guide addresses common problems encountered during CuAAC reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.• Degas all buffers and solutions thoroughly. • Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[10] • Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[10] • Increase the concentration of the reducing agent to a 5-10 fold excess relative to the copper catalyst.[2]
Suboptimal Stoichiometry: Incorrect molar ratios of reactants and catalyst.• Systematically vary the molar equivalents of the azide-containing molecule relative to the this compound linker. Start with a slight excess (1.1-1.5 equivalents) of one of the reactants.[5] • Optimize the catalyst loading. While catalytic amounts are ideal, for challenging bioconjugations, stoichiometric or even an excess of the copper complex may be necessary.[3]
Steric Hindrance: The reactive groups on the linker or the target biomolecule are not easily accessible.• For biomolecules, consider adding denaturants like DMSO to the reaction mixture to improve the accessibility of reactive sites.[10] • A longer PEG spacer on the linker might be necessary for particularly bulky binding partners.
Interference from Buffer Components: Certain buffer components can chelate copper or interfere with the reaction.• Avoid buffers containing strong chelators (e.g., EDTA), high concentrations of thiols, or iodide ions.[10][12] Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point.[2]
Formation of Precipitate Protein Aggregation: The reaction conditions may be causing the biomolecule to precipitate.• Adjust the pH, ionic strength, or temperature of the reaction.[10] • The use of a copper-chelating ligand like THPTA can help minimize the generation of reactive oxygen species (ROS) that can lead to protein damage and aggregation.[9][10] • Add aminoguanidine (B1677879) to the reaction to scavenge byproducts of ascorbate oxidation that can crosslink proteins.[9][10]
Insoluble Copper Complexes: The copper catalyst may be precipitating out of solution.• Ensure the use of a copper-stabilizing ligand such as THPTA or TBTA. A 1:5 molar ratio of copper to ligand is often recommended to protect the biomolecule.[2]
Multiple Products or Side Reactions Alkyne Homocoupling: Oxidative dimerization of the propargyl group can occur in the presence of Cu(II) and oxygen.• Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.[3] • Thoroughly degas all solutions to remove oxygen.
Biomolecule Modification: Reactive byproducts may be modifying the target biomolecule.• The combination of Cu(II) and sodium ascorbate can generate reactive oxygen species (ROS).[9] Using a copper-chelating ligand and adding ROS scavengers can minimize this.[9][10]

Quantitative Data Summary

The optimal stoichiometry for CuAAC reactions can vary depending on the specific substrates and reaction conditions. The following tables provide typical starting concentrations and molar ratios for optimization.

Table 1: Recommended Component Concentrations for CuAAC Bioconjugation

Component Typical Final Concentration Notes
Alkyne-Linker / Azide-Biomolecule10 µM - 1 mMThe concentration of the limiting reagent.
Copper (II) Sulfate (CuSO₄)50 - 250 µMThe source of the copper catalyst.[2]
Copper-Stabilizing Ligand (e.g., THPTA)250 µM - 1.25 mMUsed to protect the catalyst and biomolecule.
Sodium Ascorbate250 µM - 5 mMThe reducing agent to generate and maintain Cu(I).

Table 2: Recommended Molar Ratios for Stoichiometry Optimization

Ratio Recommended Starting Point Optimization Range
[Azide] : [Alkyne]1.2 : 1 (or 1 : 1.2)1:1 to 5:1
[Ligand] : [Copper]5 : 12:1 to 10:1
[Sodium Ascorbate] : [Copper]10 : 15:1 to 50:1

Experimental Protocols

General Protocol for CuAAC Bioconjugation with this compound

This protocol provides a starting point for the conjugation of an azide-modified biomolecule to the this compound linker. Optimization will likely be required.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)

  • Sodium Ascorbate stock solution (must be freshly prepared; e.g., 100 mM in deionized water)

  • Reaction Buffer (e.g., PBS, pH 7.4, degassed)

  • Deionized, degassed water

Procedure:

  • Prepare Reactants:

    • Dissolve the this compound linker in a suitable solvent (e.g., DMSO or the reaction buffer) to a known stock concentration.

    • Dissolve or dilute the azide-modified biomolecule in the degassed reaction buffer to the desired starting concentration.

  • Prepare Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is a good starting point.[2] For example, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[3]

  • Set up the Reaction:

    • In a reaction vessel, combine the azide-modified biomolecule and the this compound linker in the desired stoichiometric ratio.

    • Add the copper/ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[2]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[2]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[2][5] For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Monitoring and Purification:

    • The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).[2]

    • Once the reaction is complete, it can be quenched by adding a chelator like EDTA to remove the copper.[2]

    • Purify the final conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.[2]

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_linker Dissolve this compound mix_reactants Combine Linker and Biomolecule prep_linker->mix_reactants prep_biomolecule Prepare Azide-Biomolecule in Buffer prep_biomolecule->mix_reactants prep_catalyst Prepare CuSO4/Ligand Premix add_catalyst Add CuSO4/Ligand Premix prep_catalyst->add_catalyst prep_reducer Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reducer->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate (1-4h at RT or 4°C overnight) initiate->incubate monitor Monitor Reaction (e.g., LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify final_product Characterize Final Product purify->final_product

Caption: Experimental workflow for CuAAC bioconjugation.

Troubleshooting_Logic start Low Reaction Yield? check_catalyst Is Cu(I) catalyst active? start->check_catalyst Yes check_stoichiometry Is stoichiometry optimized? check_catalyst->check_stoichiometry Yes solution_catalyst Degas solutions Use fresh reducing agent Increase reducing agent concentration check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_stoichiometry->check_conditions Yes solution_stoichiometry Vary reactant molar ratios Optimize catalyst loading check_stoichiometry->solution_stoichiometry No solution_conditions Check buffer composition Consider steric hindrance Adjust temperature/time check_conditions->solution_conditions No success Yield Improved check_conditions->success Yes solution_catalyst->start solution_stoichiometry->start solution_conditions->start

Caption: Troubleshooting logic for low yield in CuAAC reactions.

References

Validation & Comparative

A Comparative Guide to m-PEG3-Sulfone-PEG4-propargyl Conjugates for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a linker is paramount to the success of their molecular constructs. This guide provides a comprehensive characterization of m-PEG3-Sulfone-PEG4-propargyl, a heterobifunctional linker, and compares its performance with relevant alternatives in the context of stability, hydrophilicity, and reactivity. This analysis is supported by experimental data from analogous compounds and detailed protocols for validation.

The this compound linker is a valuable tool in the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure incorporates a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of three units, a central sulfone group, a further PEG chain of four units, and a terminal propargyl group for click chemistry applications.[4][5][6]

Performance Comparison of Linker Chemistries

The unique combination of a sulfone moiety, PEG chains, and a propargyl group endows the this compound linker with distinct advantages over other commonly used linkers. The following table summarizes a comparative analysis based on key performance indicators.

FeatureThis compoundMaleimide-PEG-AlkyneSimple PEG-Alkyne
Stability in Biological Media High: The dialkyl sulfone group is generally stable and resistant to cleavage in plasma. Studies on similar sulfone-containing linkers show significantly enhanced stability compared to maleimide-based linkers, with over 90% of the conjugate remaining intact after 7 days in the presence of 1 mM glutathione (B108866).[7][8][9]Moderate to Low: The thioether bond formed from the reaction of maleimides with thiols is susceptible to retro-Michael addition, leading to deconjugation in the presence of endogenous thiols like glutathione. Less than 70% of a maleimide-PEG conjugate remained intact under similar conditions.[7][8]High: The ether linkages of the PEG backbone are highly stable under physiological conditions.
Hydrophilicity High: The presence of seven PEG units significantly increases aqueous solubility. The sulfone group also contributes to the overall polarity of the molecule.High: The PEG component provides good aqueous solubility.High: The primary contributor to hydrophilicity is the PEG chain.
Reactivity Specific: The terminal propargyl group allows for highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, forming a stable triazole linkage with azide-functionalized molecules.[2][4]Dual Reactivity: Possesses both a thiol-reactive maleimide (B117702) group and an azide-reactive alkyne group, allowing for sequential or dual conjugation strategies.Specific: The terminal propargyl group is dedicated to CuAAC reactions.
Bioorthogonality High: The propargyl group is bioorthogonal and will not react with native functional groups in a biological system.Moderate: While the alkyne is bioorthogonal, the maleimide group can potentially cross-react with endogenous thiols.High: The propargyl group is bioorthogonal.

Structural and Functional Characterization

The this compound linker is designed with distinct functional domains that contribute to its overall performance in bioconjugation.

G cluster_0 This compound mPEG3 m-PEG3 (Hydrophilicity & Spacer) Sulfone Sulfone (Stability) mPEG3->Sulfone PEG4 PEG4 (Hydrophilicity & Spacer) Sulfone->PEG4 Propargyl Propargyl (Click Chemistry Handle) PEG4->Propargyl

Functional components of the this compound linker.

Experimental Protocols

To facilitate the evaluation and implementation of this compound conjugates, detailed experimental protocols for characterization, stability, hydrophilicity, and reactivity are provided below.

Structural Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and purity of the linker.

  • Protocol:

    • Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the spectra to identify characteristic peaks for the methoxy (B1213986) group, PEG methylene (B1212753) protons, sulfone-adjacent methylene protons, and the propargyl group protons.

    • Integrate the proton signals to confirm the ratio of the different structural motifs.

b. Mass Spectrometry (MS)

  • Objective: To determine the exact molecular weight of the linker.

  • Protocol:

    • Prepare a dilute solution of the linker in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed m/z value with the calculated theoretical mass. High-resolution mass spectrometry can be used for elemental composition confirmation.[10]

c. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the linker.

  • Protocol:

    • Dissolve the linker in the mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a UV detector (if an appropriate chromophore is present) or an evaporative light scattering detector (ELSD).

    • The purity is determined by the percentage of the area of the main peak relative to the total peak area.

In Vitro Stability Assay

This workflow is designed to compare the stability of different linkers in the presence of a biological thiol.

G cluster_workflow Comparative Linker Stability Workflow A Prepare Conjugates: - Target-Sulfone-Linker - Target-Maleimide-Linker B Incubate with Glutathione (GSH) (e.g., 1 mM GSH in PBS, 37°C) A->B C Time Points Sampling (e.g., 0, 24, 48, 96, 168 hours) B->C D Quench Reaction C->D E Analyze by HPLC or LC-MS D->E F Quantify Intact Conjugate E->F G Compare Degradation Profiles F->G

Workflow for assessing the comparative stability of linker conjugates.
  • Protocol:

    • Synthesize the bioconjugates of interest (e.g., a peptide or small molecule conjugated via the this compound linker and a corresponding maleimide-containing linker).

    • Incubate the conjugates at a final concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4, containing 1 mM reduced glutathione at 37°C.[7]

    • At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (for the maleimide conjugate control) and acidifying the solution.

    • Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact conjugate.

    • Plot the percentage of intact conjugate versus time to determine the degradation kinetics.

Hydrophilicity Determination (LogP)
  • Objective: To quantitatively assess the hydrophilicity of the linker.

  • Protocol (Shake-Flask Method):

    • Prepare a stock solution of the linker in n-octanol.

    • Mix equal volumes of the n-octanol stock solution and water in a separatory funnel.

    • Shake vigorously for 5 minutes and then allow the phases to separate for at least 24 hours.

    • Carefully collect both the n-octanol and aqueous phases.

    • Determine the concentration of the linker in each phase using a suitable analytical method (e.g., HPLC-UV/ELSD or LC-MS).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

Reactivity Assessment (CuAAC Kinetics)
  • Objective: To determine the reaction rate of the propargyl group with an azide (B81097).

  • Protocol (Fluorogenic Assay):

    • Use a non-fluorescent azide that becomes fluorescent upon cycloaddition with an alkyne (e.g., 3-azido-7-hydroxycoumarin).[12]

    • In a 96-well plate, prepare a reaction mixture containing the azido-coumarin, the this compound linker, a copper(II) sulfate (B86663) source, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer (e.g., PBS).

    • Initiate the reaction by adding the sodium ascorbate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • The initial reaction rate can be determined from the slope of the fluorescence intensity versus time plot. This can be compared to the rates obtained with other propargyl-containing linkers under the same conditions.[13][14]

Conclusion

The this compound linker offers a compelling combination of high stability, enhanced hydrophilicity, and specific reactivity for advanced bioconjugation applications. The presence of the sulfone group provides a significant advantage in terms of in vivo stability over traditional maleimide-based linkers. The PEG chains ensure good aqueous solubility and favorable pharmacokinetic properties, while the terminal propargyl group allows for precise and efficient conjugation via click chemistry. For researchers developing next-generation ADCs and PROTACs, the this compound linker represents a robust and versatile tool to improve the performance and therapeutic potential of their bioconjugates.

References

The Influence of PEG Linker Length on Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Polyethylene glycol (PEG) has emerged as a cornerstone in this field, utilized as a flexible, hydrophilic linker to improve the pharmacokinetic and pharmacodynamic profiles of various therapeutics, including nanoparticles, liposomes, and antibody-drug conjugates (ADCs). The length of the PEG chain is a critical design parameter that can significantly dictate the performance of the drug delivery system. This guide provides an objective comparison of how different PEG linker lengths impact key aspects of drug delivery, supported by experimental data and detailed protocols.

Impact of PEG Linker Length on Pharmacokinetics and Biodistribution

The length of the PEG linker plays a crucial role in determining the circulation half-life and biodistribution of drug carriers. Longer PEG chains generally create a more effective hydrophilic shield, reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), a phenomenon often referred to as the "stealth effect".[1][2] This prolonged circulation time can lead to enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[3][4]

However, the relationship between PEG length and therapeutic efficacy is not always linear. An excessively long PEG chain can introduce steric hindrance, potentially impeding the interaction of a targeting ligand with its receptor or hindering the uptake of the drug carrier by target cells.[5][6] Therefore, the optimal PEG length represents a balance between maximizing circulation time and maintaining potent biological activity.

Quantitative Comparison of PEG Linker Length Effects

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of different drug delivery systems.

Table 1: Effect of PEG Linker Length on the Pharmacokinetics of Affibody-Drug Conjugates

PEG Linker Molecular WeightCirculation Half-life (minutes)Fold Extension vs. No PEG
No PEG19.61.0
4 kDa49.22.5
10 kDa219.011.2

Data synthesized from a study on HER2-targeting affibody-MMAE conjugates.[7]

Table 2: Influence of PEG Linker Length on Tumor Accumulation of Folate-Conjugated Liposomes

PEG Linker Molecular WeightTumor Accumulation (Relative Fluorescence Intensity) at 48h post-injection
2 kDa~1.5x higher than non-targeted liposomes
5 kDa~2.0x higher than non-targeted liposomes
10 kDaSignificantly higher than 2 kDa and 5 kDa groups

Data synthesized from a study on doxorubicin-loaded, folate-targeted liposomes in a KB tumor-bearing mouse model.[3][4]

Table 3: Effect of PEG Linker Length on Cellular Uptake of Nanoparticles in Macrophages

PEG Linker Molecular WeightCellular Uptake (Mean Fluorescence Intensity)
No PEGHigh
0.65 kDaLower than no PEG, but higher than 2 kDa and 5 kDa
2 kDaSignificantly reduced compared to no PEG
5 kDaMost significant reduction in uptake

Data synthesized from a study on the uptake of PEGylated hydroxyethyl (B10761427) starch nanocarriers by RAW264.7 macrophage cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and evaluation of PEGylated drug delivery systems.

Protocol 1: Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for conjugating a drug-linker to an antibody via maleimide (B117702) chemistry targeting reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • PEG-maleimide drug-linker construct (e.g., PEG4-Val-Cit-PAB-MMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

  • Hydrophobic interaction chromatography (HIC) column for analysis

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS.

    • Add a 2-3 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Dissolve the PEG-maleimide drug-linker in an organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Purification:

    • Remove unconjugated drug-linker and excess reactants by size-exclusion chromatography using a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the average DAR and distribution of drug-linker species using HIC-HPLC.

    • Assess the purity and aggregation of the final ADC product by size-exclusion chromatography (SEC-HPLC).

Protocol 2: In Vivo Evaluation of PEGylated Nanoparticle Pharmacokinetics and Biodistribution

This protocol describes a typical in vivo study in a rodent model to assess the pharmacokinetic profile and tissue distribution of PEGylated nanoparticles.[8]

Materials:

  • PEGylated nanoparticles encapsulating a fluorescent dye or radiolabel

  • Animal model (e.g., BALB/c mice)

  • Intravenous injection equipment

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue homogenization equipment

  • Fluorescence plate reader or gamma counter

Procedure:

  • Animal Acclimation:

    • Acclimate animals to laboratory conditions for at least one week prior to the study.

  • Administration:

    • Administer a single intravenous (IV) dose of the PEGylated nanoparticle formulation to each animal via the tail vein.

  • Blood Sampling (Pharmacokinetics):

    • Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h) post-injection.

    • Process blood to obtain plasma.

    • Quantify the concentration of the nanoparticles in plasma using a fluorescence plate reader or gamma counter.

    • Calculate pharmacokinetic parameters (e.g., half-life, clearance, AUC) using appropriate software.

  • Biodistribution Study:

    • At a terminal time point (e.g., 48h), euthanize the animals.

    • Harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

    • Homogenize the tissues.

    • Quantify the amount of nanoparticles in each organ.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate fundamental concepts and experimental processes related to the effect of PEG linker length on drug delivery.

PEG_Stealth_Effect cluster_short_peg Short PEG Linker cluster_long_peg Long PEG Linker Nanoparticle_S Nanoparticle Opsonin_S Opsonin Nanoparticle_S->Opsonin_S Binding Macrophage_S Macrophage Opsonin_S->Macrophage_S Recognition Clearance_S Rapid Clearance Macrophage_S->Clearance_S Phagocytosis Nanoparticle_L Nanoparticle PEG_Shield Hydration Layer (Steric Hindrance) Prolonged_Circulation Prolonged Circulation Nanoparticle_L->Prolonged_Circulation Evades Recognition Opsonin_L Opsonin Macrophage_L Macrophage

Caption: Impact of PEG linker length on the "stealth effect" and circulation time.

ADC_Synthesis_Workflow Start Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Start->Reduction Reduced_Ab Reduced Antibody (Exposed -SH groups) Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation Drug_Linker PEG-Maleimide Drug-Linker Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified PEGylated ADC Purification->Final_ADC Characterization Characterization (HIC, SEC) Final_ADC->Characterization End Final Product Characterization->End

Caption: Workflow for the synthesis and characterization of a PEGylated ADC.

PEG_Length_vs_Receptor_Binding cluster_short Short PEG Linker cluster_long Long PEG Linker Nanoparticle1 Drug Carrier Ligand1 Targeting Ligand Nanoparticle1->Ligand1 Receptor1 Cell Surface Receptor Ligand1->Receptor1 Effective Binding Nanoparticle2 Drug Carrier Ligand2 Targeting Ligand Nanoparticle2->Ligand2 Receptor2 Cell Surface Receptor Ligand2->Receptor2 Impeded Binding PEG_Layer Steric Hindrance from long PEG chains

Caption: Influence of PEG linker length on receptor binding of targeted drug carriers.

Conclusion

The length of the PEG linker is a critical attribute in the design of drug delivery systems, with a profound impact on their in vivo performance. While longer PEG chains generally enhance pharmacokinetic properties by prolonging circulation and promoting passive tumor accumulation, they can also negatively affect cellular uptake and target receptor binding.[2][3][4][6] The optimal PEG linker length is therefore context-dependent and must be empirically determined for each specific drug, carrier, and therapeutic application. The data and protocols presented in this guide offer a framework for the rational design and evaluation of PEGylated drug delivery systems to maximize their therapeutic potential.

References

validation of target engagement for PROTACs with m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into methodologies for confirming the mechanism of action for PROTACs synthesized with m-PEG3-Sulfone-PEG4-propargyl linkers.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] A critical step in the development of novel PROTACs, such as those synthesized using advanced linkers like this compound, is the rigorous validation of their engagement with the intended target protein. This guide provides a comparative overview of key orthogonal methods for validating PROTAC target engagement, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques for their drug discovery programs.

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1][2] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The linker component of the PROTAC, which connects the target-binding and E3 ligase-binding moieties, plays a crucial role in the stability and efficiency of this ternary complex.

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[3] Its propargyl group makes it suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and modular assembly of PROTAC molecules.[4][5] This synthetic flexibility is advantageous for creating libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.

The PROTAC Mechanism of Action

PROTAC_Mechanism

Comparison of Orthogonal Validation Methods

A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] The following sections detail and compare various orthogonal methods for validating target engagement and subsequent protein degradation.

Method Principle Throughput Key Parameters Advantages Limitations
Western Blot Antibody-based detection of protein size and abundance.Low to MediumDC50, DmaxWidely accessible, provides molecular weight information.Semi-quantitative, labor-intensive, requires specific antibodies.[1]
NanoBRET™/BRET Bioluminescence resonance energy transfer to measure molecular proximity.HighIC50, Kd, Ternary Complex FormationLive-cell measurements, high sensitivity, kinetic data.[6]Requires genetic modification of the target protein, potential for artifacts from overexpression.
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilization of the target protein.Medium to HighThermal Shift (ΔTm), EC50Label-free, applicable in intact cells and tissues.[7]Not all binding events cause a thermal shift, indirect measure of engagement.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of biomolecular interactions.MediumKd, kon, koff, CooperativityProvides kinetic and affinity data, label-free.[1]Requires purified proteins, potential for artifacts from protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding to determine thermodynamic parameters.LowKd, ΔH, ΔS, Stoichiometry (n)Gold standard for binding thermodynamics, label-free, solution-based.Low throughput, requires large amounts of pure protein.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding.HighIC50, Ki, KdHomogeneous assay, high throughput, cost-effective.[7]Requires a fluorescent probe, sensitive to autofluorescence.

Quantitative Comparison of Validation Methods for a Model PROTAC

To illustrate the comparative performance of these methods, the following table compiles representative data for the well-characterized BRD4-degrading PROTAC, MZ1. Note that these values are compiled from different studies and experimental conditions may vary.

Method Parameter Value (nM) Reference
Western Blot (Degradation) DC50 (BRD4)~10-100[8]
NanoBRET™ (Target Engagement) IC50 (BRD4)~15-fold > JQ1[9]
CETSA® (Target Engagement) EC50 (BRD4)Not widely reported for MZ1
Surface Plasmon Resonance (SPR) Kd (Ternary Complex)0.32[10]
Isothermal Titration Calorimetry (ITC) Kd (Ternary Complex)~1-5[9]
Fluorescence Polarization (FP) Ki (VHL binding)~66[11]

Detailed Experimental Protocols and Workflows

Western Blotting for Protein Degradation

Principle: This technique separates proteins by molecular weight, allowing for the detection and semi-quantification of the target protein using specific antibodies.[1] A decrease in the protein band intensity upon PROTAC treatment indicates degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Detailed Protocol:

  • Cell Seeding and Treatment: Plate cells at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[12]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.[5]

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values from the dose-response curves.[5]

NanoBRET™ Target Engagement Assay

Principle: This live-cell assay measures the binding of a test compound to a target protein fused to NanoLuc® luciferase. A fluorescent tracer binds to the target, and competition with the PROTAC results in a decrease in the BRET signal.[13]

NanoBRET_Workflow Transfection 1. Transfect Cells with NanoLuc-Target Fusion Vector Plating 2. Plate Transfected Cells Transfection->Plating Compound_Addition 3. Add PROTAC (Dose-Response) Plating->Compound_Addition Tracer_Addition 4. Add Fluorescent Tracer Compound_Addition->Tracer_Addition Equilibration 5. Equilibrate at 37°C Tracer_Addition->Equilibration Substrate_Addition 6. Add NanoBRET Substrate Equilibration->Substrate_Addition BRET_Measurement 7. Measure Luminescence & Fluorescence Substrate_Addition->BRET_Measurement Analysis 8. Calculate BRET Ratio & IC50 BRET_Measurement->Analysis

Detailed Protocol:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[14]

  • Cell Plating: After 18-24 hours, harvest the transfected cells and plate them in a 96- or 384-well white assay plate.[14]

  • Compound Addition: Prepare serial dilutions of the PROTAC in Opti-MEM. Add the diluted PROTAC to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2.[14]

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[6]

  • BRET Measurement: Read the plate on a luminometer equipped with filters to measure donor (450 nm) and acceptor (610 nm) emission.[14]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA measures target engagement by observing the thermal stabilization of a protein upon ligand binding.[7] The amount of soluble protein remaining after a heat challenge is quantified.

CETSA_Workflow Cell_Treatment 1. Treat Cells with PROTAC Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Cell_Lysis 3. Cell Lysis (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation to Separate Soluble Fraction Cell_Lysis->Centrifugation Protein_Quant 5. Protein Quantification of Soluble Fraction Centrifugation->Protein_Quant Detection 6. Detection of Soluble Target (Western Blot, ELISA, etc.) Protein_Quant->Detection Analysis 7. Data Analysis (Melt Curve/ITDRF) Detection->Analysis

Detailed Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specified time.[15]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[15]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.[15]

  • Protein Quantification: Determine the protein concentration of the soluble fractions.[15]

  • Detection: Analyze the amount of soluble target protein in each sample by Western blot or another protein detection method.[7]

  • Data Analysis: Plot the relative amount of soluble protein against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target engagement. For isothermal dose-response format (ITDRF), plot the amount of soluble protein at a single temperature against the PROTAC concentration to determine the EC50.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., PROTAC or PROTAC-POI complex) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time.[1]

SPR_Workflow Immobilization 1. Immobilize Ligand (e.g., E3 Ligase) on Chip Analyte_Prep 2. Prepare Analyte (PROTAC +/- POI) Association 3. Inject Analyte over Chip (Association Phase) Analyte_Prep->Association Dissociation 4. Inject Buffer (Dissociation Phase) Association->Dissociation Regeneration 5. Regenerate Chip Surface Dissociation->Regeneration Data_Analysis 6. Analyze Sensorgram (Kd, kon, koff) Dissociation->Data_Analysis

Detailed Protocol:

  • Immobilization: Immobilize one binding partner (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[1]

  • Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the chip and measure the binding response.

  • Ternary Complex Analysis: To measure the formation of the ternary complex, pre-incubate the PROTAC with the POI and inject this mixture at various concentrations over the E3 ligase-coated chip.[1]

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). Cooperativity can be calculated by comparing the affinity of the ternary complex formation to the binary interactions.[9]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

ITC_Workflow Sample_Prep 1. Prepare Protein & Ligand in Matched Buffer Loading 2. Load Protein into Cell & Ligand into Syringe Sample_Prep->Loading Titration 3. Titrate Ligand into Protein (Stepwise Injections) Loading->Titration Heat_Measurement 4. Measure Heat Change per Injection Titration->Heat_Measurement Data_Analysis 5. Analyze Binding Isotherm (Kd, ΔH, ΔS, n) Heat_Measurement->Data_Analysis

Detailed Protocol:

  • Sample Preparation: Prepare purified protein (e.g., POI or E3 ligase) and the PROTAC in identical, degassed buffer to minimize heats of dilution.

  • Instrument Setup: Load one binding partner into the sample cell and the other into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the titrant into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n).

Fluorescence Polarization (FP) Assay

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive format, an unlabeled PROTAC displaces a fluorescent tracer from the target protein, causing a decrease in polarization.[7]

FP_Workflow Reagent_Prep 1. Prepare Target Protein, Fluorescent Tracer, & PROTAC Mixing 2. Mix Reagents in Assay Plate Reagent_Prep->Mixing Incubation 3. Incubate to Reach Equilibrium Mixing->Incubation FP_Measurement 4. Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis 5. Plot Polarization vs. PROTAC Concentration (IC50) FP_Measurement->Data_Analysis

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled tracer that binds to the target, and a dilution series of the unlabeled PROTAC.

  • Assay Setup: In a microplate, combine the target protein and the fluorescent tracer at fixed concentrations. Add the PROTAC dilutions.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a competitive binding model to determine the IC50 or Ki value.[3]

References

A Comparative Guide to PEGylation Strategies for Enhanced Biotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different PEGylation strategies, supported by experimental data and detailed methodologies. We delve into the nuances of first and second-generation techniques and compare the impact of various polyethylene (B3416737) glycol (PEG) structures on the performance of biotherapeutics.

Introduction to PEGylation

PEGylation, the process of covalently attaching PEG chains to a molecule, is a cornerstone of biopharmaceutical development. This technique offers a multitude of advantages, including improved drug solubility, extended circulating half-life, reduced immunogenicity and antigenicity, and enhanced protection from proteolytic degradation.[1] These benefits collectively lead to decreased dosing frequency and potentially lower toxicity, ultimately improving patient compliance and therapeutic outcomes.[2]

First-Generation vs. Second-Generation PEGylation

The evolution of PEGylation can be broadly categorized into two generations, primarily distinguished by the specificity of the conjugation chemistry.

First-Generation PEGylation: This earlier approach is characterized by non-specific, random conjugation of PEG to multiple sites on a protein, most commonly at lysine (B10760008) residues.[1][3] While effective in increasing the hydrodynamic size of the protein and imparting the general benefits of PEGylation, this lack of specificity often results in a heterogeneous mixture of positional isomers and multi-PEGylated species.[2][3] This heterogeneity can lead to a significant loss of biological activity if PEG attachment occurs at or near the protein's active site.[4] First-generation reagents often included PEG-succinimidyl succinate (B1194679) (PEG-SS), which was associated with issues of hydrolysis and immunogenicity.[3]

Second-Generation PEGylation: Addressing the limitations of the first generation, second-generation PEGylation focuses on site-specific conjugation to produce a more homogeneous and well-defined product.[1][2] This approach utilizes more specific PEGylating agents that target unique functional groups on the protein, such as the N-terminal amino group, cysteine residues, or disulfide bridges.[1][3] The result is a controlled and predictable modification that minimizes the loss of bioactivity and simplifies the purification and characterization process.[1]

Comparative Analysis of PEG Architectures

The structure of the PEG polymer itself plays a crucial role in the pharmacokinetic and pharmacodynamic properties of the resulting conjugate. The most common architectures are linear, branched, and multi-arm PEGs.

Linear PEG

Linear PEGs are the simplest and most traditionally used architecture.[1] They consist of a single, straight chain of ethylene (B1197577) glycol units. While effective, achieving a high degree of surface shielding with linear PEGs often requires the attachment of multiple PEG chains or a very high molecular weight PEG, which can sometimes negatively impact the biological activity of the protein.[4]

Branched PEG

Branched PEGs consist of two or more linear PEG chains linked to a central core. This structure provides a greater hydrodynamic volume and a more effective shielding of the protein surface compared to a linear PEG of the same total molecular weight.[3] This enhanced shielding can lead to improved proteolytic resistance and a longer in vivo circulation half-life.[3][5] However, a study comparing the viscosity radii of proteins PEGylated with linear and branched PEGs of the same total molecular weight found no significant difference in their hydrodynamic size, suggesting that the longer half-life of branched PEG-proteins may not be solely due to size.[3][6]

Multi-arm PEG

Multi-arm PEGs, often in a star-shaped configuration with four, six, or eight arms, offer the highest local PEG density.[7] This dense "brush-like" conformation provides superior protection against enzymatic degradation and can significantly enhance the stability of the conjugated molecule.[7] Studies on PEGylated oligonucleotides have shown that highly branched PEG structures can lead to superior cellular uptake and gene regulation efficacy compared to their linear counterparts.[7]

Data Presentation: Performance Comparison of PEGylation Strategies

The following tables summarize quantitative data from various studies to facilitate a direct comparison of different PEGylation strategies.

Parameter Unmodified Protein Linear PEG Branched PEG Source
In Vivo Half-life
rhTIMP-1 (mice)1.1 h28 h (20 kDa)-[8]
Alpha-1 Antitrypsin (proteolytic resistance)-GoodBetter (2-armed 40 kDa)[5]
Thermodynamic Stability (Tm)
T4 Lysozyme56.8 °C62.6 °C-[9]
Alpha-1 AntitrypsinNo significant changeNo significant changeNo significant change[5]
Biological Activity
rhTIMP-1100%Retained-[8]
Alpha-1 Antitrypsin100%RetainedRetained[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEGylation strategies. Below are generalized protocols for two common site-specific PEGylation approaches.

Protocol 1: N-Terminal Specific PEGylation via Reductive Amination

This protocol describes the site-specific conjugation of an aldehyde-activated PEG to the N-terminus of a protein.

  • Protein Preparation:

    • Dialyze the protein solution against a suitable buffer at a slightly acidic pH (e.g., 5.0-6.5) to favor the reactivity of the N-terminal α-amine over the ε-amines of lysine residues.

    • Adjust the protein concentration to 1-5 mg/mL.

  • PEGylation Reaction:

    • Add the aldehyde-activated PEG reagent to the protein solution at a molar excess (typically 5- to 20-fold).

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 4°C) with gentle stirring for 24-48 hours.

  • Reaction Quenching:

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris buffer, to consume the excess PEG-aldehyde.

  • Purification:

    • Purify the PEGylated protein from unreacted protein, excess PEG, and other reaction components using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[2]

  • Characterization:

    • Confirm the extent of PEGylation and the purity of the final product using SDS-PAGE, which will show an increase in molecular weight, and mass spectrometry (MS) for precise mass determination.[10][11]

Protocol 2: Cysteine-Specific PEGylation

This protocol outlines the conjugation of a maleimide-activated PEG to a free cysteine residue.

  • Protein Preparation:

    • If the protein does not have a free cysteine, one can be introduced via site-directed mutagenesis.

    • Ensure the protein is in a buffer at a pH between 6.5 and 7.5, which is optimal for the specific reaction between the maleimide (B117702) group and the sulfhydryl group of cysteine.[2]

    • If necessary, reduce any existing disulfide bonds with a mild reducing agent like dithiothreitol (B142953) (DTT) and subsequently remove the DTT.

  • PEGylation Reaction:

    • Add the PEG-maleimide reagent to the protein solution at a slight molar excess (typically 2- to 5-fold).

    • Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.

  • Reaction Quenching:

    • Quench the reaction by adding a small molecule containing a free thiol, such as β-mercaptoethanol or cysteine, to react with the excess PEG-maleimide.

  • Purification:

    • Separate the PEGylated protein from the reaction mixture using SEC, IEX, or hydrophobic interaction chromatography (HIC).[]

  • Characterization:

    • Analyze the purified product by SDS-PAGE to visualize the molecular weight shift and use MS to confirm the site and extent of PEGylation.[10][11]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction Conjugation Reaction (Controlled pH, Temp, Time) Protein_Prep->Reaction PEG_Prep PEG Reagent (Activation, Solubilization) PEG_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Purification Chromatographic Purification (SEC, IEX, HIC) Quenching->Purification Characterization Analysis (SDS-PAGE, MS, HPLC) Purification->Characterization

General workflow for protein PEGylation.

PEG_Strategy_Comparison cluster_first_gen First Generation cluster_second_gen Second Generation cluster_architecture PEG Architecture PEG_Strategy PEGylation Strategy First_Gen Random Conjugation (e.g., Lysine) PEG_Strategy->First_Gen Second_Gen Site-Specific Conjugation (N-terminus, Cysteine) PEG_Strategy->Second_Gen Architecture Linear vs. Branched/ Multi-arm PEG_Strategy->Architecture First_Gen_Outcome Heterogeneous Product Potential Activity Loss First_Gen->First_Gen_Outcome Second_Gen_Outcome Homogeneous Product Preserved Bioactivity Second_Gen->Second_Gen_Outcome Architecture_Outcome Improved Shielding Enhanced Stability Architecture->Architecture_Outcome

Logical relationships of PEGylation strategies.

PEGylation_Decision_Tree Start Start: Desired Outcome? Homogeneity High Homogeneity & Bioactivity? Start->Homogeneity Free_Cys Free Cysteine Available? Homogeneity->Free_Cys Yes Random_PEG First-Generation Random PEGylation Homogeneity->Random_PEG No N_Term N-terminus Accessible? Free_Cys->N_Term No Cys_PEG Cysteine-Specific PEGylation Free_Cys->Cys_PEG Yes N_Term_PEG N-terminal PEGylation N_Term->N_Term_PEG Yes Other_Site Consider Other Site-Specific Methods N_Term->Other_Site No

Decision tree for PEGylation strategy selection.

References

In Vivo Stability of m-PEG3-Sulfone-PEG4-propargyl Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical determinant of the efficacy and safety of bioconjugates, influencing pharmacokinetic profiles and off-target toxicity. This guide provides a comprehensive comparison of the in vivo stability of m-PEG3-Sulfone-PEG4-propargyl conjugates against other commonly used linkers. The inclusion of polyethylene (B3416737) glycol (PEG) in the linker structure enhances solubility and shields the conjugate from enzymatic degradation, while the sulfone and propargyl moieties offer distinct advantages in terms of stability and conjugation chemistry.

Executive Summary

The this compound linker is a bifunctional molecule designed for the stable conjugation of biomolecules. The sulfone group provides enhanced stability against in vivo degradation compared to more traditional linkers like maleimides. The propargyl group facilitates "click chemistry," a highly efficient and bioorthogonal conjugation method. This guide presents a comparative analysis of the in vivo stability of sulfone-based linkers and other alternatives, supported by experimental data.

Comparative In Vivo Stability Data

The following table summarizes quantitative data on the in vivo stability of various linker types, providing a basis for comparison with the expected performance of this compound conjugates.

Linker TypeModel SystemStability MetricKey Findings
Sulfone-PEG Hemoglobin Conjugate in 1 mM Glutathione> 90% Conjugate RemainedSignificantly more stable than maleimide-PEG conjugates, which retained < 70% of the conjugate after 7 days.[1]
Sulfone-PEG Antibody Conjugate in Human Plasma~66% Conjugate Intact (Fc-S396C)Sulfone conjugate stability was less dependent on the conjugation site compared to maleimide (B117702) conjugates.[2]
Maleimide-PEG Hemoglobin Conjugate in 1 mM Glutathione< 70% Conjugate RemainedDemonstrates susceptibility to deconjugation in the presence of competing thiols.[1]
Maleimide-PEG Antibody Conjugate in Human Plasma~20% Conjugate Intact (Fc-S396C)Showed significant degradation and thioether exchange with albumin over 72 hours.[2]
Propargyl (in Click Chemistry) GeneralHighThe triazole linkage formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly stable in vivo.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo stability. Below are protocols for key experiments relevant to evaluating the stability of conjugates like this compound.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo half-life and clearance rate of the conjugate.

Animal Model: Typically mice or rats.

Procedure:

  • Administer the conjugate intravenously to a cohort of animals at a defined dosage.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h) via retro-orbital bleeding or tail vein sampling.

  • Process blood samples to isolate plasma.

  • Quantify the concentration of the intact conjugate in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS, ELISA).

  • Plot the plasma concentration versus time and calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

Plasma Stability Assay

Objective: To assess the stability of the conjugate in plasma ex vivo.

Procedure:

  • Incubate the conjugate in fresh plasma (human, mouse, or rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0h, 1h, 4h, 8h, 24h, 48h, 72h).

  • Stop the reaction by adding a quenching agent (e.g., acetonitrile) and precipitate plasma proteins.

  • Analyze the supernatant for the presence of the intact conjugate and any degradation products using methods like LC-MS/MS or HPLC.

  • Calculate the percentage of intact conjugate remaining over time.

Bioanalytical Methods for Quantification

Accurate quantification of the conjugate in biological matrices is essential for stability assessment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the intact conjugate and its metabolites.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be developed to specifically detect the conjugate, often using antibodies against the biomolecule or the payload.

  • Size Exclusion Chromatography (SEC-HPLC): Useful for monitoring the integrity of large molecule conjugates and detecting aggregation or fragmentation.

Visualizing Experimental Workflows and Chemical Principles

To further clarify the processes involved in assessing and understanding the stability of this compound conjugates, the following diagrams are provided.

G cluster_0 In Vivo Stability Assessment Workflow Conjugate Administration Conjugate Administration Blood Sampling Blood Sampling Conjugate Administration->Blood Sampling IV Injection Plasma Isolation Plasma Isolation Blood Sampling->Plasma Isolation Centrifugation Bioanalytical Quantification Bioanalytical Quantification Plasma Isolation->Bioanalytical Quantification LC-MS/MS or ELISA Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Quantification->Pharmacokinetic Analysis Concentration Data

Caption: Workflow for in vivo stability assessment of bioconjugates.

G cluster_1 Linker Stability Comparison Sulfone Sulfone Linker - Forms stable thioether bond - Resistant to retro-Michael addition Maleimide Maleimide Linker - Prone to retro-Michael addition - Thioether bond exchange with albumin Propargyl Propargyl (Click Chemistry) - Forms highly stable triazole ring - Bioorthogonal reaction

Caption: Key stability features of different linker chemistries.

Conclusion

The this compound linker offers a promising platform for the development of stable and effective bioconjugates. The integrated sulfone moiety provides superior stability against in-vivo degradation compared to traditional maleimide linkers, minimizing premature payload release and potential off-target effects. The propargyl group enables highly efficient and specific conjugation via "click chemistry." The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the in-vivo performance of these and other advanced linker technologies in their drug development programs.

References

Navigating the PROTAC Frontier: A Comparative Guide to PEG-Sulfone Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex challenge where the linker component plays a pivotal role. This guide provides a comparative analysis of PROTACs synthesized with the m-PEG3-Sulfone-PEG4-propargyl linker, placing it in context with other common linker strategies and offering detailed experimental frameworks for their biological evaluation.

PROTACs are revolutionary bifunctional molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These molecules consist of a ligand that binds to the target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4][5] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][6][7]

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker incorporating a sulfone group and a terminal propargyl group for click chemistry.[8][9][10] This structure offers a unique combination of properties that can be advantageous in PROTAC design.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs orchestrate the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, a cellular machine responsible for protein disposal.[1][11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin E3->Ub recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The general mechanism of action for a PROTAC molecule.

Comparative Analysis of Linker Scaffolds

The choice of linker is a critical optimization step in PROTAC development. Different linker types offer distinct advantages and disadvantages.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound PEG-based with a central sulfone group and a terminal alkyne for click chemistry.[8][9][10]- Enhanced Solubility: The PEG component improves aqueous solubility.[4][12]- Modularity: The propargyl group allows for easy and efficient "click" chemistry conjugation to azide-modified warheads or E3 ligands.[8][10]- Potential for Improved Cell Permeability: The sulfone group can modulate physicochemical properties.- Metabolic Stability: PEG chains can be susceptible to O-dealkylation.[]- Complexity: Multi-component linkers can have more complex synthesis and characterization.
Simple PEG Linkers Consist of repeating ethylene (B1197577) glycol units.[3][4][12]- Tunable Length: Easily synthesized in various lengths to optimize ternary complex formation.[4][12]- Good Solubility: Improves the overall solubility of the PROTAC molecule.[4][12]- Flexibility: High flexibility can sometimes be detrimental to forming a stable ternary complex.- Metabolic Liability: Can be susceptible to metabolism.[]
Alkyl Chains Composed of a chain of saturated hydrocarbons.[3]- Simplicity: Straightforward to synthesize and incorporate.- Rigidity: Can provide more conformational constraint compared to PEG linkers.- Poor Solubility: Can significantly decrease the aqueous solubility of the PROTAC.- Hydrophobicity: May lead to off-target effects and poor pharmacokinetic properties.
Rigid Linkers (e.g., piperazine, piperidine) Incorporate cyclic structures to reduce flexibility.[]- Improved Ternary Complex Stability: The constrained conformation can lead to more favorable protein-protein interactions.- Enhanced Metabolic Stability: Less prone to enzymatic degradation compared to flexible linkers.[]- Synthetic Challenge: Can be more difficult to synthesize and incorporate.- Limited Conformational Sampling: May not allow for the optimal orientation of the warhead and E3 ligand.

Experimental Protocols for Biological Evaluation

A thorough biological evaluation is essential to characterize the performance of a novel PROTAC. The following are key experiments and their detailed protocols.

Western Blot for Protein Degradation

This assay is the gold standard for quantifying the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The level of protein degradation can be determined by normalizing the target protein band intensity to the loading control.

DC50 and Dmax Determination

These two values are critical for quantifying the potency and efficacy of a PROTAC.

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[7]

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[7]

These values are calculated by fitting the data from the western blot quantification to a dose-response curve.

Cell Viability/Proliferation Assay

This assay assesses the functional consequence of target protein degradation on cell survival and growth.

Protocol (using MTT or CellTiter-Glo®):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Proteomics-based Selectivity Profiling

To ensure the PROTAC is selective for the intended target, a global proteomics approach can be employed.

Protocol (Simplified):

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves significant degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify off-target degradation.

Experimental and Analytical Workflow

The process of evaluating a novel PROTAC follows a logical progression from initial screening to in-depth characterization.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Biological Evaluation Workflow A PROTAC Synthesis (with this compound linker) B Western Blot for Target Degradation A->B C DC50 and Dmax Determination B->C D Cell Viability/ Proliferation Assay C->D E Proteomics for Selectivity Profiling D->E F In Vivo Efficacy and PK/PD Studies E->F

Caption: A typical workflow for the biological evaluation of a novel PROTAC.

References

A Comparative Spectroscopic Analysis of m-PEG3-Sulfone-PEG4-propargyl and Alternative PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Characterization of PROTAC Linker Reaction Products

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This guide provides a comprehensive spectroscopic comparison of m-PEG3-Sulfone-PEG4-propargyl, a commonly utilized PROTAC linker, with two prominent alternatives: a DBCO-based linker for copper-free click chemistry and a linker featuring a 6-oxa-3-azaspiro[3.3]heptane (OAS) motif for improved physicochemical properties. This analysis is supported by representative experimental data and detailed protocols to aid researchers in the characterization of their synthesized PROTACs.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and its azide-adduct, alongside data for the alternative linkers. This data is compiled from typical values for the constituent functional groups and serves as a reference for experimental observations.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound CH₃-O-~3.38s
-O-CH₂-CH₂-O- (PEG)~3.64m
-S(O)₂-CH₂-~3.2-3.4t
-CH₂-C≡CH~4.2d
-C≡CH~2.4t
m-PEG3-Sulfone-PEG4-triazole CH₃-O-~3.38s
-O-CH₂-CH₂-O- (PEG)~3.65m
-S(O)₂-CH₂-~3.2-3.4t
Triazole CH~7.5-7.8s
-CH₂-Triazole~4.5s
DBCO-PEG4-NHS ester DBCO aromatic~7.2-7.5m
-O-CH₂-CH₂-O- (PEG)~3.65m
NHS ester~2.8s
OAS-based Linker OAS ring protons~4.0-4.5m
Linker backboneVaries-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound CH₃-O-~59.0
-O-CH₂-CH₂-O- (PEG)~70.5
-S(O)₂-CH₂-~55-58
-C≡CH~75
-C≡CH~80
m-PEG3-Sulfone-PEG4-triazole CH₃-O-~59.0
-O-CH₂-CH₂-O- (PEG)~70.6
-S(O)₂-CH₂-~55-58
Triazole C4/C5~123, ~145
-CH₂-Triazole~50-53
DBCO-PEG4-NHS ester DBCO aromatic/alkyne~110-150
-O-CH₂-CH₂-O- (PEG)~70.5
NHS ester C=O~169
OAS-based Linker OAS ring carbons~70-80
Linker backboneVaries

Table 3: Mass Spectrometry Data (ESI-MS)

Compound[M+H]⁺ (Expected)Key Fragmentation Pattern
This compound 427.20Sequential loss of PEG units (-44 Da)
m-PEG3-Sulfone-PEG4-triazole Varies with azide (B81097)Fragmentation of the triazole ring and PEG chain
DBCO-PEG4-NHS ester 650.3Loss of NHS group (-115 Da), fragmentation of DBCO and PEG chain
OAS-based Linker VariesFragmentation of the OAS ring and linker backbone

Table 4: FTIR Spectroscopic Data (ATR)

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound C-O-C (PEG) stretch~1100 (strong, sharp)
S=O (Sulfone) stretch~1350 & ~1150
≡C-H (alkyne) stretch~3300
C≡C (alkyne) stretch~2120 (weak)
m-PEG3-Sulfone-PEG4-triazole C-O-C (PEG) stretch~1100 (strong, sharp)
S=O (Sulfone) stretch~1350 & ~1150
≡C-H stretchAbsent
C≡C stretchAbsent
Triazole ring modes~1450-1500
DBCO-PEG4-NHS ester C-O-C (PEG) stretch~1100 (strong, sharp)
C=O (NHS ester) stretch~1740 & ~1780
OAS-based Linker C-O-C stretch~1100
C-N stretch~1150-1250

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Quantitative ¹H NMR Spectroscopy of PEGylated Linkers

Objective: To determine the purity and confirm the structure of the PEGylated linker.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • Internal standard (e.g., 1,3,5-trioxane, maleic acid) of known purity

  • PEGylated linker sample

Procedure:

  • Accurately weigh a known amount of the PEGylated linker and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the characteristic signal of the PEG linker (e.g., the large PEG methylene (B1212753) proton signal around 3.6 ppm) and a well-resolved signal from the internal standard.

  • Calculate the purity of the linker using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • IS = internal standard

Electrospray Ionization Mass Spectrometry (ESI-MS) of PROTACs

Objective: To confirm the molecular weight of the synthesized PROTAC and analyze its fragmentation pattern.

Materials:

  • PROTAC sample

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • Formic acid (for enhancing ionization)

Procedure:

  • Prepare a dilute solution of the PROTAC sample (typically 1-10 µM) in an appropriate solvent system. A common solvent is 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the sample directly into the ESI-MS instrument or inject it via an LC system.

  • Optimize the ESI source parameters for stable ion generation. Key parameters include:

    • Capillary voltage: 3-5 kV

    • Cone voltage: 20-60 V (can be varied to induce fragmentation)

    • Source temperature: 100-150 °C

    • Desolvation gas flow: 600-800 L/hr

  • Acquire the mass spectrum in full scan mode over an appropriate m/z range.

  • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the parent ion of interest and applying collision-induced dissociation (CID).

  • Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Monitoring Bioconjugation

Objective: To monitor the progress of a bioconjugation reaction, such as a click chemistry reaction.

Materials:

  • ATR-FTIR spectrometer

  • Reaction mixture

  • Solvent for cleaning the ATR crystal

Procedure:

  • Record a background spectrum of the clean, dry ATR crystal.

  • Apply a small drop of the initial reaction mixture (time = 0) onto the ATR crystal.

  • Record the IR spectrum. Key peaks to monitor for a click reaction include the azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹).

  • Clean the ATR crystal thoroughly with an appropriate solvent and dry it completely.

  • At various time points during the reaction, take a small aliquot of the reaction mixture and repeat steps 2-4.

  • Monitor the disappearance of the azide and alkyne peaks and the appearance of new peaks corresponding to the triazole ring formation to follow the reaction progress.[1][2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the click chemistry reaction of this compound and a general workflow for spectroscopic analysis.

click_reaction cluster_reactants Reactants reagent1 This compound product Triazole-linked Conjugate reagent1->product reagent2 Azide-functionalized Molecule reagent2->product catalyst Cu(I) Catalyst catalyst->product spectroscopic_workflow start Synthesized PROTAC nmr NMR Analysis (Structure & Purity) start->nmr ms MS Analysis (Molecular Weight & Fragmentation) start->ms ftir FTIR Analysis (Functional Groups) start->ftir data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis ftir->data_analysis end Characterized PROTAC data_analysis->end

References

Safety Operating Guide

Personal protective equipment for handling m-PEG3-Sulfone-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG3-Sulfone-PEG4-propargyl. The following procedures are based on the known hazards of its constituent chemical groups and are intended to supplement, not replace, your institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the supplier.

Chemical Identity:

Compound Name This compound
CAS Number 2055041-02-4[1]
Primary Use A PEG-based PROTAC linker for use in the synthesis of PROTACs via click chemistry.[1][2][3]

Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be inferred from its structural components: a polyethylene (B3416737) glycol (PEG) chain, a sulfone group, and a propargyl group.

Functional Group Potential Hazards Source Analogy
Sulfone Group Can be corrosive and cause severe skin burns and eye damage. May be harmful if swallowed or in contact with skin.[4][5]Divinyl sulfone[4][5]
Propargyl Group Propargyl compounds can be poisonous and should be handled with care.[6] Propargyl bromide is noted as being poisonous.[6]Propargyl bromide[6]
PEG Chain Generally considered to have low toxicity. However, it increases the solubility of the compound in aqueous media.[1][7]General knowledge of PEG compounds

Based on these components, it is prudent to treat this compound as a hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale & Specifications
Eye and Face Protection Chemical splash goggles and a face shield.[8][9][10][11]To protect against potential splashes and aerosols. Goggles should meet ANSI Z87.1 standards.[8]
Hand Protection Two pairs of chemical-resistant gloves (e.g., nitrile or neoprene).[8][10][12]Double gloving is recommended for handling hazardous chemicals.[10] Ensure gloves are tested against the specific chemicals being used.
Body Protection A disposable, long-sleeved gown with a closed back and tight-fitting cuffs.[9][10]To prevent skin contact. The gown should be made of a material resistant to chemical permeation.[10]
Respiratory Protection A respirator may be required if there is a risk of generating aerosols or dust.[8][10]All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If a respirator is needed, a risk assessment should be performed to select the appropriate type.[8]
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Precaution :

    • Thoroughly review the Safety Data Sheet (SDS) provided by the supplier before starting any work.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials and equipment before handling the chemical.

    • Put on all required Personal Protective Equipment (PPE) as detailed above.

  • Handling the Compound :

    • Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to prevent inhalation of dust or vapors.[12]

    • Use dedicated spatulas and weighing paper for handling the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill.

    • Carefully collect the absorbent material and place it in a designated hazardous waste container.[12]

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and collect the cleaning materials as hazardous waste.[12]

    • For large spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation :

    • Solid Waste : Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste bag and placed in a designated solid hazardous waste container.[12]

    • Liquid Waste : All aqueous and organic solutions containing the compound should be collected in separate, designated hazardous waste containers.[12] Do not mix with other waste streams unless explicitly permitted by your institution's safety office.[12]

    • Contaminated Materials : Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the chemical should be disposed of in a designated solid hazardous waste container.[12]

  • Decontamination of Glassware :

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol).

    • The rinsate from the decontamination process must be collected as hazardous liquid waste.[12]

  • Final Disposal :

    • All waste containers must be properly labeled with the contents and associated hazards.

    • Dispose of all hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Weigh Solid handle1->handle2 handle3 Prepare Solution handle2->handle3 handle4 Store Properly handle3->handle4 spill1 Evacuate Area handle3->spill1 Spill Occurs disp1 Segregate Waste (Solid, Liquid, Contaminated) handle4->disp1 spill2 Contain Spill spill1->spill2 spill3 Collect Waste spill2->spill3 spill4 Decontaminate spill3->spill4 spill4->handle1 disp2 Decontaminate Glassware disp1->disp2 disp3 Label Waste Containers disp2->disp3 disp4 Dispose via EHS disp3->disp4 end End disp4->end start Start start->prep1

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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m-PEG3-Sulfone-PEG4-propargyl
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.